(R)-Pantetheine-15N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C11H22N2O4S |
|---|---|
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethyl(15N)amino)propyl]butanamide |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)/t9-/m0/s1/i12+1 |
InChI-Schlüssel |
ZNXZGRMVNNHPCA-ZNXOOWLZSA-N |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCS)O |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of (R)-Pantetheine-15N in Elucidating Coenzyme A Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a vital cofactor in cellular metabolism, participating in numerous biochemical reactions. Its synthesis from the precursor (R)-pantetheine is a fundamental process. The use of isotopically labeled molecules, such as (R)-Pantetheine-¹⁵N, provides a powerful tool for dissecting the intricacies of the CoA biosynthetic pathway. This technical guide explores the role of (R)-Pantetheine-¹⁵N in tracing the synthesis of coenzyme A, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. By tracing the incorporation of the ¹⁵N label, researchers can gain precise insights into reaction kinetics, pathway flux, and regulatory mechanisms, which is invaluable for basic research and the development of novel therapeutics targeting this essential pathway.
Introduction to Coenzyme A and its Biosynthesis
Coenzyme A is an essential cofactor in all living organisms, acting as a carrier of acyl groups in critical metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of phospholipids.[1][2][3][4] The biosynthesis of CoA is a five-step enzymatic pathway starting from pantothenate (Vitamin B5).[5] (R)-pantetheine is a key intermediate in this pathway, which can be phosphorylated and further converted to CoA.
The canonical pathway for CoA biosynthesis from pantothenate involves the following enzymes:
-
Pantothenate Kinase (PanK): Phosphorylates pantothenate to 4'-phosphopantothenate. This is the rate-limiting step in CoA biosynthesis.
-
Phosphopantothenoylcysteine Synthetase (PPCS): Condenses 4'-phosphopantothenate with cysteine.
-
Phosphopantothenoylcysteine Decarboxylase (PPCDC): Decarboxylates 4'-phosphopantothenoylcysteine to form 4'-phosphopantetheine.
-
Phosphopantetheine Adenylyltransferase (PPAT): Catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine to produce dephospho-CoA (dPCoA).
-
Dephospho-CoA Kinase (DPCK): Phosphorylates dPCoA to form the final product, coenzyme A.
(R)-pantetheine can enter this pathway by being phosphorylated by Pantothenate Kinase (PanK) to form 4'-phosphopantetheine, thus bypassing the initial steps of the canonical pathway.
The Role of (R)-Pantetheine-¹⁵N in Metabolic Labeling
Stable isotope labeling is a powerful technique used in metabolomics to trace the flow of atoms through metabolic pathways. By introducing a precursor molecule containing a heavy isotope, such as ¹⁵N, researchers can track its incorporation into downstream metabolites using mass spectrometry.
(R)-Pantetheine-¹⁵N, where the nitrogen atom in the β-alanine moiety is replaced with the heavy isotope ¹⁵N, serves as a tracer for CoA biosynthesis. When cells or organisms are supplied with (R)-Pantetheine-¹⁵N, the labeled nitrogen atom is incorporated into the pantetheine moiety of CoA. By analyzing the mass shift in CoA and its intermediates, it is possible to quantify the rate of synthesis and turnover of these molecules. This approach allows for the precise measurement of metabolic flux through the CoA biosynthetic pathway under various physiological or pathological conditions.
Quantitative Data
The following table summarizes key kinetic parameters for the enzymes involved in the conversion of pantetheine to coenzyme A. These values are essential for building kinetic models of CoA biosynthesis.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism | Reference |
| Pantothenate Kinase (PanK) | Pantetheine | 91 | - | Escherichia coli | |
| Phosphopantetheine Adenylyltransferase (PPAT) | 4'-Phosphopantetheine | - | - | Escherichia coli | |
| Dephospho-CoA Kinase (DPCK) | Dephospho-CoA | 58-114 | - | Entamoeba histolytica | |
| Dephospho-CoA Kinase (DPCK) | ATP | 15-20 | - | Entamoeba histolytica |
Note: Specific V_max_ values are often dependent on the specific assay conditions and are not always reported in a standardized format. The K_m_ value for E. coli PanK with pantetheine indicates a lower affinity compared to its primary substrate, pantothenate.
Experimental Protocols
Metabolic Labeling with (R)-Pantetheine-¹⁵N
This protocol describes a general procedure for labeling cells in culture with (R)-Pantetheine-¹⁵N to study CoA biosynthesis.
Materials:
-
Cell culture medium deficient in pantothenate
-
(R)-Pantetheine-¹⁵N
-
Cultured cells of interest (e.g., HepG2, primary neurons)
-
Standard cell culture reagents and equipment
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture Preparation: Grow cells to the desired confluency in standard culture medium.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Labeling Medium: Add pantothenate-deficient medium supplemented with a known concentration of (R)-Pantetheine-¹⁵N. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the incorporation of the label over time.
-
Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and then extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples to quantify the abundance of unlabeled and ¹⁵N-labeled CoA and its precursors.
In Vitro Enzyme Assays
This protocol outlines a general method for assaying the activity of enzymes in the CoA biosynthetic pathway using (R)-Pantetheine or its derivatives as substrates.
Materials:
-
Purified recombinant enzyme (e.g., PanK, PPAT, DPCK)
-
Substrates: (R)-Pantetheine, 4'-phosphopantetheine, dephospho-CoA, ATP
-
Assay buffer specific to the enzyme being studied
-
Detection reagents (e.g., for measuring ADP production in kinase assays)
-
Plate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the enzyme, and all necessary co-factors (e.g., MgCl₂).
-
Initiate Reaction: Start the reaction by adding the substrate of interest (e.g., (R)-Pantetheine for PanK).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure Product Formation: At specific time intervals, measure the formation of the product. For kinase assays, this can be done by coupling the production of ADP to a detectable reaction, such as the pyruvate kinase/lactate dehydrogenase system, which results in a decrease in NADH absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction velocity from the rate of product formation. Determine kinetic parameters (K_m_ and V_max_) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
Visualizations
Coenzyme A Biosynthesis Pathway from (R)-Pantetheine
Caption: Coenzyme A synthesis pathway from (R)-Pantetheine.
Experimental Workflow for ¹⁵N Labeling
Caption: Workflow for stable isotope labeling experiments.
Conclusion
The use of (R)-Pantetheine-¹⁵N as a metabolic tracer offers a precise and quantitative method for investigating the biosynthesis of coenzyme A. This technical guide provides the foundational knowledge, data, and protocols for researchers to design and execute experiments aimed at understanding the dynamics of the CoA pathway. The insights gained from such studies are crucial for advancing our knowledge of cellular metabolism and for the development of therapeutic strategies targeting diseases associated with dysfunctional CoA synthesis.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Emergence of a Key Metabolic Cofactor: A Technical Guide to the Prebiotic Synthesis of Pantetheine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a ubiquitous and essential cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the citric acid cycle and the synthesis of fatty acids and non-ribosomal peptides. The functional heart of CoA is the pantetheine moiety, a molecule whose complex structure has long posed a conundrum for origin of life researchers. This technical guide provides a comprehensive overview of the recent breakthroughs in the prebiotic synthesis of pantetheine, focusing on a high-yielding and chemoselective pathway that proceeds in aqueous environments. This novel route, centered on nitrile chemistry, challenges previous assumptions about the prebiotic inaccessibility of pantetheine and suggests it was a readily available component of the chemical inventory on early Earth. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the fundamental chemistry that may have led to the emergence of this critical biomolecule.
Prebiotic Synthesis of Pantetheine via Nitrile Chemistry: An Overview
Recent studies have demonstrated a plausible and efficient prebiotic synthesis of pantetheine in water, starting from simple precursors believed to be abundant on the primordial Earth, such as derivatives of hydrogen cyanide.[1][2] This pathway is significant for its high yields and remarkable selectivity for the canonical biological structure of pantetheine, proceeding without the need for enzymatic catalysis or unrealistic geological conditions like wet-dry cycles.[1][2] The key to this synthesis is the utilization of the inherent reactivity of nitriles, which circumvents the low efficiency of previously proposed routes involving the direct condensation of β-alanine and pantolactone.[1]
The synthesis can be conceptually divided into three main stages:
-
Formation of Pantoic Acid Precursors: The carbon skeleton of the pantoic acid moiety is assembled through a selective aldol reaction.
-
Formation of Pantothenic Acid Nitrile: The pantoic acid precursor reacts with β-alanine nitrile to form the key intermediate, pantothenic acid nitrile.
-
Formation of Pantetheine: The final step involves the reaction of pantothenic acid nitrile with cysteamine to yield pantetheine.
This nitrile-mediated pathway is not only efficient but also consistent with prebiotic routes to other essential biomolecules like amino acids and ribonucleotides, suggesting a unifying chemical framework for the origin of life's building blocks.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the prebiotic synthesis of pantetheine.
Table 1: Synthesis of Pantoic Acid Nitrile
| Reactants | Concentration | pH | Temperature | Time | Product(s) | Yield | Reference |
| Formaldehyde, Isobutyraldehyde, other enolizable aldehydes, Sodium Cyanide | 17-22 mM (aldehydes), 300 mM (NaCN) | 7 | 20°C | 20 min | Pantoic acid nitrile | 57% |
Table 2: Synthesis of Pantothenic Acid Nitrile
| Reactants | Concentration | pH | Temperature | Time | Product(s) | Yield | Reference |
| Hydroxypivaldehyde, β-alanine-nitrile, HCN | 3.1 mM (hydroxypivaldehyde) | 9 | 20°C | - | Pantothenic acid nitrile | 44% | |
| Pantolactone, β-alanine-nitrile | 500 mM | 9 | 20°C | - | Pantothenic acid nitrile | High |
Table 3: Synthesis of Pantetheine from Pantothenic Acid Nitrile
| Reactants | Concentration | pH | Temperature | Time | Product(s) | Yield | Reference |
| Pantothenic acid nitrile, Cysteamine | 500 mM | 7 | 20°C | 60 days | Pantetheine | 93% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the prebiotic synthesis of pantetheine.
Synthesis of Pantoic Acid Nitrile from Prebiotic Aldehydes
This protocol describes the selective formation of pantoic acid nitrile from a mixture of prebiotic aldehydes.
Materials:
-
Formaldehyde (22 mM)
-
Isobutyraldehyde (17 mM)
-
Other enolizable aldehydes (e.g., glycolaldehyde, glyceraldehyde) (22 mM)
-
Sodium Cyanide (NaCN) (300 mM)
-
Phosphate Buffered Saline (PBS) (500 mM, pH 7)
-
Deionized water
Procedure:
-
A solution of formaldehyde, isobutyraldehyde, and other enolizable aldehydes is prepared in 500 mM PBS at pH 7.
-
The reaction mixture is stirred at 20°C for 20 minutes to allow for the aldol reaction to proceed.
-
Sodium cyanide is then added to the mixture.
-
The reaction is monitored by ¹H NMR spectroscopy to determine the yield of pantoic acid nitrile.
Synthesis of Pantothenic Acid Nitrile from Hydroxypivaldehyde
This protocol details the formation of pantothenic acid nitrile from hydroxypivaldehyde and β-alanine-nitrile.
Materials:
-
Hydroxypivaldehyde (3.1 mM)
-
β-alanine-nitrile (2 equivalents)
-
Hydrogen Cyanide (HCN) (1.5 equivalents)
-
Phosphate Buffered Saline (PBS) (31 mM, pH 9)
-
Deionized water
Procedure:
-
A solution of hydroxypivaldehyde and β-alanine-nitrile is prepared in 31 mM PBS at pH 9.
-
Hydrogen cyanide is added to the solution.
-
The reaction is incubated at 20°C.
-
The formation of pantothenic acid nitrile is monitored by ¹H NMR spectroscopy.
Synthesis of Pantetheine from Pantothenic Acid Nitrile
This protocol describes the final step in the synthesis, the conversion of pantothenic acid nitrile to pantetheine.
Materials:
-
Pantothenic acid nitrile (500 mM)
-
Cysteamine (2 equivalents)
-
Phosphate Buffered Saline (PBS) (500 mM, pH 7)
-
Deionized water
Procedure:
-
Pantothenic acid nitrile and cysteamine are dissolved in 500 mM PBS at pH 7.
-
The solution is incubated at 20°C for 60 days.
-
The reaction progress and the final yield of pantetheine are determined by ¹H NMR spectroscopy.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and logical flows in the prebiotic synthesis of pantetheine.
Figure 1: Overall workflow for the prebiotic synthesis of pantetheine.
Figure 2: Pathway for the formation of pantoic acid nitrile.
Figure 3: Final steps in the synthesis of pantetheine.
Conclusion and Future Directions
The elucidation of a robust and selective prebiotic synthesis for pantetheine marks a significant advancement in our understanding of the chemical origins of life. The nitrile-mediated pathway presented in this guide provides a compelling case for the availability of this crucial cofactor on the early Earth, thereby strengthening the foundations of the "RNA world" and "metabolism-first" hypotheses. For researchers in drug development, a deeper understanding of the fundamental synthesis of cofactors like pantetheine can inspire novel approaches to antimicrobial drug design, particularly in targeting the biosynthesis of essential coenzymes in pathogens.
Future research will likely focus on several key areas:
-
Integration with other prebiotic systems: Exploring the compatibility and potential synergies of this pantetheine synthesis with prebiotic pathways for the formation of nucleotides, amino acids, and lipids.
-
Catalysis in prebiotic environments: Investigating the role of minerals and other potential prebiotic catalysts in enhancing the efficiency and selectivity of the reaction steps.
-
Emergence of Coenzyme A: Elucidating the subsequent prebiotic steps that could lead from pantetheine to the full Coenzyme A molecule.
The ongoing exploration of prebiotic chemistry continues to unveil the remarkable chemical simplicity that may underlie the complexity of life. The synthesis of pantetheine from simple precursors in water is a powerful testament to the idea that the core components of biology are not products of sheer chance, but rather the probable outcomes of the inherent chemistry of our universe.
References
(R)-Pantetheine: A Versatile Building Block for Chemoenzymatic Coenzyme A Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a central and indispensable cofactor in all domains of life, playing a pivotal role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1][2] Its intricate involvement in cellular metabolism makes the CoA biosynthetic pathway a compelling target for the development of novel antimicrobial agents.[3][4][5] This technical guide provides a comprehensive overview of the utilization of (R)-pantetheine as a key building block for the efficient chemoenzymatic synthesis of Coenzyme A. We present detailed experimental protocols for the enzymatic cascade, quantitative data on reaction yields and enzyme kinetics, and advanced analytical methodologies for the characterization and quantification of CoA and its precursors. Furthermore, this guide illustrates the underlying biochemical pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in biochemistry, drug discovery, and metabolic engineering.
Introduction
The universal five-step biosynthetic pathway of Coenzyme A from pantothenate (Vitamin B5) is a well-established metabolic route in all living organisms. This pathway involves the sequential action of five enzymes: Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), Phosphopantothenoylcysteine Decarboxylase (PPCDC), Phosphopantetheine Adenylyltransferase (PPAT), and Dephospho-CoA Kinase (DPCK). However, for in vitro synthesis and various biotechnological applications, a more streamlined approach is often desirable.
(R)-Pantetheine, a key intermediate in this pathway, offers a significant advantage by allowing the bypass of the initial three enzymatic steps (PanK, PPCS, and PPCDC when starting from pantothenate). The phosphorylation of pantetheine by Pantothenate Kinase directly yields 4'-phosphopantetheine, which then enters the final two steps of the CoA biosynthetic pathway. This truncated pathway provides a more efficient and cost-effective route for the production of CoA.
This guide focuses on the practical aspects of utilizing (R)-pantetheine for CoA synthesis, providing detailed methodologies and quantitative data to enable researchers to implement and adapt these techniques for their specific needs.
The Chemoenzymatic Synthesis of Coenzyme A from (R)-Pantetheine
The conversion of (R)-pantetheine to Coenzyme A is achieved through a three-enzyme cascade. This section details the signaling pathway, the enzymes involved, and a comprehensive table of their kinetic parameters.
Biosynthetic Pathway
The enzymatic conversion of (R)-pantetheine to Coenzyme A proceeds through the following steps:
-
Phosphorylation: Pantothenate Kinase (PanK) catalyzes the phosphorylation of (R)-pantetheine to form 4'-phosphopantetheine, utilizing ATP as the phosphate donor.
-
Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, yielding dephospho-CoA.
-
Phosphorylation: Dephospho-CoA Kinase (DPCK) catalyzes the final phosphorylation of dephospho-CoA at the 3'-hydroxyl group of the ribose moiety to produce Coenzyme A.
This enzymatic cascade provides a direct route to CoA, bypassing the initial steps required when starting from pantothenic acid.
Quantitative Data: Enzyme Kinetics
The efficiency of the chemoenzymatic synthesis is dependent on the kinetic properties of the enzymes involved. The following table summarizes the key kinetic parameters for the enzymes in the pathway from various organisms.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Pantothenate Kinase (PanK) | Escherichia coli | Pantothenate | 36 | - | |
| Escherichia coli | ATP | 136 | - | ||
| Plasmodium falciparum PfPanK1 | Pantetheine | 45.7 ± 6.9 | - | ||
| Plasmodium falciparum PfPanK1 | ATP | 43.4 ± 3.3 | - | ||
| Phosphopantetheine Adenylyltransferase (PPAT) | Escherichia coli | Dephospho-CoA | 7 | - | |
| Escherichia coli | Pyrophosphate | 220 | - | ||
| Dephospho-CoA Kinase (DPCK) | Escherichia coli | Dephospho-CoA | 740 | - | |
| Escherichia coli | ATP | 140 | - | ||
| Plasmodium falciparum | Dephospho-CoA | 105.3 ± 10.2 | 5.18 ± 0.29 | ||
| Plasmodium falciparum | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 | ||
| Thermococcus kodakarensis | Dephospho-CoA | 110 ± 10 | 100 ± 4 | ||
| Thermococcus kodakarensis | GTP | 130 ± 10 | - |
Note: Vmax values are often reported in different units and conditions; direct comparison should be made with caution. The data presented here is for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of Coenzyme A from (R)-pantetheine.
In Vitro Chemoenzymatic Synthesis of Coenzyme A
This protocol describes a one-pot enzymatic cascade for the synthesis of Coenzyme A from pantethine (the oxidized dimer of pantetheine), which is readily reduced in situ. A recent study demonstrated the complete conversion of pantethine to free CoA in 2 hours with a titer of approximately 2 mM (1.5 g/L) in a 0.1 mL reaction system.
Materials:
-
Pantethine
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH or NADH
-
Phosphite Dehydrogenase (PTDH) (for NADH regeneration, optional)
-
Recombinant Pantothenate Kinase (PanK)
-
Recombinant Phosphopantetheine Adenylyltransferase (PPAT)
-
Recombinant Dephospho-CoA Kinase (DPCK)
-
ATP
-
MgCl₂
-
KCl
-
NH₄Cl
-
Tris-HCl buffer (pH 7.5)
-
Polyphosphate kinase system (for ATP regeneration, optional)
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:
-
2 mM D-pantetheine (or pantethine with a reducing system)
-
6 mM ATP
-
10 mM MgCl₂
-
60 mM KCl
-
60 mM NH₄Cl
-
50 mM Tris-HCl (pH 7.5)
-
Purified recombinant PanK, PPAT, and DPCK enzymes. The optimal enzyme loading ratio can be determined empirically or using a design of experiments (DOE) approach.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes used (e.g., 70°C for thermophilic enzymes) for a specified duration (e.g., 2 hours).
-
Reaction Quenching: Stop the reaction by methods such as heat inactivation or the addition of a quenching agent like perchloric acid (PCA).
-
Analysis: Analyze the reaction mixture for the presence and quantity of Coenzyme A using HPLC or LC-MS/MS as described in the analytical methods section.
Enzyme Activity Assays
3.2.1. Pantothenate Kinase (PanK) Assay
A continuous spectrophotometric assay can be used to measure PanK activity by coupling the production of ADP to the reactions catalyzed by pyruvate kinase and lactate dehydrogenase.
Materials:
-
HEPES buffer (100 mM, pH 7.6)
-
KCl (20 mM)
-
MgCl₂ (10 mM)
-
Phosphoenolpyruvate (2 mM)
-
NADH (0.3 mM)
-
Lactate dehydrogenase (5 U)
-
Pyruvate kinase (2.5 U)
-
Pantetheine (substrate)
-
ATP (substrate)
-
Purified PanK enzyme
Protocol:
-
Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.
-
Add the pantetheine substrate to the mixture.
-
Initiate the reaction by adding the PanK enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity using the extinction coefficient of NADH (6,220 M⁻¹ cm⁻¹).
3.2.2. Phosphopantetheine Adenylyltransferase (PPAT) Assay
PPAT activity can be assayed in the forward direction using an enzyme-coupled system that detects the pyrophosphate (PPi) produced.
Materials:
-
Tris buffer (50 mM, pH 8.0)
-
MgCl₂ (6 mM)
-
TCEP (1 mM)
-
Inorganic pyrophosphatase
-
E. coli purine nucleoside phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
4'-Phosphopantetheine (substrate)
-
ATP (substrate)
-
Purified PPAT enzyme
Protocol:
-
Prepare a reaction mixture containing Tris buffer, MgCl₂, TCEP, pyrophosphatase, PNP, and MESG.
-
Add the 4'-phosphopantetheine and ATP substrates.
-
Initiate the reaction by adding the PPAT enzyme.
-
The pyrophosphate produced is cleaved by pyrophosphatase to orthophosphate. PNP then catalyzes the phosphorolysis of MESG in the presence of orthophosphate, leading to a change in absorbance at 360 nm.
-
Monitor the increase in absorbance at 360 nm to determine the rate of the reaction.
3.2.3. Dephospho-CoA Kinase (DPCK) Assay
DPCK activity can be measured by monitoring the production of CoA from dephospho-CoA and ATP. The CoA produced can be quantified by HPLC or through a coupled enzymatic assay. A radiochemical assay using [γ-³³P]ATP offers high sensitivity.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (2 mM)
-
KCl (20 mM)
-
Dephospho-CoA (substrate)
-
[γ-³³P]ATP (substrate)
-
Purified DPCK enzyme
-
Phosphatase (for sample preparation)
Protocol:
-
Treat the sample containing CoA and its thioesters with a non-specific phosphatase to remove the 3'-phosphate.
-
Remove the phosphatase by ultrafiltration.
-
Re-phosphorylate the resulting dephospho-CoA compounds with DPCK and [γ-³³P]ATP.
-
Separate the ³³P-labeled CoA compounds by reverse-phase HPLC.
-
Quantify the labeled compounds by scintillation counting.
Analytical Methods
Accurate quantification of Coenzyme A and its precursors is crucial for monitoring reaction progress and determining yields. This section outlines common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for the simultaneous determination of CoA and its derivatives.
| Parameter | Specification | Reference |
| Column | RP-C18, 150 x 3 mm, 3 µm | |
| Mobile Phase | Isocratic: 100 mM monosodium phosphate, 75 mM sodium acetate, pH 4.6, with 6% acetonitrile | |
| Flow Rate | 0.5 mL/min | |
| Detection | UV at 259 nm | |
| Injection Volume | 30 µL |
Under these conditions, CoA and acetyl-CoA typically elute at approximately 3.8 and 7.8 minutes, respectively.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of CoA and its biosynthetic intermediates, allowing for the simultaneous measurement of multiple analytes in complex biological matrices.
Sample Preparation:
A simple sample preparation method involves deproteinization with 5-sulfosalicylic acid (SSA), which avoids the need for solid-phase extraction and improves the recovery of polar intermediates like pantothenate and dephospho-CoA.
Chromatography:
Reversed-phase chromatography is commonly used. While ion-pairing reagents can be used, methods have been developed that avoid them, which is advantageous for MS detection.
Mass Spectrometry:
Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Regulation of Coenzyme A Biosynthesis
The biosynthesis of Coenzyme A is tightly regulated to maintain cellular homeostasis. The primary point of regulation is the feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, such as acetyl-CoA. This regulation ensures that the intracellular concentration of CoA is maintained within a narrow range. The use of CoA-insensitive PanK variants, such as some type III PanKs from thermophilic bacteria, can be advantageous for in vitro production systems to overcome this feedback inhibition and achieve higher yields of CoA.
Applications in Drug Development
The essential nature of the Coenzyme A biosynthetic pathway in microorganisms, coupled with significant differences between microbial and human enzymes, makes it an attractive target for the development of novel antimicrobial drugs. Inhibitors targeting key enzymes in this pathway, such as PanK and PPAT, have the potential to disrupt bacterial growth and survival. The detailed protocols and analytical methods described in this guide are essential tools for screening and characterizing potential inhibitors, thereby facilitating the drug discovery process.
Conclusion
(R)-Pantetheine serves as a highly efficient precursor for the chemoenzymatic synthesis of Coenzyme A, offering a streamlined and cost-effective alternative to traditional methods that start from pantothenate. This technical guide provides researchers with the necessary tools—detailed protocols, quantitative data, and advanced analytical methods—to successfully produce and analyze Coenzyme A. The insights into the regulatory mechanisms and the potential for drug discovery further highlight the importance of this pathway in both fundamental research and applied science. The continued exploration of this biosynthetic route holds significant promise for advancements in metabolic engineering, synthetic biology, and the development of new therapeutic agents.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphopantetheine Adenylyltransferase from Escherichia coli: Investigation of the Kinetic Mechanism and Role in Regulation of Coenzyme A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Pantothenic Acid and Coenzyme A
Abstract
Pantothenic acid, also known as vitamin B5, is a vital precursor for the synthesis of Coenzyme A (CoA), an essential cofactor in all domains of life. CoA plays a central role in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids.[1][2][3][4] The biosynthetic pathways of pantothenic acid and CoA are highly conserved and indispensable for cellular viability. Consequently, the enzymes involved in these pathways have emerged as promising targets for the development of novel antimicrobial agents, particularly due to structural differences between bacterial and mammalian orthologs. This guide provides a comprehensive overview of the pantothenic acid and CoA biosynthesis pathways, detailing the enzymatic steps, regulatory mechanisms, and key quantitative data. Furthermore, it includes detailed experimental protocols for assaying the activity of the core enzymes, offering a valuable resource for researchers, scientists, and professionals in drug development.
The Pantothenic Acid (Vitamin B5) Biosynthesis Pathway
In bacteria, plants, and fungi, pantothenate is synthesized de novo through a series of enzymatic reactions.[5] The pathway begins with precursors from amino acid metabolism, specifically α-ketoisovalerate (an intermediate in valine biosynthesis) and aspartate.
The synthesis involves three primary enzymatic steps:
-
Pantoate Formation : α-ketoisovalerate is converted to ketopantoate by ketopantoate hydroxymethyltransferase (encoded by the panB gene), which adds a methyl group. Subsequently, ketopantoate is reduced to pantoate by ketopantoate reductase (encoded by the panE gene).
-
β-Alanine Formation : Aspartate is decarboxylated to form β-alanine, a reaction catalyzed by aspartate-1-decarboxylase, the product of the panD gene.
-
Condensation : Finally, pantothenate synthetase (panC gene product) catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate. This reaction proceeds via a pantoyl adenylate intermediate.
The Coenzyme A Biosynthesis Pathway
The conversion of pantothenate to CoA is a universal five-step enzymatic pathway found in both prokaryotes and eukaryotes. All five genes associated with this pathway are essential for growth in E. coli.
-
Phosphorylation of Pantothenate : The pathway begins with the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. This reaction is catalyzed by Pantothenate Kinase (PanK) , encoded by the coaA gene. This is the primary rate-limiting and most regulated step in the pathway.
-
Cysteine Addition : Phosphopantothenoylcysteine Synthetase (PPCS) , the coaB gene product, catalyzes the CTP-dependent (in bacteria) or ATP-dependent (in humans) condensation of 4'-phosphopantothenate with cysteine to produce 4'-phosphopantothenoylcysteine.
-
Decarboxylation : Phosphopantothenoylcysteine Decarboxylase (PPCDC) catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine to yield 4'-phosphopantetheine. In E. coli, PPCS and PPCDC activities are carried out by a single bifunctional protein encoded by the coaBC gene.
-
Adenylylation : Phosphopantetheine Adenylyltransferase (PPAT) , encoded by coaD, transfers an AMP moiety from ATP to 4'-phosphopantetheine, forming dephospho-CoA (dPCoA).
-
Final Phosphorylation : The pathway concludes with the ATP-dependent phosphorylation of the 3'-hydroxyl group of dPCoA by Dephospho-CoA Kinase (DPCK) , the coaE gene product, to produce the final active Coenzyme A.
In mammals, the final two steps are catalyzed by a bifunctional enzyme known as CoA synthase (COASY), which possesses both PPAT and DPCK activities.
Quantitative Analysis of Pathway Enzymes
The kinetic properties of the CoA biosynthetic enzymes have been characterized in various organisms. This data is crucial for understanding pathway flux and for designing enzyme inhibitors.
Table 1: Kinetic Parameters of Dephospho-CoA Kinase (DPCK)
| Organism | Substrate | Km (μM) | Vmax (μmol/min/mg) | Reference |
|---|---|---|---|---|
| Plasmodium falciparum | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 | |
| Plasmodium falciparum | dephospho-CoA | 105.3 ± 10.2 | 5.18 ± 0.29 | |
| Entamoeba histolytica (EhDPCK1) | ATP | 19.6 ± 1.2 | Not Reported | |
| Entamoeba histolytica (EhDPCK1) | dephospho-CoA | 114 ± 19 | Not Reported | |
| Entamoeba histolytica (EhDPCK2) | ATP | 15.0 ± 2.4 | Not Reported |
| Entamoeba histolytica (EhDPCK2) | dephospho-CoA | 57.9 ± 6.1 | Not Reported | |
Table 2: Inhibitor Potency against Pantothenate Kinases (PanK)
| Enzyme Isoform | Inhibitor | IC50 (nM) | Reference |
|---|---|---|---|
| Human PANK1β | PZ-2891 | 40.2 ± 4.4 | |
| Human PANK2 | PZ-2891 | 0.7 ± 0.08 | |
| Human PANK3 | PZ-2891 | 1.3 ± 0.2 | |
| Mouse PanK1β | PZ-2891 | 48.7 ± 5.1 | |
| Mouse PanK2 | PZ-2891 | 1.0 ± 0.1 |
| Mouse PanK3 | PZ-2891 | 1.9 ± 0.2 | |
Experimental Protocols for Pathway Analysis
Accurate measurement of enzyme activity is fundamental for studying the CoA pathway. Below are detailed protocols for key enzymes.
Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Luminescence-Based)
This assay quantifies PanK activity by measuring the amount of ATP remaining after the phosphorylation reaction.
-
Principle : PanK consumes ATP to phosphorylate pantothenate. The remaining ATP is then used by luciferase to generate a luminescent signal, which is inversely proportional to PanK activity.
-
Reagents and Buffers :
-
PanK Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Recombinant purified PanK enzyme.
-
Substrates: Pantothenate solution, ATP solution.
-
Detection Reagent: Commercial ATP detection kit (e.g., Kinase-Glo®) containing luciferase and luciferin.
-
-
Procedure :
-
Prepare a reaction mixture in a 96-well or 384-well plate containing PanK Assay Buffer, a fixed concentration of pantothenate, and the test compound (inhibitor or activator).
-
Initiate the reaction by adding a predetermined concentration of ATP and the PanK enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate the percentage of ATP consumed relative to a no-enzyme control. For inhibitor studies, plot activity versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
Protocol 2: PPAT Activity Assay (Coupled Spectrophotometric - Reverse Reaction)
This assay measures the PPAT-catalyzed formation of ATP from dPCoA and pyrophosphate in the reverse direction.
-
Principle : The ATP produced by PPAT is used by hexokinase to phosphorylate glucose, forming glucose-6-phosphate. This product is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
-
Reagents and Buffers :
-
PPAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM TCEP.
-
Recombinant purified PPAT enzyme.
-
Substrates: Dephospho-CoA (dPCoA), Sodium Pyrophosphate (PPi).
-
Coupling Enzymes: Hexokinase, Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
Coupling Substrates: Glucose, NADP⁺.
-
-
Procedure :
-
In a quartz cuvette or microplate, prepare a reaction mixture containing PPAT Assay Buffer, dPCoA, PPi, glucose, NADP⁺, hexokinase, and G6PDH.
-
Initiate the reaction by adding the PPAT enzyme.
-
Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
-
Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). Kinetic parameters (Km, Vmax) can be determined by measuring initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
References
The Pivotal Role of Pantetheine in Cellular Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pantetheine, a central molecule in cellular metabolism, serves as a critical precursor to Coenzyme A (CoA), a fundamental cofactor in a vast array of biochemical reactions. This technical guide provides an in-depth exploration of the function of pantetheine in key metabolic pathways, including its integral role in CoA biosynthesis via the canonical and salvage pathways, its influence on fatty acid and cholesterol metabolism, and its connection to mitochondrial function and cellular redox balance. This document summarizes key quantitative data, provides detailed experimental methodologies for the study of pantetheine metabolism, and presents visual diagrams of the pertinent signaling and metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Centrality of Pantetheine
Pantetheine is a disulfide-linked dimer of pantetheine, which is composed of pantoic acid and β-alanine, linked to cysteamine. Its biological significance lies primarily in its role as a direct precursor to Coenzyme A (CoA). CoA is an essential cofactor for over 70 enzymatic pathways, playing a pivotal role in the metabolism of carbohydrates, lipids, and proteins.[1] It functions as a carrier of acyl groups, most notably acetyl-CoA, which is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle and serving as the primary building block for the synthesis of fatty acids, cholesterol, and other essential compounds.[2][3][4]
Beyond its role in de novo CoA synthesis, pantetheine is a key component of the "salvage pathway," which recycles components of CoA, ensuring cellular pools of this vital cofactor are maintained.[5] Understanding the metabolic functions of pantetheine is therefore crucial for comprehending cellular energy homeostasis and the pathophysiology of various metabolic disorders.
Pantetheine in Coenzyme A Biosynthesis
The synthesis of CoA from pantothenic acid (vitamin B5) is a five-step enzymatic process. Pantetheine can enter this pathway, bypassing the initial steps required for pantothenic acid, making it a more direct precursor to CoA.
The Canonical Coenzyme A Biosynthetic Pathway
The established pathway for CoA biosynthesis from pantothenic acid involves the following sequential enzymatic reactions:
-
Phosphorylation of Pantothenate: Pantothenate Kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. This is the rate-limiting and primary regulatory step in the pathway.
-
Cysteine Addition: Phosphopantothenoylcysteine Synthetase (PPCS) adds a cysteine residue to 4'-phosphopantothenate.
-
Decarboxylation: Phosphopantothenoylcysteine Decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to form 4'-phosphopantetheine.
-
Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT) transfers an AMP moiety from ATP to 4'-phosphopantetheine, forming dephospho-CoA.
-
Phosphorylation: Dephospho-CoA Kinase (DPCK) phosphorylates dephospho-CoA to yield the active Coenzyme A.
The final two steps in mammals are catalyzed by a bifunctional enzyme, Coenzyme A Synthase (COASY).
The Pantetheine Salvage Pathway
The salvage pathway provides an alternative route for CoA synthesis, utilizing pantetheine derived from the degradation of CoA or from exogenous sources.
-
Hydrolysis of Pantethine: Dietary pantethine is hydrolyzed in the intestine to two molecules of pantetheine.
-
Pantetheinase Activity: Pantetheinase (Vanin-1) is a key enzyme in the salvage pathway that hydrolyzes pantetheine into pantothenic acid and cysteamine. The generated pantothenic acid can then re-enter the canonical CoA biosynthesis pathway.
-
Phosphorylation of Pantetheine: Pantetheine can also be directly phosphorylated by Pantetheine Kinase to form 4'-phosphopantetheine, which then enters the latter stages of the canonical pathway.
This salvage mechanism is crucial for maintaining CoA homeostasis and providing the necessary precursors for its synthesis.
Regulation of Coenzyme A Biosynthesis
The biosynthesis of CoA is tightly regulated to meet the metabolic demands of the cell. The primary point of regulation is at the level of Pantothenate Kinase (PanK).
-
Feedback Inhibition: PanK is subject to feedback inhibition by CoA and its thioesters, particularly acetyl-CoA. This ensures that the production of CoA is downregulated when cellular levels are sufficient.
-
Allosteric Regulation: Mammalian PanK isoforms are allosterically regulated by acetyl-CoA, which competes with ATP for binding to the enzyme.
This intricate regulatory network ensures that CoA levels are finely tuned to the metabolic state of the cell.
Subcellular Localization of CoA Biosynthesis
The enzymes of the CoA biosynthetic pathway are primarily located in the cytosol. However, the final enzyme, Coenzyme A Synthase (COASY), has been shown to be associated with the outer mitochondrial membrane. This localization is thought to facilitate the efficient transport of newly synthesized CoA into the mitochondria, where it is required for the citric acid cycle and fatty acid β-oxidation.
Role of Pantetheine in Lipid Metabolism
Pantetheine and its metabolic product, CoA, are central to lipid metabolism, influencing both the synthesis and degradation of fatty acids and cholesterol.
Fatty Acid Synthesis and Oxidation
-
Acyl Carrier Protein (ACP): The 4'-phosphopantetheine moiety, derived from CoA, is an essential prosthetic group for Acyl Carrier Protein (ACP). ACP is a key component of the fatty acid synthase complex, where it carries the growing acyl chain during fatty acid synthesis.
-
Fatty Acid Oxidation: CoA is required for the activation of fatty acids to acyl-CoA esters, a prerequisite for their transport into the mitochondria for β-oxidation and energy production.
Cholesterol Metabolism
Clinical studies have demonstrated that supplementation with pantethine can favorably modulate lipid profiles, including a reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol. The proposed mechanisms for this effect include:
-
Inhibition of HMG-CoA Reductase: Pantethine is suggested to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
-
Inhibition of Acetyl-CoA Carboxylase: By influencing CoA pools, pantethine may indirectly inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby reducing the availability of precursors for cholesterol synthesis.
Pantetheine, Mitochondrial Function, and Oxidative Stress
The high concentration of CoA within the mitochondria underscores its importance in mitochondrial energy metabolism. Pantetheine, as a direct precursor to intramitochondrial CoA, can influence mitochondrial function.
-
Mitochondrial Respiration: By supporting the synthesis of CoA, pantetheine can enhance the activity of the citric acid cycle and oxidative phosphorylation, leading to improved mitochondrial respiration.
-
Redox Balance: The cysteamine component of pantetheine possesses antioxidant properties. Pantetheinase-mediated hydrolysis of pantetheine releases cysteamine, which can contribute to the cellular antioxidant defense system.
Quantitative Data
Table 1: Effect of Pantethine Supplementation on Lipid Profiles (Systematic Review Data)
| Parameter | Average Change from Baseline (Month 4) |
| Total Cholesterol | -15.1% |
| LDL Cholesterol | -20.1% |
| HDL Cholesterol | +8.4% |
| Triglycerides | -32.9% |
| Not a statistically significant change in all pooled studies. | |
| (Source: McRae MP. Nutr Res. 2005;25:319-333) |
Table 2: Kinetic Parameters of Key Enzymes in Pantetheine Metabolism
| Enzyme | Substrate | Km | Vmax | Source Organism |
| Pantetheinase | Pantetheine | ~5 mM | Not Reported | Horse Kidney |
| Pantothenate Kinase 3 (PanK3) | ATP | 311 ± 53 µM | Not Reported | Human |
| Pantothenate | 14 ± 0.1 µM | Not Reported | Human | |
| Pantetheine | 23 ± 2 µM | Not Reported | Human | |
| (Source: The Enzymatic Breakdown of Pantethine to Pantothenic Acid and Cystamine; Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain) |
Experimental Protocols
Measurement of Pantetheinase Activity
This protocol is adapted from a method using a fluorogenic substrate.
Materials:
-
Cells or tissue homogenates
-
Lysis buffer (e.g., PBS with 0.1% deoxycholate and protease inhibitors)
-
Phosphate buffer (pH 8.0) containing 0.01% BSA, 1% DMSO, and 0.0025% Brij 35
-
Dithiothreitol (DTT)
-
Pantothenate-7-amino-4-methylcoumarin (fluorogenic substrate)
-
Fluorimeter
Procedure:
-
Sample Preparation:
-
For cultured cells, lyse approximately 4 x 10^5 cells in 100 µL of lysis buffer.
-
For tissues, homogenize in lysis buffer.
-
Centrifuge at 10,000 x g for 10 minutes to pellet debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Enzyme Assay:
-
In a 96-well plate, add 20-50 µg of total protein to a final volume of 200 µL of phosphate buffer.
-
Add DTT to a final concentration of 500 µM and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 20 µM.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorimeter and measure the increase in fluorescence at an excitation wavelength of 355 nm and an emission wavelength appropriate for 7-amino-4-methylcoumarin.
-
Record fluorescence readings every minute for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of product formation from the linear portion of the fluorescence versus time plot.
-
Express pantetheinase activity as the rate of fluorescence increase per microgram of protein per minute.
-
Quantification of Pantetheine by HPLC-MS/MS
This protocol provides a general framework for the analysis of pantetheine in biological matrices. Specific parameters will need to be optimized for the instrument and matrix being used.
Materials:
-
Plasma, serum, or tissue homogenate
-
Internal standard (e.g., a stable isotope-labeled pantetheine analog)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
To 100 µL of sample, add a known amount of the internal standard.
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The specific gradient will need to be optimized.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for pantetheine and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of pantetheine standards.
-
Quantify the concentration of pantetheine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Assessment of Mitochondrial Respiration
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of pantetheine supplementation on mitochondrial oxygen consumption rate (OCR).
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Seahorse XF Analyzer and consumables
-
Pantetheine
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of pantetheine or a vehicle control for a specified period (e.g., 24 hours).
-
-
Seahorse Assay:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C.
-
Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture microplate into the analyzer and initiate the assay.
-
-
Data Acquisition and Analysis:
-
The instrument will measure the OCR at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
From the OCR measurements, calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare these parameters between pantetheine-treated and control cells to determine the effect of pantetheine on mitochondrial respiration.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Coenzyme A Biosynthesis and the Pantetheine Salvage Pathway
Caption: Coenzyme A biosynthesis and the pantetheine salvage pathway.
Diagram 2: Role of Pantetheine in Lipid Metabolism
Caption: The influence of pantetheine on lipid metabolism pathways.
Diagram 3: Experimental Workflow for Assessing Mitochondrial Function
Caption: Workflow for assessing the effect of pantetheine on mitochondrial respiration.
Conclusion and Future Directions
Pantetheine is a molecule of profound importance in cellular metabolism, serving as a key intermediate in the biosynthesis of Coenzyme A and directly influencing lipid metabolism, mitochondrial function, and cellular redox status. The ability of pantethine to modulate these critical pathways underscores its potential as a therapeutic agent for a range of metabolic disorders. This technical guide has provided a comprehensive overview of the current understanding of pantetheine's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Future research should focus on further elucidating the regulatory mechanisms governing the pantetheine salvage pathway and its interaction with the canonical CoA biosynthesis route. More comprehensive quantitative studies, including the determination of kinetic parameters for all enzymes in the pathway and the measurement of metabolite concentrations in various tissues under different physiological and pathological conditions, are warranted. Furthermore, the development and standardization of robust analytical methods will be crucial for advancing our understanding of pantetheine metabolism and its role in health and disease, ultimately paving the way for novel therapeutic strategies targeting these fundamental metabolic pathways.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enduranceresearch.com [enduranceresearch.com]
- 5. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Pantetheine: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Pantetheine, a pivotal intermediate in the biosynthesis of Coenzyme A (CoA), stands as a molecule of profound biological significance. This technical guide provides an in-depth exploration of the discovery and multifaceted roles of (R)-Pantetheine, detailing its biosynthetic pathway, the enzymatic machinery involved, and its broader implications in cellular metabolism and therapeutic development. Drawing upon extensive experimental data, this document summarizes key quantitative findings in structured tables, elucidates detailed experimental protocols for its study, and presents visual diagrams of associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey to understanding (R)-Pantetheine is intrinsically linked to the discovery of its downstream product, Coenzyme A, and the broader exploration of B vitamins. Pantethine, the dimeric, disulfide-linked form of pantetheine, was first discovered by Gene Brown.[1] Pantetheine itself was identified as a crucial intermediate in the metabolic pathway leading from pantothenic acid (Vitamin B5) to the essential cofactor Coenzyme A.[1] This discovery was foundational, as CoA is a central player in a vast array of metabolic processes, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and amino acids.[2][3]
The Coenzyme A Biosynthetic Pathway
(R)-Pantetheine is an intermediate in the universally conserved five-step enzymatic pathway that synthesizes Coenzyme A from pantothenate (Vitamin B5).[4]
The five key enzymes in this pathway are:
-
Pantothenate Kinase (PanK)
-
Phosphopantothenoylcysteine Synthetase (PPCS)
-
Phosphopantothenoylcysteine Decarboxylase (PPCDC)
-
Phosphopantetheine Adenylyltransferase (PPAT)
-
Dephospho-CoA Kinase (DPCK)
Below is a diagram illustrating the sequential conversion of pantothenate to Coenzyme A.
Enzymology of the Coenzyme A Biosynthetic Pathway
A detailed understanding of the enzymes that catalyze the formation of (R)-Pantetheine and its subsequent conversion to CoA is critical for research and drug development.
Pantothenate Kinase (PanK)
PanK catalyzes the first and rate-limiting step in CoA biosynthesis: the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate. This enzyme is a key regulatory point in the pathway, subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.
Phosphopantothenoylcysteine Synthetase (PPCS)
PPCS catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). In some organisms, like E. coli, this enzyme uses CTP instead of ATP.
Phosphopantothenoylcysteine Decarboxylase (PPCDC)
PPCDC is responsible for the decarboxylation of PPC to yield 4'-phosphopantetheine, the phosphorylated form of (R)-Pantetheine. This reaction is a critical step in the formation of the pantetheine moiety.
Phosphopantetheine Adenylyltransferase (PPAT)
PPAT catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.
Dephospho-CoA Kinase (DPCK)
The final step in CoA biosynthesis is catalyzed by DPCK, which phosphorylates dephospho-CoA using ATP to produce Coenzyme A.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the enzymes in the CoA biosynthetic pathway are essential for understanding the efficiency and regulation of this metabolic route.
| Enzyme | Organism/Isoform | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Pantothenate Kinase (PanK3) | Human | ATP | 311 ± 53 | - | |
| Pantothenate | 14 ± 0.1 | - | |||
| Phosphopantothenoylcysteine Synthetase (PPCS) | Enterococcus faecalis | CTP | 156 | 2.9 s-1 | |
| (R)-Phosphopantothenate | 17 | ||||
| L-cysteine | 86 | ||||
| Dephospho-CoA Kinase (DPCK) | Plasmodium falciparum | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 µmol/min/mg | |
| Dephospho-CoA | 105.3 ± 10.2 | ||||
| Dephospho-CoA Kinase (EhDPCK1) | Entamoeba histolytica | Dephospho-CoA | 114 ± 19 | - | |
| ATP | 19.6 ± 1.2 | - | |||
| Dephospho-CoA Kinase (EhDPCK2) | Entamoeba histolytica | Dephospho-CoA | 57.9 ± 6.1 | - | |
| ATP | 15.0 ± 2.4 | - |
Clinical Trial Data: Effects of Pantethine on Cholesterol
A triple-blinded, placebo- and diet-controlled study investigated the effects of pantethine on cardiovascular risk markers in subjects eligible for statin therapy.
| Parameter | Pantethine Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value (between groups) | Reference(s) |
| Total Cholesterol (at 16 weeks) | -6% | - | 0.040 | |
| LDL-Cholesterol (at 8 weeks) | -11% | - | 0.020 | |
| LDL-Cholesterol (at 16 weeks) | -11% | +3% | 0.006 | |
| non-HDL-Cholesterol (at 16 weeks) | -7% | - | 0.042 |
Experimental Protocols
Chemical Synthesis of (R)-Pantetheine
A modular synthesis approach allows for the creation of (R)-Pantetheine and its analogs. This involves the synthesis of three key modules that are subsequently joined.
Module 1 (M1): Cysteamine derivative Module 2 (M2): β-Alanine derivative Module 3 (M3): Pantoic acid derivative (derived from D-pantolactone)
General Procedure:
-
Synthesize each module with appropriate protecting groups.
-
Couple Module 2 and Module 1 using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).
-
Deprotect the resulting dipeptide.
-
Couple the deprotected dipeptide with Module 3.
-
Perform final deprotection steps to yield (R)-Pantetheine.
-
Purification is typically achieved through column chromatography on silica gel.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prebiotically plausible chemoselective pantetheine synthesis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement for Pantetheine-Phosphate Adenylyltransferase [creative-enzymes.com]
(R)-Pantetheine-15N as a Tracer for Metabolic Studies: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the application of (R)-Pantetheine-15N as a stable isotope tracer for investigating metabolic pathways, particularly the biosynthesis and regulation of Coenzyme A (CoA). The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key metabolic pathways and workflows.
Introduction to (R)-Pantetheine and Coenzyme A Metabolism
(R)-Pantetheine is a key intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1] CoA plays a central role in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[2] The ability to trace the metabolic fate of pantetheine is crucial for understanding the dynamics of CoA biosynthesis and its dysregulation in various disease states.
Stable isotope tracers, such as (R)-Pantetheine labeled with Nitrogen-15 (¹⁵N), offer a powerful tool for metabolic flux analysis. By introducing (R)-Pantetheine-¹⁵N into a biological system, researchers can track the incorporation of the ¹⁵N label into downstream metabolites, providing quantitative insights into pathway activity and regulation. This guide focuses on the practical application of (R)-Pantetheine-¹⁵N as a tracer in metabolic studies.
Coenzyme A Biosynthesis and the Pantetheine Salvage Pathway
CoA is synthesized from pantothenate (Vitamin B5) through a conserved five-step enzymatic pathway. Additionally, a salvage pathway allows for the utilization of pantetheine from extracellular sources or from the degradation of intracellular CoA.
-
De Novo Biosynthesis Pathway: This pathway starts with the phosphorylation of pantothenate by pantothenate kinase (PanK), the rate-limiting enzyme in the pathway.[2]
-
Pantetheine Salvage Pathway: This pathway bypasses the initial steps of the de novo synthesis by directly phosphorylating pantetheine to 4'-phosphopantetheine, which then enters the CoA biosynthesis pathway.[3] (R)-Pantetheine-¹⁵N is a valuable tracer for specifically investigating the flux through this salvage pathway.
The biosynthesis of CoA is tightly regulated, primarily through feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, such as acetyl-CoA. This regulation ensures that the intracellular concentration of CoA is maintained within a narrow range.
Data Presentation: Quantitative Analysis of Isotope Enrichment
A key aspect of stable isotope tracing studies is the quantitative measurement of isotopic enrichment in metabolites over time. This data provides a direct readout of the metabolic flux through the pathway of interest. The following table presents representative data from a time-course experiment where cells were incubated with a labeled precursor, showing the percentage of the Coenzyme A (CoASH) pool that has incorporated the stable isotope label.
| Time Point (Hours) | Labeled CoASH (% of Total CoASH Pool) |
| 0 | 0 |
| 4 | 25 |
| 8 | 50 |
| 12 | 70 |
| 16 | 85 |
| 20 | 95 |
| 24 | >99 |
This data is representative and derived from graphical data presented in studies using labeled pantothenate precursors.[4]
Experimental Protocols
This section provides a detailed methodology for a typical metabolic tracing experiment using (R)-Pantetheine-¹⁵N in a cell culture model.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in standard growth medium and allow them to reach a desired confluency (typically 70-80%).
-
Medium Exchange: Aspirate the standard growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add custom-made growth medium containing (R)-Pantetheine-¹⁵N at a known concentration. The base medium should ideally be pantothenate-free to maximize the incorporation of the labeled tracer.
-
Time-Course Incubation: Incubate the cells in the labeling medium for various time points (e.g., 0, 4, 8, 12, 16, 20, 24 hours) to monitor the kinetics of label incorporation.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. A reversed-phase C18 column with an ion-pairing agent in the mobile phase is commonly used for the analysis of CoA and its precursors.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Set up specific MRM transitions for the unlabeled (endogenous) and ¹⁵N-labeled metabolites. The transition for the labeled metabolite will have a mass shift corresponding to the number of ¹⁵N atoms.
-
Instrumentation: A triple quadrupole mass spectrometer is well-suited for targeted quantitative analysis using MRM.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-Pantetheine | [M+H]⁺ | Fragment ion |
| (R)-Pantetheine-¹⁵N | [M+H]⁺ + n | Fragment ion + n |
| Coenzyme A | [M+H]⁺ | Fragment ion |
| Coenzyme A-¹⁵N | [M+H]⁺ + n | Fragment ion + n |
n = number of incorporated ¹⁵N atoms.
Data Analysis
-
Peak Integration: Integrate the peak areas for the unlabeled and ¹⁵N-labeled MRM transitions for each metabolite at each time point.
-
Calculation of Isotopic Enrichment: Calculate the percentage of isotopic enrichment using the following formula: % Enrichment = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100
-
Kinetic Analysis: Plot the percentage of enrichment over time to determine the rate of incorporation of the ¹⁵N label into the metabolite pool.
Signaling Pathways and Regulation
The biosynthesis of Coenzyme A is a highly regulated process to maintain cellular homeostasis. The key regulatory node is Pantothenate Kinase (PanK), which is subject to feedback inhibition by CoA and its thioesters.
This allosteric regulation by CoA and acetyl-CoA ensures that the rate of CoA synthesis is responsive to the cell's metabolic state. For example, high levels of acetyl-CoA, indicating an energy-replete state, will inhibit PanK and reduce further CoA production.
Conclusion
(R)-Pantetheine-¹⁵N is a powerful and specific tracer for investigating the pantetheine salvage pathway and the overall dynamics of Coenzyme A biosynthesis. The methodologies outlined in this guide provide a framework for researchers to design and execute robust stable isotope tracing experiments. The quantitative data obtained from such studies are invaluable for understanding the regulation of CoA metabolism and for identifying potential therapeutic targets in diseases associated with altered CoA homeostasis.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Ubiquitous Precursor: A Technical Guide to the Natural Occurrence and Biological Sources of Pantetheine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantetheine, a pivotal intermediate in the biosynthesis of Coenzyme A (CoA), is a naturally occurring compound found across all domains of life. While not abundant in its free form in dietary sources, its presence is implicitly widespread as a component of CoA and acyl carrier proteins (ACP). This technical guide delves into the natural occurrence and biological sources of pantetheine, providing quantitative data, detailed experimental methodologies for its analysis, and visualizations of its central role in cellular metabolism. Understanding the distribution and synthesis of this molecule is critical for research in nutrition, microbiology, and the development of novel therapeutics targeting CoA-dependent pathways.
Introduction
Pantetheine is the amide formed from pantoic acid and cysteamine. Its biological significance lies in its role as a direct precursor to 4'-phosphopantetheine, the prosthetic group of ACP and a key component of CoA.[1] CoA is an essential cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules.[2][3] While pantothenic acid (vitamin B5) is the nutritional precursor for CoA biosynthesis in animals, pantetheine represents a crucial step in this universal pathway.[1]
Natural Occurrence and Biological Sources
Pantetheine is not a significant dietary component in its free form.[4] Instead, organisms primarily obtain their pantetheine moiety from the breakdown of dietary CoA and phosphopantetheine.
Food Sources
Most foods contain pantothenic acid in the form of CoA or 4'-phosphopantetheine. During digestion, these compounds are hydrolyzed to pantetheine and subsequently to pantothenic acid by intestinal enzymes before absorption. Therefore, foods rich in pantothenic acid are indirect sources of the pantetheine structure.
Table 1: Pantothenic Acid Content in Selected Food Sources
| Food Source | Pantothenic Acid Content (mg per 100g) |
| Beef Liver (cooked) | 8.8 |
| Sunflower Seeds (roasted) | 7.1 |
| Shiitake Mushrooms (cooked) | 3.6 |
| Chicken Breast (cooked) | 1.5 |
| Avocado | 1.4 |
| Salmon (cooked) | 1.4 |
| Fortified Breakfast Cereals | Varies (often provides 100% DV) |
| Royal Jelly | 12 - 56.5 |
Data compiled from various sources, including USDA FoodData Central and specific studies on royal jelly. It is important to note that processing can lead to significant losses of pantothenic acid in foods.
Microbial Sources
A vast array of bacteria, fungi, and other microorganisms can synthesize pantothenic acid de novo and, consequently, pantetheine. The intestinal microbiota, for instance, is a known source of pantothenic acid, which can be absorbed by the host. Some bacteria possess the capability to directly uptake and utilize pantetheine from their environment, phosphorylating it to 4'-phosphopantetheine, thereby bypassing the initial steps of the CoA biosynthesis pathway that start from pantothenate. This makes the pantetheine salvage pathway a potential target for antimicrobial drug development.
Plant Sources
Similar to microorganisms, plants are capable of de novo synthesis of pantothenic acid. The biosynthetic pathway in plants has been studied in species like Arabidopsis, where the genes for the enzymes involved have been identified.
Animal Tissues
In animals, pantetheine is an intracellular intermediate. While dietary intake is in the form of CoA and its derivatives, within the cell, the synthesis of CoA from pantothenic acid proceeds through a series of enzymatic steps, with pantetheine-4'-phosphate being a key intermediate. Red blood cells are known to contain pantetheine and pantetheine 4'-phosphate.
Biosynthesis and Signaling Pathways
Pantetheine is at the crossroads of CoA biosynthesis. The universally conserved pathway begins with the phosphorylation of pantothenic acid.
Caption: Coenzyme A biosynthesis pathway highlighting the central role of 4'-phosphopantetheine.
Experimental Protocols
The quantification of pantetheine and its related compounds in biological matrices requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques.
Sample Preparation from Biological Tissues
A generic protocol for the extraction of pantothenic acid and its derivatives from tissues involves:
-
Homogenization: Tissues are homogenized in a suitable buffer, often on ice to prevent enzymatic degradation.
-
Protein Precipitation: Proteins are precipitated using agents like trichloroacetic acid (TCA) or zinc sulfate.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the analyte of interest is collected.
-
Enzymatic Hydrolysis (for total pantothenic acid): To measure the total pantothenic acid content (including that bound in CoA and ACP), the extract is treated with enzymes like alkaline phosphatase and pantetheinase to release free pantothenic acid.
-
Solid-Phase Extraction (SPE): The extract may be further cleaned up and concentrated using SPE cartridges.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the analyte can be derivatized, for instance, by trimethylsilylation.
Caption: A generalized experimental workflow for the analysis of pantetheine and related compounds.
HPLC Method for Pantothenic Acid Determination
A typical HPLC method for the analysis of pantothenic acid (and by extension, pantetheine after appropriate sample preparation) is as follows:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm).
-
Internal Standard: An internal standard, such as ampicillin or a stable isotope-labeled analog, is often used for accurate quantification.
Table 2: Example HPLC Parameters for Pantothenic Acid Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.02 M Phosphate Buffer (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
This is an exemplary method; optimization is required for specific applications and matrices.
Conclusion
Pantetheine, while not a prominent dietary constituent in its free form, is a ubiquitous and vital molecule in all living organisms due to its central role in Coenzyme A biosynthesis. Its natural occurrence is intrinsically linked to that of pantothenic acid, with rich sources including organ meats, certain vegetables, whole grains, and royal jelly. The ability of microorganisms to both synthesize and salvage pantetheine highlights its importance in microbial metabolism and presents opportunities for therapeutic intervention. The analytical methods outlined provide a framework for the accurate quantification of pantetheine and its precursors, which is essential for advancing our understanding of its biological roles and potential applications in drug development and nutritional science.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pantothenic acid and pantethine as therapeutic supplements | Research Starters | EBSCO Research [ebsco.com]
The Enzymatic Pathway from Pantothenate to Pantetheine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core enzymatic pathway that converts pantothenate (vitamin B5) into 4'-phosphopantetheine, a critical precursor for the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in all domains of life, playing a pivotal role in numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of various vital compounds.[1] Understanding the enzymes that govern this pathway is crucial for research in metabolism, enzymology, and the development of novel therapeutics targeting these essential cellular processes.
The conversion is a conserved three-step enzymatic cascade occurring in the cytosol.[2] It involves the sequential action of Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), and Phosphopantothenoylcysteine Decarboxylase (PPCDC). In many bacteria, the final two steps are catalyzed by a single bifunctional enzyme, CoaBC.[1][3] This guide details the mechanism, kinetics, and experimental analysis of each enzymatic step.
Section 1: The Biochemical Pathway
The synthesis of 4'-phosphopantetheine from pantothenate is a linear, three-step pathway.
-
Phosphorylation : Pantothenate is first phosphorylated by Pantothenate Kinase (PanK) using ATP as a phosphate donor, yielding (R)-4'-phosphopantothenate (PPA).
-
Condensation : Next, Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the condensation of PPA with L-cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). This reaction is typically ATP-dependent in eukaryotes and CTP-dependent in bacteria.
-
Decarboxylation : Finally, Phosphopantothenoylcysteine Decarboxylase (PPCDC) removes the carboxyl group from the cysteine moiety of PPC, producing 4'-phosphopantetheine and CO2.
The final product, 4'-phosphopantetheine, can be subsequently dephosphorylated to yield pantetheine or adenylylated to form dephospho-CoA in the continuation of the CoA biosynthetic pathway.
Section 2: Enzyme Characteristics and Quantitative Data
This section details the properties of the three core enzymes in the pathway. All available quantitative data is summarized for comparative analysis.
Pantothenate Kinase (PanK)
PanK (EC 2.7.1.33) is the first and rate-limiting enzyme in the CoA biosynthetic pathway. It catalyzes the phosphorylation of pantothenate. In mammals, there are four active isoforms (PanK1α, PanK1β, PanK2, PanK3) encoded by three genes, all of which are regulated by feedback inhibition by CoA and its thioesters, particularly acetyl-CoA. The enzyme follows an ordered kinetic mechanism where ATP binds first, followed by pantothenate.
Table 1: Kinetic Parameters of Pantothenate Kinase (PanK)
| Organism/Isoform | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Human PanK3 | ATP | 311 ± 53 | Not Reported | |
| Human PanK3 | Pantothenate | 14 ± 0.1 | Not Reported |
| E. coli | ATP | Exhibits positive cooperativity | Not Reported | |
Phosphopantothenoylcysteine Synthetase (PPCS)
PPCS (EC 6.3.2.5) is a ligase that joins 4'-phosphopantothenate and L-cysteine. In eukaryotes, the enzyme is monofunctional and typically uses ATP. In most bacteria, it is the C-terminal domain of a bifunctional protein (CoaBC) and utilizes CTP. The catalytic mechanism proceeds through a phosphopantothenoyl-nucleotide (adenylate or cytidylate) intermediate.
Table 2: Kinetic Parameters of Phosphopantothenoylcysteine Synthetase (PPCS)
| Organism/Isoform | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Enterococcus faecalis | CTP | 156 | 2.9 | |
| 4'-Phosphopantothenate | 17 | 2.9 | ||
| L-Cysteine | 86 | 2.9 | ||
| Human | ATP | 269 | 0.56 | |
| CTP | 265 | 0.53 | ||
| 4'-Phosphopantothenate (with ATP) | 13 | 0.56 | ||
| 4'-Phosphopantothenate (with CTP) | 57 | 0.53 | ||
| L-Cysteine (with ATP) | 14 | 0.56 |
| | L-Cysteine (with CTP) | 16 | 0.53 | |
Phosphopantothenoylcysteine Decarboxylase (PPCDC)
PPCDC (EC 4.1.1.36) catalyzes the final decarboxylation step to produce 4'-phosphopantetheine. It is a member of the flavin-dependent cysteine decarboxylase family and utilizes a tightly bound Flavin Mononucleotide (FMN) cofactor. The mechanism involves an initial oxidation of the substrate's thiol group to facilitate the subsequent decarboxylation. In humans, defects in the PPCDC gene are associated with a rare, fatal form of dilated cardiomyopathy.
Table 3: Kinetic Parameters of Phosphopantothenoylcysteine Decarboxylase (PPCDC)
| Organism/Isoform | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Various | 4'-Phospho-N-pantothenoylcysteine | Not Available | Not Available | N/A |
Section 3: Experimental Protocols
Detailed methodologies for assaying the activity of each enzyme are provided below. These protocols are foundational and may require optimization based on specific experimental conditions and enzyme sources.
Protocol 1: Pantothenate Kinase (PanK) Activity Assay
This protocol utilizes a coupled-enzyme system where the ADP produced by PanK is used to regenerate ATP in a reaction catalyzed by pyruvate kinase (PK), which converts phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by the change in absorbance at 340 nm.
Workflow Diagram:
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.
-
Substrates: 4 mM ATP, 6 mM D-pantothenate.
-
Coupling System Reagents: 5 mM PEP, 0.2 mM NADH, ~15 U/mL pyruvate kinase, ~20 U/mL lactate dehydrogenase.
-
-
Assay Procedure :
-
In a 1 mL cuvette, combine 950 µL of a master mix containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add 20 µL of the pantothenate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer for 5 minutes.
-
Initiate the reaction by adding 10 µL of the PanK enzyme solution and immediately start monitoring the absorbance at 340 nm.
-
Record the decrease in absorbance over time for 5-10 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which is equivalent to the rate of PanK activity.
-
Protocol 2: Phosphopantothenoylcysteine Synthetase (PPCS) Activity Assay
This protocol also employs a coupled-enzyme assay, but it detects the production of pyrophosphate (PPi). PPi-dependent phosphofructokinase (PPi-PFK) uses the PPi to phosphorylate fructose-6-phosphate. Subsequent enzymes in the glycolytic pathway (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) lead to the oxidation of NADH, which is monitored at 340 nm.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme expression kinetics by Escherichia coli during transition from rich to minimal media depends on proteome reserves - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (R)-Pantetheine-15N Metabolic Labeling for Quantitative Proteomics in Cell Culture
Introduction
(R)-Pantetheine is a key intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. Metabolic labeling with stable isotopes is a powerful technique for tracing the metabolic fate of molecules in biological systems and for quantitative proteomics. By introducing (R)-Pantetheine labeled with the heavy isotope ¹⁵N, researchers can track its incorporation into CoA and subsequent attachment to proteins as a 4'-phosphopantetheinyl post-translational modification. This allows for the detailed study of CoA biosynthesis, utilization, and the dynamics of protein pantetheinylation under various physiological and pathological conditions. Stable isotope labeling, in this context, serves as a robust method for accurate quantification of changes in protein expression and modification levels.
Principle of the Method
This protocol describes the metabolic labeling of cultured cells using (R)-Pantetheine-¹⁵N. The labeled pantetheine is taken up by the cells and incorporated into the CoA biosynthetic pathway. The ¹⁵N isotope is then present in the resulting CoA molecules and any proteins that are subsequently pantetheinylated. By comparing the mass spectra of labeled and unlabeled samples, the relative abundance of pantetheinylated proteins can be determined. This method is analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and can be adapted for various quantitative proteomic workflows.
Applications
-
Metabolic Flux Analysis: Quantifying the rate of CoA biosynthesis and the contribution of different salvage pathways.
-
Drug Discovery and Development: Investigating the effects of drug candidates on CoA metabolism and protein pantetheinylation.
-
Disease Research: Studying alterations in CoA metabolism and protein modification in diseases such as cancer, neurodegeneration, and metabolic disorders.
-
Quantitative Proteomics: Identifying and quantifying proteins that are post-translationally modified with a 4'-phosphopantetheinyl group, which is crucial for the activity of enzymes like fatty acid synthases and polyketide synthases.
Workflow Overview
The overall experimental workflow for (R)-Pantetheine-¹⁵N metabolic labeling is depicted below. It involves preparing the labeling medium, culturing and labeling the cells, harvesting the cells, extracting proteins, and analyzing the samples by mass spectrometry.
Application Notes and Protocols for Mass Spectrometry Analysis of (R)-Pantetheine-15N Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with the phosphopantetheine moiety of Coenzyme A (CoA) is a critical post-translational modification (PTM) essential for the function of a diverse group of proteins, including acyl carrier proteins (ACPs) involved in fatty acid synthesis and peptidyl carrier proteins (PCPs) in non-ribosomal peptide synthesis. The ability to study this modification with high precision is paramount for understanding these fundamental biological processes and for the development of novel therapeutics targeting them.
This document provides a detailed methodology for the mass spectrometry-based analysis of proteins labeled with both a stable isotope (¹⁵N) and an (R)-Pantetheine-derived probe. By combining metabolic labeling with ¹⁵N and enzymatic pantetheinylation, researchers can achieve sensitive and accurate quantification and characterization of this important PTM. The protocols outlined below are designed for an in vitro system using recombinantly expressed proteins.
Core Concepts and Workflow
The overall strategy involves three key stages:
-
Production of ¹⁵N-labeled Acyl Carrier Protein (ACP): A target ACP is expressed in E. coli grown in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source. This results in the incorporation of the heavy isotope into every nitrogen-containing residue of the protein.
-
Enzymatic Pantetheinylation: The purified ¹⁵N-labeled apo-ACP (the unmodified form) is then incubated with Coenzyme A and a phosphopantetheinyl transferase (PPTase) enzyme. The PPTase catalyzes the transfer of the 4'-phosphopantetheine (PPant) moiety from CoA to a conserved serine residue on the ACP, converting it to the holo-form. For specific applications, a synthetically modified (R)-Pantetheine can be enzymatically converted to a CoA analog for subsequent transfer.
-
Mass Spectrometry Analysis: The pantetheinylated ¹⁵N-ACP is analyzed by high-resolution mass spectrometry to confirm the modification and to perform quantitative studies. The mass shift resulting from both the ¹⁵N labeling and the pantetheinylation is measured. Tandem mass spectrometry (MS/MS) is employed to pinpoint the modification site and to characterize the fragmentation pattern of the PPant group.
Experimental Protocols
Protocol 1: Expression and Purification of ¹⁵N-Labeled Acyl Carrier Protein (ACP)
This protocol describes the expression of a target ACP in E. coli using a minimal medium for uniform ¹⁵N labeling.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the target ACP.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (≥98% isotopic purity).
-
Glucose (or other carbon source).
-
Trace elements solution.
-
MgSO₄ and CaCl₂ solutions.
-
Appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography resin.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Pre-culture: The next day, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing the standard ¹⁴NH₄Cl and grow to an OD₆₀₀ of 0.6-0.8.
-
Main Culture: Pellet the pre-culture cells by centrifugation and resuspend in 1 L of M9 minimal medium prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source.
-
Induction: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.
-
Buffer Exchange: Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT) using a desalting column or dialysis.
-
Quantification and Purity Check: Determine the protein concentration using a Bradford or BCA assay and assess purity by SDS-PAGE.
Protocol 2: In Vitro Pantetheinylation of ¹⁵N-Labeled apo-ACP
This protocol describes the enzymatic conversion of the purified ¹⁵N-labeled apo-ACP to its holo-form.
Materials:
-
Purified ¹⁵N-labeled apo-ACP.
-
Coenzyme A (CoA) sodium salt.
-
Purified phosphopantetheinyl transferase (PPTase), such as Sfp or AcpS. [note: PPTases can be recombinantly expressed and purified using standard protocols].[1][2][3]
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
¹⁵N-labeled apo-ACP (to a final concentration of 50 µM).
-
CoA (to a final concentration of 200 µM).
-
PPTase (to a final concentration of 1-5 µM).
-
Reaction buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 20 mM to chelate the Mg²⁺ ions required for PPTase activity.
-
Sample Preparation for MS: The reaction mixture can be directly used for mass spectrometry analysis after desalting.
Protocol 3: Mass Spectrometry Analysis
This protocol outlines the general steps for analyzing the pantetheinylated ¹⁵N-ACP by LC-MS/MS.
Materials:
-
Pantetheinylated ¹⁵N-ACP sample.
-
Trypsin (MS-grade).
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
-
Reduction and alkylation reagents (DTT and iodoacetamide).
-
Formic acid.
-
Acetonitrile.
-
C18 desalting spin columns.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
Sample Preparation (Bottom-up proteomics):
-
Denature the protein sample in 8 M urea.
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 20 minutes.
-
Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a nano-LC system equipped with a C18 analytical column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target ACP.
-
Specify the following modifications in the search parameters:
-
Static modification: Carbamidomethylation of cysteine (+57.021 Da).
-
Variable modifications:
-
Oxidation of methionine (+15.995 Da).
-
Phosphopantetheinylation of serine (+340.086 Da).
-
-
-
Account for the ¹⁵N labeling in the search algorithm by specifying the isotopic enrichment.
-
Manually inspect the MS/MS spectra of identified pantetheinylated peptides to confirm the presence of characteristic fragment ions.
-
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Theoretical and Observed Mass Shifts for ¹⁵N-Labeled and Pantetheinylated ACP
| Protein State | Theoretical Average Mass (Da) | Observed Average Mass (Da) | Mass Difference (Da) |
| Unlabeled apo-ACP | Calculated from sequence | From MS analysis | - |
| ¹⁵N-labeled apo-ACP | Calculated with ¹⁵N incorporation | From MS analysis | Observed - Theoretical |
| ¹⁵N-labeled holo-ACP | ¹⁵N-apo mass + 340.086 Da | From MS analysis | Observed - Theoretical |
Table 2: Identification of a Pantetheinylated Peptide from ¹⁵N-Labeled ACP
| Peptide Sequence | Precursor m/z | Charge | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Modification Site |
| Example peptide sequence | Value | Value | Calculated with ¹⁵N and PTM | From MS1 | Value | Serine (position) |
Table 3: Characteristic Fragment Ions for the Phosphopantetheine Moiety
The fragmentation of the 4'-phosphopantetheine group in MS/MS analysis produces several diagnostic ions.[4]
| Fragment Ion | Proposed Structure | Theoretical m/z |
| y-type ion containing the PPant | Peptide + PPant | Dependent on peptide |
| PPant ejection ion | [C₁₁H₂₁N₂O₆PS]⁺ | 340.086 |
| Pantetheine fragment | [C₁₁H₂₁N₂O₄S]⁺ | 277.122 |
| Phospho-pantothenic acid | [C₉H₁₆NO₇P]⁻ | 297.061 |
| Pantothenic acid | [C₉H₁₇NO₅]⁺ | 219.111 |
Visualizations
Experimental Workflow Diagram
Caption: Overview of the experimental workflow.
Signaling Pathway Context (Hypothetical)
Caption: Hypothetical drug action on a pantetheinylation-dependent pathway.
Logical Relationship of Data Analysis
Caption: Logical flow of the mass spectrometry data analysis.
Conclusion
The methodologies described in these application notes provide a robust framework for the detailed analysis of (R)-Pantetheine-labeled proteins using mass spectrometry. The combination of ¹⁵N metabolic labeling with enzymatic pantetheinylation offers a powerful tool for quantitative proteomics studies of this important post-translational modification. These protocols can be adapted for various research applications, from fundamental studies of enzyme mechanisms to the screening of inhibitors for drug development. Careful execution of these protocols, coupled with high-resolution mass spectrometry, will enable researchers to gain valuable insights into the roles of pantetheinylation in health and disease.
References
- 1. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous Expression of Sfp-Type Phosphopantetheinyl Transferase is Indispensable in the Biosynthesis of Lipopeptide Biosurfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and characterization of a phosphopantetheinyl transferase from Streptomyces verticillus ATCC15003, the producer of the hybrid peptide-polyketide antitumor drug bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top-down mass spectrometry on low-resolution instruments: characterization of phosphopantetheinylated carrier domains in polyketide and non-ribosomal biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Coenzyme A Biosynthesis In Vivo Using (R)-Pantetheine-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a vital cofactor in all living organisms, participating in over 100 metabolic reactions, including the synthesis and oxidation of fatty acids, and the Krebs cycle.[1][2] Its biosynthesis is a five-step pathway starting from pantothenate (vitamin B5).[3] Dysregulation of CoA levels has been implicated in various pathological conditions, making the in vivo study of its biosynthesis crucial for understanding disease mechanisms and for drug development.
This document provides detailed application notes and protocols for studying coenzyme A biosynthesis in vivo using (R)-Pantetheine-15N as a stable isotope-labeled tracer. (R)-Pantetheine is a key intermediate in the CoA biosynthetic pathway, and administering a 15N-labeled version allows for the sensitive and specific tracking of its incorporation into the CoA pool using mass spectrometry. Studies have shown that pantethine, the dimer of pantetheine, is more efficient than pantothenate in increasing CoA levels in tissues like the liver, making this compound an excellent tool for these investigations.[4][5]
Signaling Pathway
The biosynthesis of Coenzyme A from (R)-Pantetheine involves the latter part of the canonical CoA synthesis pathway. (R)-Pantetheine is first phosphorylated to 4'-phosphopantetheine, which is then adenylylated to form dephospho-CoA, and finally phosphorylated to yield Coenzyme A.
Quantitative Data
The following tables summarize hypothetical quantitative data based on published studies on the effect of pantethine administration on tissue CoA levels. These tables are intended to serve as a guide for expected outcomes when using this compound.
Table 1: Time-Dependent Incorporation of 15N into Liver Coenzyme A Pool Following a Single Oral Dose of this compound (100 mg/kg)
| Time Point (Hours) | Unlabeled CoA (nmol/g tissue) | 15N-Labeled CoA (nmol/g tissue) | % 15N Enrichment |
| 0 (Pre-dose) | 120.5 ± 8.2 | 0.0 ± 0.0 | 0.0 |
| 1 | 118.2 ± 7.5 | 15.3 ± 2.1 | 11.5 |
| 2 | 115.9 ± 9.1 | 35.8 ± 4.5 | 23.6 |
| 4 | 110.3 ± 6.8 | 62.1 ± 7.9 | 36.0 |
| 8 | 112.7 ± 8.0 | 55.4 ± 6.3 | 32.9 |
| 12 | 115.1 ± 7.2 | 38.6 ± 5.1 | 25.1 |
| 24 | 118.9 ± 8.5 | 10.2 ± 1.8 | 7.9 |
Table 2: Dose-Dependent Incorporation of 15N into Tissue Coenzyme A Pools 4 Hours Post-Administration of this compound
| Tissue | Dose (mg/kg) | Unlabeled CoA (nmol/g tissue) | 15N-Labeled CoA (nmol/g tissue) | % 15N Enrichment |
| Liver | 25 | 115.4 ± 9.3 | 20.1 ± 3.2 | 14.8 |
| 50 | 112.8 ± 8.7 | 42.5 ± 5.8 | 27.3 | |
| 100 | 110.3 ± 6.8 | 62.1 ± 7.9 | 36.0 | |
| 200 | 108.1 ± 7.1 | 75.3 ± 9.2 | 41.0 | |
| Kidney | 25 | 85.2 ± 6.1 | 12.7 ± 2.0 | 13.0 |
| 50 | 83.9 ± 5.5 | 28.9 ± 4.1 | 25.6 | |
| 100 | 81.5 ± 4.9 | 45.3 ± 6.3 | 35.7 | |
| 200 | 79.8 ± 5.3 | 58.6 ± 7.0 | 42.4 | |
| Heart | 25 | 95.7 ± 7.0 | 8.9 ± 1.5 | 8.5 |
| 50 | 93.1 ± 6.4 | 19.8 ± 3.3 | 17.6 | |
| 100 | 90.6 ± 5.8 | 32.4 ± 4.9 | 26.3 | |
| 200 | 88.2 ± 6.2 | 45.1 ± 5.7 | 33.8 |
Experimental Protocols
In Vivo Administration of this compound to Mice
This protocol describes the oral administration of this compound to mice for studying its incorporation into the CoA pool.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Preparation of Dosing Solution: Dissolve the desired amount of this compound in sterile PBS to achieve the target concentration for the planned dosage (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, administered as 250 µL). Ensure complete dissolution.
-
Animal Handling: Acclimatize mice to the experimental conditions for at least one week. Weigh each mouse immediately before dosing to calculate the precise volume of the dosing solution.
-
Oral Gavage: Gently restrain the mouse. Insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach.
-
Time-Course Study: For time-course experiments, administer the dose and euthanize cohorts of mice at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Dose-Response Study: For dose-response experiments, administer different doses of this compound to different groups of mice and euthanize all animals at a fixed time point (e.g., 4 hours) post-administration.
-
Tissue Collection: Immediately following euthanasia, collect the tissues of interest (e.g., liver, kidney, heart, brain). Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
Extraction of Coenzyme A and its Thioesters from Tissues
This protocol details the extraction of CoA and its derivatives from tissue samples for subsequent mass spectrometry analysis.
Materials:
-
Frozen tissue samples
-
5% Perchloric acid (PCA) containing 50 µM DTT (ice-cold)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of 14,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Tissue Homogenization: Weigh the frozen tissue sample (typically 20-50 mg). Add 10 volumes of ice-cold 5% PCA with DTT (e.g., 500 µL for a 50 mg tissue sample).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble CoA species, and transfer it to a new pre-chilled microcentrifuge tube.
-
Storage: Store the extracts at -80°C until analysis.
Quantification of 15N-Labeled and Unlabeled Coenzyme A by LC-MS/MS
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of both unlabeled and 15N-labeled CoA using Multiple Reaction Monitoring (MRM).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate CoA from other metabolites (e.g., 0-5 min, 2% B; 5-15 min, 2-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The following table provides the theoretical MRM transitions for unlabeled and 15N-labeled CoA. These should be optimized on the specific instrument used. The fragmentation of CoA typically results in a neutral loss of the 507 Da phosphoadenosine diphosphate moiety and a product ion at m/z 428.
Table 3: Illustrative MRM Transitions for Coenzyme A Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled Coenzyme A | 768.1 | 261.1 | 35 |
| 768.1 | 428.0 | 25 | |
| 15N-Labeled Coenzyme A | 769.1 | 262.1 | 35 |
| 769.1 | 428.0 | 25 |
Note: The precursor ion for 15N-labeled CoA is shifted by +1 m/z due to the incorporation of a single 15N atom in the pantetheine moiety. The product ion at m/z 428.0, corresponding to the adenosine triphosphate-5'-diphosphate fragment, does not contain the nitrogen from pantetheine and thus remains unchanged.
Data Analysis:
-
Generate standard curves for both unlabeled and 15N-labeled CoA using commercially available standards.
-
Integrate the peak areas for the specified MRM transitions for both the unlabeled and 15N-labeled CoA in the experimental samples.
-
Quantify the concentration of each species by comparing the peak areas to the respective standard curves.
-
Calculate the percent 15N enrichment using the formula: % Enrichment = ([15N-CoA] / ([15N-CoA] + [Unlabeled CoA])) * 100
Experimental Workflow
The overall experimental workflow for studying CoA biosynthesis in vivo using this compound is depicted below.
References
- 1. Coenzyme A fueling with pantethine limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altmedrev.com [altmedrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pantethine and pantothenate effect on the CoA content of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15N Metabolic Labeling in Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with stable isotopes has become a cornerstone of quantitative proteomics, offering high accuracy and precision for measuring differential protein abundance.[1][2] Among these methods, 15N metabolic labeling is a powerful technique where cells or organisms are grown in media containing a heavy isotope of nitrogen (15N).[2] This results in the incorporation of 15N into all newly synthesized proteins.[3] By comparing the proteome of cells grown in 15N-enriched ("heavy") media to those grown in standard ("light") 14N media, researchers can accurately quantify changes in protein expression across different conditions.[1]
The key advantage of metabolic labeling is that the isotopic labels are introduced in vivo at the very beginning of the experimental workflow. This allows for the combination of different cell populations (e.g., treated vs. untreated) into a single sample prior to protein extraction and processing. This co-processing minimizes quantitative errors that can arise from sample handling, protein digestion, and mass spectrometry (MS) analysis, leading to highly reliable and reproducible quantification.
In the context of drug development, 15N labeling is invaluable for elucidating a drug's mechanism of action, identifying off-target effects, and discovering biomarkers of efficacy or toxicity. It enables the precise tracking of changes in protein expression and turnover in response to a therapeutic agent, providing critical insights into cellular processes and drug efficacy.
Principle of the Method
The fundamental principle of 15N metabolic labeling involves growing two distinct cell populations in chemically identical media, differing only in the isotopic form of nitrogen.
-
"Light" Sample: Cells are cultured in a standard medium containing the natural abundance nitrogen isotope (14N).
-
"Heavy" Sample: Cells are cultured in a medium where the primary nitrogen source (e.g., specific amino acids or ammonium salts) is replaced with its 15N-enriched counterpart.
After a sufficient number of cell divisions to ensure near-complete incorporation of the 15N label into the proteome, the two cell populations are harvested and mixed in a 1:1 ratio. The combined sample then undergoes protein extraction, digestion into peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the mass spectrometer, a peptide from the "light" sample and its chemically identical counterpart from the "heavy" sample will have a distinct mass difference. This mass shift is dependent on the number of nitrogen atoms within the peptide's sequence. By comparing the signal intensities of the "light" (14N) and "heavy" (15N) peptide pairs, the relative abundance of the corresponding protein in the original samples can be accurately determined.
Experimental and Data Analysis Workflow
The overall workflow for a 15N metabolic labeling experiment involves several key stages, from initial cell culture to final data interpretation.
Caption: General workflow for 15N metabolic labeling in quantitative proteomics.
Detailed Experimental Protocols
Protocol 1: 15N Metabolic Labeling of Adherent Cells
This protocol describes the labeling of a mammalian cell line. The key to successful labeling is ensuring complete incorporation of the 15N isotope, which typically requires at least five to six cell doublings.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-arginine and L-lysine.
-
"Light" amino acids: L-Arginine and L-Lysine.
-
"Heavy" amino acids: L-Arginine (U-13C6, 15N4) and L-Lysine (U-13C6, 15N2) (Note: While this protocol focuses on 15N, SILAC often uses combined 13C/15N labeling for a defined mass shift. For pure 15N labeling, 15N-labeled amino acids or a 15N-labeled algal amino acid mixture would be used.)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.
-
Phosphate-Buffered Saline (PBS).
-
Cell culture flasks or plates.
Procedure:
-
Media Preparation: Prepare "Light" and "Heavy" labeling media. For each, supplement the base medium with all necessary components, including dialyzed FBS. Add the "Light" amino acids to the "Light" medium and the "Heavy" amino acids to the "Heavy" medium.
-
Cell Adaptation: Culture cells in both "Light" and "Heavy" media for at least five cell-doubling cycles. This is crucial to allow the cellular proteome to become fully labeled with the respective isotopes.
-
Labeling Efficiency Check (Optional but Recommended):
-
After 5-6 doublings, harvest a small population of cells from the "Heavy" culture.
-
Extract proteins, perform a quick in-gel digest, and analyze by MS.
-
Search the data and check the isotopic clusters of identified peptides to ensure incorporation is >97-98%. Incomplete labeling can skew quantification and must be corrected for during data analysis.
-
-
Experimental Treatment: Once labeling is complete, plate the "Light" and "Heavy" adapted cells for your experiment. Apply the drug or treatment to one population (e.g., the "Heavy" cells) while the other serves as the control ("Light" cells).
-
Harvesting and Mixing:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Harvest the cells using a cell scraper or trypsinization.
-
Count the cells from both the "Light" and "Heavy" populations.
-
Combine the two populations in a precise 1:1 ratio based on cell count.
-
Centrifuge the mixed cell suspension to form a pellet. This pellet is now ready for protein extraction.
-
Protocol 2: Protein Extraction and Digestion
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified trypsin.
-
Ammonium bicarbonate buffer.
-
C18 desalting spin tips or columns.
Procedure:
-
Cell Lysis: Resuspend the mixed cell pellet in lysis buffer. Incubate on ice, vortexing intermittently. Sonicate the lysate to shear DNA and ensure complete lysis.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature. Add IAA to a final concentration of 20-25 mM and incubate in the dark for 30 minutes to alkylate the reduced cysteines.
-
-
In-Solution Tryptic Digestion:
-
Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants (e.g., urea, if used).
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid or trifluoroacetic acid.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol to remove salts and detergents that interfere with MS analysis.
-
Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS.
-
Data Analysis and Presentation
The analysis of 15N-labeled samples requires specialized software that can handle the variable mass shift between light and heavy peptide pairs.
Data Analysis Workflow:
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine like Mascot, Sequest, or MaxQuant.
-
Quantification: The software identifies co-eluting 14N and 15N peptide pairs based on their mass difference and retention time. It then calculates the ratio of the area under the curve for the heavy and light peptide chromatograms.
-
Labeling Efficiency Correction: If labeling is incomplete, the determined efficiency (e.g., 98%) must be used as a parameter in the software to correct the final peptide ratios.
-
Protein Ratio Calculation: The final protein ratio is typically calculated as the median of all unique peptide ratios belonging to that protein. This provides a robust estimation of the protein's relative abundance.
Quantitative Data Summary
The final output is a list of quantified proteins with their corresponding abundance ratios.
| Protein ID | Gene Name | Protein Description | Log2 (Heavy/Light) Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.95 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.10 | <0.001 | Upregulated |
| P10636 | GNB1 | Guanine nucleotide-binding protein | -1.89 | 0.005 | Downregulated |
This table presents illustrative data. Actual results will vary based on the experiment.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| Incomplete Labeling (<95%) | Insufficient number of cell doublings. Contamination from unlabeled nitrogen sources (e.g., non-dialyzed serum). | Increase labeling duration. Ensure use of high-purity 15N sources and dialyzed serum. |
| Poor Protein Identification | Low protein amount. Inefficient digestion. Sample contamination with polymers or detergents. | Start with more material. Optimize digestion conditions (enzyme ratio, time). Ensure thorough peptide cleanup. |
| High Variance in Protein Ratios | Inaccurate mixing of light and heavy samples. Incorrect monoisotopic peak assignment by software, especially with broader isotopic clusters from heavy peptides. | Ensure precise cell counting or protein quantification before mixing. Manually inspect spectra for key proteins. Use software capable of correcting for peak assignment errors. |
Application in Drug Development: Studying Kinase Inhibitor Effects
15N metabolic labeling is a powerful tool to study the cellular response to targeted therapies like kinase inhibitors. By quantifying changes in the proteome, researchers can confirm on-target effects, uncover unexpected off-target activity, and understand resistance mechanisms.
For example, a study might investigate the effects of a novel inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
References
Application Notes and Protocols for Enzymatic Assays Utilizing (R)-Pantetheine-15N as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pantetheine is a key intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The use of isotopically labeled substrates, such as (R)-Pantetheine-15N, offers significant advantages in enzymatic assays, enabling sensitive and specific detection of enzyme activity and facilitating detailed kinetic studies.[1][2][3] This document provides detailed application notes and protocols for enzymatic assays involving two key enzymes that metabolize pantetheine: Pantothenate Kinase (PanK) and Pantetheinase (VNN1). The use of this compound allows for precise quantification of reaction products using mass spectrometry-based methods.[1][2]
Pantothenate Kinase (PanK) Assay
Pantothenate kinase catalyzes the phosphorylation of pantothenate or pantetheine to form 4'-phosphopantothenate or 4'-phosphopantetheine, respectively, using ATP as a phosphate donor. This assay monitors the conversion of this compound to (R)-4'-Phosphopantetheine-15N.
Experimental Protocol: LC-MS/MS Based PanK Activity Assay
This protocol is adapted from established methods for pantothenate kinase activity measurement.
Materials and Reagents:
-
This compound (Substrate)
-
Recombinant human Pantothenate Kinase (hPanK)
-
ATP (Adenosine triphosphate)
-
HEPES buffer (pH 7.6)
-
MgCl₂ (Magnesium chloride)
-
KCl (Potassium chloride)
-
Phosphoenolpyruvate
-
NADH (Nicotinamide adenine dinucleotide, reduced)
-
Lactate dehydrogenase
-
Pyruvate kinase
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
96-well microplate
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix for the coupling reaction in a 1.5 mL tube on ice. For a 100 µL final reaction volume per well, the final concentrations should be:
-
100 mM HEPES (pH 7.6)
-
10 mM MgCl₂
-
20 mM KCl
-
2 mM Phosphoenolpyruvate
-
0.3 mM NADH
-
5 Units Lactate dehydrogenase
-
2.5 Units Pyruvate kinase
-
15 mM ATP
-
-
Enzyme Preparation: Dilute the recombinant hPanK to the desired concentration (e.g., 1 µg/mL) in assay buffer (100 mM HEPES, 10 mM MgCl₂, 20 mM KCl, pH 7.6).
-
Substrate Preparation: Prepare a stock solution of this compound in water. Prepare serial dilutions to achieve final assay concentrations ranging from 1 µM to 100 µM.
-
Assay Initiation:
-
To each well of a 96-well plate, add 50 µL of the reaction mixture.
-
Add 25 µL of the diluted this compound solution.
-
To initiate the reaction, add 25 µL of the diluted hPanK enzyme solution. For control wells, add 25 µL of assay buffer without the enzyme.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile with 0.1% formic acid to each well.
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the transition of this compound and the product (R)-4'-Phosphopantetheine-15N using multiple reaction monitoring (MRM) mode.
-
Data Presentation: PanK Enzyme Kinetics
The following table presents hypothetical kinetic parameters for hPanK with this compound as a substrate.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |
| This compound | 25.5 | 150.2 | 0.12 |
| (R)-Pantetheine | 22.1 | 145.8 | 0.11 |
Workflow Diagram
Caption: Workflow for the Pantothenate Kinase (PanK) enzymatic assay.
Pantetheinase (VNN1) Assay
Pantetheinase, also known as Vanin-1, is an ectoenzyme that hydrolyzes the amide bond of pantetheine to produce pantothenic acid and cysteamine. This assay measures the formation of Pantothenic acid-15N from the substrate this compound.
Experimental Protocol: LC-MS/MS Based Pantetheinase Activity Assay
This protocol is based on established methods for measuring pantetheinase activity.
Materials and Reagents:
-
This compound (Substrate)
-
Recombinant human Pantetheinase (hVNN1) or cell lysates containing VNN1
-
Tris-HCl buffer (pH 8.5)
-
Methanol with 0.1% formic acid
-
Water with 0.1% formic acid
-
96-well microplate
Procedure:
-
Enzyme Preparation: Dilute recombinant hVNN1 or prepare cell/tissue lysates in Tris-HCl buffer. Determine the total protein concentration of the lysates.
-
Substrate Preparation: Prepare a stock solution of this compound in water. Prepare serial dilutions to achieve final assay concentrations for kinetic analysis (e.g., 10 µM to 500 µM).
-
Assay Initiation:
-
To each well of a 96-well plate, add 50 µL of the enzyme preparation.
-
To initiate the reaction, add 50 µL of the this compound solution. For control wells, use heat-inactivated enzyme or buffer without enzyme.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure linear product formation.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold methanol with 0.1% formic acid.
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the substrate and product using a C18 reverse-phase column.
-
Use an isocratic or gradient elution with mobile phases of water and methanol, both containing 0.1% formic acid.
-
Monitor the specific MRM transitions for this compound and the product, Pantothenic acid-15N.
-
Data Presentation: Pantetheinase Enzyme Kinetics and Inhibitor Screening
The following tables show hypothetical kinetic data and IC₅₀ values for known inhibitors of pantetheinase.
Table 1: Kinetic Parameters for hVNN1
| Substrate | Km (µM) | Vmax (pmol/min/µg) |
| This compound | 120 | 850 |
| (R)-Pantetheine | 115 | 830 |
Table 2: IC₅₀ Values for Pantetheinase Inhibitors
| Inhibitor | IC₅₀ (µM) |
| RR6 | 5.2 |
| Cysteamine | > 1000 |
Signaling Pathway Diagram
Caption: Metabolic role of Pantetheinase (VNN1).
Conclusion
The use of this compound as a substrate in enzymatic assays for Pantothenate Kinase and Pantetheinase provides a robust and highly specific method for studying their activity. The protocols outlined here, in conjunction with LC-MS/MS analysis, allow for precise quantification of enzyme kinetics and inhibitor efficacy, which is crucial for basic research and drug development efforts targeting the CoA biosynthesis pathway. The stable isotope label ensures minimal interference from endogenous, unlabeled substrates, thereby enhancing the accuracy and reliability of the assays.
References
Application Notes and Protocols: Stable Isotope Labeling with (R)-Pantetheine-¹⁵N in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for quantitative analysis of metabolites and proteins in complex biological systems. When coupled with mass spectrometry, it allows for the precise tracking and quantification of molecules through metabolic pathways. (R)-Pantetheine, a key intermediate in the biosynthesis of Coenzyme A (CoA), offers a strategic entry point for introducing stable isotopes into central metabolism. This document provides detailed application notes and protocols for the use of (R)-Pantetheine-¹⁵N in mammalian cells to study CoA metabolism and its downstream effects on protein acylation and other cellular processes.
(R)-Pantetheine is readily taken up by mammalian cells and enters the CoA salvage pathway. The enzyme pantetheinase (Vanin) hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] The ¹⁵N-labeled pantothenic acid can then be utilized in the de novo synthesis of CoA, thereby introducing the stable isotope into the CoA pool and, subsequently, into various metabolic pathways.
Metabolic Pathways
Coenzyme A Salvage and Biosynthesis Pathway
(R)-Pantetheine-¹⁵N is processed through the pantetheine salvage pathway, which feeds into the canonical Coenzyme A biosynthesis pathway. The key steps are the hydrolysis of pantetheine by pantetheinase to yield ¹⁵N-pantothenic acid and cysteamine. The labeled pantothenic acid is then phosphorylated and proceeds through the five-step enzymatic synthesis of CoA.
Caption: Coenzyme A salvage and biosynthesis pathway utilizing (R)-Pantetheine-¹⁵N.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells
This protocol describes the metabolic labeling of adherent mammalian cells with (R)-Pantetheine-¹⁵N.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS)
-
(R)-Pantetheine-¹⁵N (commercially available)
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed mammalian cells in culture plates or flasks at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with dialyzed FBS and the desired concentration of (R)-Pantetheine-¹⁵N. A typical starting concentration is 10-50 µM.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a specified duration. The labeling time will depend on the turnover rate of the metabolites or proteins of interest and should be optimized empirically. A time course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For metabolomic analysis, proceed immediately to metabolite extraction (Protocol 2).
-
For proteomic analysis, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protocol 2: Metabolite Extraction
This protocol is for the extraction of polar metabolites, including CoA and its precursors, from labeled cells.
Materials:
-
Harvested cell pellet
-
80% Methanol (pre-chilled to -80°C)
-
Centrifuge capable of 4°C and high-speed centrifugation
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching and Extraction:
-
To the cell pellet, add 1 mL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute to ensure cell lysis and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
Storage: Store the dried metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 3: Sample Preparation for Proteomic Analysis
This protocol outlines the preparation of protein lysates for mass spectrometry analysis to investigate the incorporation of ¹⁵N into the proteome.
Materials:
-
Cell lysate from labeled cells
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
In-solution Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
-
Drying and Storage: Dry the desalted peptides using a vacuum concentrator and store at -20°C until LC-MS/MS analysis.
Experimental Workflow and Data Analysis
The overall workflow involves cell culture and labeling, sample preparation, mass spectrometry analysis, and data processing to determine the extent of ¹⁵N incorporation.
Caption: General experimental workflow for stable isotope labeling with (R)-Pantetheine-¹⁵N.
Data Presentation
The following tables provide theoretical quantitative data that can be expected from a typical (R)-Pantetheine-¹⁵N labeling experiment. Actual results will vary depending on the cell line, labeling conditions, and analytical platform.
Table 1: Theoretical Mass Shifts for Key Metabolites in the CoA Pathway
| Metabolite | Chemical Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Number of Nitrogen Atoms | Monoisotopic Mass (¹⁵N Labeled) | Mass Shift (Da) |
| Pantothenic Acid | C₉H₁₇NO₅ | 219.1106 | 1 | 220.1077 | +1.0029 |
| 4'-Phosphopantothenate | C₉H₁₈NO₈P | 299.0769 | 1 | 300.0740 | +1.0029 |
| Coenzyme A | C₂₁H₃₆N₇O₁₆P₃S | 767.1152 | 7 | 774.1343 | +7.0203 |
Table 2: Example Data for ¹⁵N Incorporation into Coenzyme A over Time
| Time (hours) | % ¹⁵N Incorporation in CoA Pool (Mean ± SD) |
| 0 | 0.0 ± 0.0 |
| 2 | 15.2 ± 1.8 |
| 4 | 32.5 ± 3.1 |
| 8 | 58.9 ± 4.5 |
| 12 | 75.3 ± 5.2 |
| 24 | 92.1 ± 3.9 |
Table 3: Theoretical Mass Shifts for a Tryptic Peptide
This table illustrates the expected mass shift for a hypothetical tryptic peptide containing a certain number of nitrogen atoms.
| Peptide Sequence | Chemical Formula | Number of Nitrogen Atoms | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (¹⁵N Labeled) | Mass Shift (Da) |
| VGYVSGWGR | C₄₂H₆₂N₁₂O₁₁ | 12 | 926.4661 | 938.4313 | +11.9652 |
Conclusion
The use of (R)-Pantetheine-¹⁵N as a metabolic label provides a valuable tool for investigating the dynamics of Coenzyme A biosynthesis and its role in cellular metabolism. The protocols and data presented here offer a framework for researchers to design and execute experiments to quantitatively track the flow of nitrogen from pantetheine into key metabolic pathways. This approach can be applied to study metabolic reprogramming in various disease models and to assess the on-target effects of drugs that modulate CoA-dependent processes.
References
- 1. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Biological Activities of the Vascular Non-Inflammatory Molecules - The Vanin Pantetheinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming incomplete labeling with (R)-Pantetheine-15N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Pantetheine-15N for enzymatic labeling of proteins, particularly Acyl Carrier Proteins (ACPs) and their fusions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a stable isotope-labeled precursor to Coenzyme A (CoA). In the context of protein labeling, a 15N-labeled phosphopantetheinyl (Ppant) group is enzymatically transferred from a CoA analog (synthesized from this compound) to a specific serine residue on a target protein. This reaction is catalyzed by a phosphopantetheinyl transferase (PPTase), such as Sfp synthase. This technique is commonly used to introduce a 15N label for nuclear magnetic resonance (NMR) studies of protein structure and function.
Q2: What is the principle behind using Sfp synthase for labeling?
Sfp synthase is a PPTase that recognizes a specific peptide tag (e.g., ybbR tag) or a full carrier protein domain (like ACP). It catalyzes the transfer of the Ppant moiety from a CoA substrate to a conserved serine residue within the tag or domain. By using a CoA analog synthesized with this compound, a 15N-labeled Ppant arm is covalently attached to the target protein.
Q3: Why is my 15N labeling incomplete?
Incomplete 15N labeling can arise from several factors:
-
Contamination with natural abundance (14N) nitrogen sources: The presence of unlabeled pantothenate or other nitrogen sources in the growth media or reaction buffers can compete with the 15N-labeled precursor.[1]
-
Insufficient labeling time or suboptimal reaction conditions: The enzymatic reaction may not have proceeded to completion due to inadequate incubation time, temperature, or pH.
-
Inactive enzyme or substrate: The Sfp synthase or the this compound-CoA substrate may have lost activity due to improper storage or handling.
-
Slow protein turnover: For in vivo labeling, slow protein turnover in certain tissues or organisms can lead to lower enrichment.[1]
-
Issues with the target protein: The serine residue for labeling may be inaccessible, or the protein may be aggregated or misfolded.
Q4: How can I determine the efficiency of my 15N labeling?
Labeling efficiency can be assessed using the following methods:
-
Mass Spectrometry (MS): By comparing the mass spectra of labeled and unlabeled protein digests, you can determine the percentage of 15N incorporation. The isotopic profile of a labeled peptide can be compared against theoretical profiles for different enrichment rates.[2][3] High-resolution mass spectrometry is essential to distinguish between labeled and unlabeled species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For 15N-labeled proteins, comparing the intensities of peaks in 1H-15N HSQC spectra of labeled and unlabeled samples can provide a quantitative measure of labeling efficiency. The appearance of expected new peaks and the disappearance of old ones can confirm successful labeling.[4]
Troubleshooting Guide: Overcoming Incomplete Labeling
This guide addresses common issues encountered during protein labeling with this compound and provides solutions to improve labeling efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low or no 15N incorporation detected by MS or NMR. | Inactive Sfp Synthase: Enzyme may be degraded or inhibited. | - Use a fresh aliquot of Sfp synthase. - Ensure proper storage at -20°C or -80°C. - Verify the activity of the enzyme using a positive control reaction with a known substrate. |
| Degraded this compound or CoA analog: The labeling precursor is unstable. | - Store this compound and its CoA analog at -20°C or lower, protected from light and moisture. - Prepare fresh solutions of the CoA analog before each experiment. | |
| Presence of competing unlabeled precursors: Contamination in media or buffers. | - For in vitro labeling, use highly pure reagents and ultrapure water. - For in vivo labeling, use minimal media with 15N as the sole nitrogen source and ensure all components are free of contaminating 14N. | |
| Suboptimal reaction buffer conditions: Incorrect pH, or presence of inhibitors. | - The optimal pH for Sfp synthase is typically between 6.5 and 7.5. - Avoid buffers containing primary amines (e.g., Tris) if your labeling chemistry is amine-reactive. - Ensure the presence of necessary co-factors like MgCl2 (typically 10 mM). | |
| Inconsistent or partial labeling across protein population. | Insufficient molar excess of labeling reagent: Not enough this compound-CoA to label all protein molecules. | - Increase the molar ratio of the this compound-CoA analog to the target protein. A common starting point is a 10:1 to 20:1 molar excess. |
| Short reaction time or suboptimal temperature: The enzymatic reaction did not reach completion. | - Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). - Optimize the reaction temperature. Sfp synthase is generally active at a range of temperatures, with 37°C being common for in vitro reactions. | |
| Target protein issues (aggregation, misfolding, inaccessible tag): The labeling site is not available for the enzyme. | - Confirm protein integrity and solubility using techniques like SDS-PAGE and size-exclusion chromatography. - Add non-ionic detergents (e.g., 0.05% Tween-20) to reduce aggregation. - Ensure the peptide tag is located in a flexible and accessible region of the protein. | |
| High background or non-specific labeling. | Excess unreacted labeling reagent: Free this compound-CoA in the sample. | - Remove excess reagent after the labeling reaction using size-exclusion chromatography, dialysis, or affinity purification of the tagged protein. |
| Contaminating proteins with similar tags: Other proteins in the lysate are being labeled. | - Purify the target protein before the labeling reaction. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Labeling of an ACP-tagged Protein with Sfp Synthase
This protocol describes the general steps for labeling a purified protein containing an Acyl Carrier Protein (ACP) tag with a this compound-CoA analog.
Materials:
-
Purified ACP-tagged protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.0)
-
Sfp Synthase
-
This compound-CoA analog (prepared separately)
-
1 M MgCl₂ solution
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
Quenching solution (e.g., 50 mM EDTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Reaction Buffer
-
Purified ACP-tagged protein (to a final concentration of 10-50 µM)
-
MgCl₂ (to a final concentration of 10 mM)
-
This compound-CoA analog (to a final concentration of 100-500 µM; a 10-fold molar excess over the protein)
-
-
Initiate the Reaction: Add Sfp Synthase to a final concentration of 1-2 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching (Optional): Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Purification: Remove the excess unreacted this compound-CoA and the Sfp synthase. This can be achieved by:
-
Size-exclusion chromatography (e.g., a desalting column).
-
Affinity chromatography if the target protein has an affinity tag (e.g., His-tag).
-
Dialysis.
-
-
Analysis: Analyze the labeling efficiency using mass spectrometry or NMR.
Protocol 2: Determination of 15N Labeling Efficiency by Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of the labeled protein and an unlabeled control.
-
Perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate).
-
Denature the protein (e.g., with urea or guanidinium chloride).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides from the protein of interest.
-
For identified peptides, extract the ion chromatograms for both the unlabeled (14N) and labeled (15N) isotopic envelopes.
-
Compare the experimental isotopic distribution of the 15N-labeled peptides to the theoretical distribution for 100% labeling.
-
Calculate the labeling efficiency based on the relative intensities of the labeled and unlabeled peptide signals. Software tools are available to aid in this analysis by comparing experimental and theoretical isotopic profiles.
-
Diagrams
Caption: Experimental workflow for 15N labeling and analysis.
Caption: Troubleshooting logic for incomplete labeling.
Caption: Pathway for enzymatic 15N labeling of ACP.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversible Chemoenzymatic Labeling of Native and Fusion Carrier Protein Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15N Metabolic Labeling Data Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 15N metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general data analysis workflow for 15N metabolic labeling experiments?
The data analysis workflow for 15N metabolic labeling experiments typically involves several key stages, from initial data acquisition to final statistical analysis. The process aims to identify and quantify proteins or metabolites, correcting for experimental variations to achieve accurate results.[1][2][3]
A generalized workflow includes:
-
Mass Spectrometry Data Acquisition: Acquiring high-resolution mass spectrometry (MS) data for both the 14N (light) and 15N (heavy) labeled samples.[1][3]
-
Database Searching: Searching the acquired MS/MS spectra against a protein database to identify peptides and proteins for both the 14N and 15N labeled samples separately.
-
Determination of Labeling Efficiency: Calculating the percentage of 15N incorporation into the proteins of the heavy-labeled sample.
-
Peptide Quantification: Identifying corresponding peptide pairs between the light and heavy samples and calculating the ratio of their intensities.
-
Ratio Adjustment: Correcting the calculated peptide ratios based on the determined labeling efficiency.
-
Protein Quantification and Statistics: Compiling the adjusted peptide ratios to determine protein-level statistics, such as the median and interquartile ranges.
-
Data Normalization: Applying normalization methods to correct for variations in sample mixing.
-
Statistical Analysis: Performing statistical tests to identify significant changes in protein abundance between the experimental conditions.
Figure 1: A high-level overview of the data analysis workflow for 15N metabolic labeling experiments.
Q2: How do I determine the 15N labeling efficiency, and why is it important?
Determining the 15N labeling efficiency is a critical step because incomplete labeling can significantly impact the accuracy of quantification. Labeling efficiency is the percentage of 14N atoms that have been replaced by 15N atoms in the labeled sample.
Methods for Determination:
-
MS-Isotope Module in Protein Prospector: This tool can be used to compare the experimental isotope peak profile of 15N labeled peptides to the theoretical profile at different labeling efficiencies.
-
Manual Calculation: The M-1/M ratio (the ratio of the peak immediately to the left of the monoisotopic peak to the monoisotopic peak itself) is inversely correlated with labeling efficiency.
Importance:
-
Accurate Quantification: If the labeling is not 100%, the measured intensity of the heavy peptide will be lower than its actual abundance, leading to inaccurate ratios. Correcting for the labeling efficiency adjusts for this discrepancy.
-
Identification Rates: Lower labeling efficiency can lead to broader and more complex isotope clusters for heavy peptides, making it harder to correctly identify the monoisotopic peak. This can result in a lower identification rate for heavy-labeled peptides. Achieving a labeling efficiency of 97% or higher is recommended for better identification rates.
| Labeling Efficiency | Expected Outcome |
| > 97% | Higher identification rates for 15N-labeled samples and more reliable quantification. |
| 93-99% | A typical range observed in experiments with Arabidopsis plants, depending on labeling duration and conditions. |
| < 95% | Can lead to significantly reduced identification of heavy-labeled peptides and requires careful ratio correction. |
Q3: What are common software tools used for analyzing 15N metabolic labeling data?
Several software tools are available to facilitate the analysis of 15N metabolic labeling data. The choice of software often depends on the specific experimental design and the user's familiarity with the platform.
| Software | Key Features | Availability |
| Protein Prospector | An open-access, web-based software that provides a comprehensive workflow for 15N quantification. It includes features for ratio adjustment based on labeling efficiency and isotope cluster pattern matching. | Free web-based and local installation available upon request. |
| Census | A freely available quantitative software with algorithms for enrichment ratio calculation, prediction of isotope distribution, and sample mixture error correction. | Freely available. |
| MSQuant | A tool that can be used for the analysis of 15N labeled samples, though it may require manual inspection of peptide pairs. | Freely available. |
| pFIND | Another software tool that can be utilized for analyzing 15N labeled samples. | Information on availability not specified in the provided context. |
| Skyline | While not exclusively for 15N labeling, it can be used for processing ion intensity chromatograms from full scan mass spectral data (MS1). | Freely available. |
Troubleshooting Guides
Problem 1: Low identification rate of 15N-labeled peptides.
Possible Causes:
-
Incomplete Labeling: As labeling efficiency decreases, the isotopic distribution of heavy peptides becomes broader and more complex, making it difficult for search algorithms to identify the monoisotopic peak correctly.
-
Low-Resolution MS2 Scans: Low-resolution fragment scans can lead to a higher false discovery rate (FDR) for 15N-labeled peptides due to the presence of more isobaric amino acid forms.
-
Co-eluting Peptides: In complex samples, co-eluting peptides can interfere with the signal of the target peptide, leading to misidentification or failure to identify.
Solutions:
-
Optimize Labeling Protocol: Aim for a labeling efficiency of 97% or higher to improve the identification rate of 15N samples. This may involve adjusting the labeling duration or the concentration of the 15N source.
-
Use High-Resolution Mass Spectrometry: Acquire both MS1 survey scans and MS2 fragment scans at high resolution. High resolution in MS1 helps to reduce peak overlap, and high mass accuracy in MS2 reduces the FDR.
-
Targeted Quantification: For proteins of interest, a targeted quantification strategy like Parallel Reaction Monitoring (PRM) can provide more accurate quantification and is less prone to missing values, especially for 15N labeled samples.
Figure 2: Troubleshooting logic for a low identification rate of 15N-labeled peptides.
Problem 2: Inaccurate quantification and high variability in peptide ratios.
Possible Causes:
-
Incorrect Monoisotopic Peak Assignment: Errors in identifying the monoisotopic peak of the heavy peptide, often due to low labeling efficiency, can lead to incorrect ratio calculations.
-
Co-eluting Interferences: A co-eluting peptide can overlap with either the 14N or 15N peptide peak, leading to an artificially high intensity and an inaccurate ratio.
-
Lack of Normalization: If samples are not mixed in an exact 1:1 ratio, a systematic bias will be introduced into all peptide ratios.
-
Incomplete Labeling Not Accounted For: Failure to correct for the actual labeling efficiency will result in systematically skewed ratios.
Solutions:
-
Isotope Cluster Pattern Matching: Use software features, such as the Cosine Similarity (CS) score in Protein Prospector, to flag and manually inspect peptide pairs where the experimental isotope distribution does not match the theoretical one.
-
High-Resolution MS1 Scans: Acquiring data at high resolution (e.g., 120,000) can help resolve overlapping isotopic clusters from co-eluting peptides.
-
Systematic Normalization: Apply a normalization factor to the data. A common method is to use the median of all quantified protein ratios, assuming that the majority of proteins do not change in abundance.
-
Ratio Adjustment for Labeling Efficiency: Always correct the raw peptide ratios using the experimentally determined labeling efficiency.
Experimental Protocols
Protocol 1: General 15N Metabolic Labeling and Sample Preparation
This protocol provides a general framework. Specific details such as the type of 15N source and labeling duration will need to be optimized for the specific organism or cell type.
-
Cell/Organism Culture: Grow two separate populations of cells or organisms. One population is cultured with a standard medium containing natural abundance nitrogen (14N), while the other is cultured in a medium where the primary nitrogen source is replaced with a 15N-labeled compound (e.g., 15N-ammonium chloride, 15N-labeled amino acids).
-
Labeling Duration: Continue the culture for a sufficient period to achieve high levels of 15N incorporation. The duration will depend on the protein turnover rate of the organism. For example, Arabidopsis plants may require 14 days or more.
-
Harvesting: Harvest the 14N and 15N labeled cells or tissues.
-
Protein Extraction: Extract proteins from both the 14N and 15N samples using a suitable lysis buffer and protocol.
-
Protein Quantification: Determine the protein concentration of each extract.
-
Sample Mixing: Combine equal amounts of protein from the 14N and 15N samples.
-
Protein Digestion: Digest the mixed protein sample into peptides, typically using trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a method like solid-phase extraction (e.g., C18 spin columns).
-
Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Data Analysis using Protein Prospector
This protocol outlines the key steps for analyzing 15N metabolic labeling data using the Protein Prospector software.
-
Database Search (14N and 15N):
-
Perform two separate database searches on the same raw MS data file.
-
Search 1 (14N): Use standard search parameters for unlabeled data.
-
Search 2 (15N): Specify the 15N modification in the search parameters.
-
-
Determine Labeling Efficiency:
-
Use the "MS-Isotope" module in Protein Prospector to analyze the isotopic distribution of several identified 15N-labeled peptides.
-
Compare the experimental isotope pattern to the theoretical patterns at different enrichment levels to determine the average labeling efficiency.
-
-
Quantification using Search Compare:
-
Open the "Search Compare" module.
-
Load the results from both the 14N and 15N database searches.
-
Input the determined labeling efficiency to enable automatic ratio correction.
-
The software will then match the light and heavy peptide pairs and calculate the adjusted ratios.
-
-
Review and Filter Results:
-
Examine the quantification results, paying attention to metrics like the Cosine Similarity (CS) score to identify potentially inaccurate quantifications due to interferences.
-
Filter the results based on criteria such as the number of unique peptides per protein.
-
-
Normalization:
-
Export the protein quantification results.
-
Calculate a normalization factor based on the median of all protein ratios.
-
Apply this normalization factor to all protein ratios.
-
-
Statistical Analysis:
-
Perform appropriate statistical tests (e.g., t-test) on the normalized protein ratios to identify proteins with statistically significant changes in abundance.
-
References
Technical Support Center: (R)-Pantetheine-15N Incorporation
Welcome to the technical support center for (R)-Pantetheine-15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound is a stable isotope-labeled form of pantetheine, a key precursor in the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in all living organisms, playing a critical role in numerous metabolic processes, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1][2] The 15N label allows researchers to trace the metabolic fate of pantetheine as it is incorporated into CoA and other molecules.
Q2: How does (R)-Pantetheine enter the CoA synthesis pathway?
(R)-Pantetheine is utilized in the "salvage" pathway of CoA biosynthesis. It can be phosphorylated by the enzyme Pantothenate Kinase (PanK) to form 4'-phosphopantetheine. This bypasses the initial rate-limiting step of the canonical pathway, which starts with the phosphorylation of pantothenic acid (Vitamin B5).[3] This makes pantetheine a more direct precursor to CoA.
Q3: What are the main applications of this compound in research?
This compound is primarily used as a tracer in metabolic studies to:
-
Investigate the kinetics and regulation of the CoA biosynthetic pathway.
-
Quantify the flux through pathways that utilize CoA, such as fatty acid metabolism.
-
Serve as an internal standard for quantitative mass spectrometry-based analysis of CoA and its thioester derivatives.[4][5]
Q4: Is (R)-Pantetheine stable in typical cell culture media?
While pantothenic acid (Vitamin B5) is known to be relatively stable in cell culture media, the stability of pantetheine can be a consideration. It is recommended to prepare fresh media with this compound and minimize prolonged exposure to light and high temperatures to prevent potential degradation.
Troubleshooting Guide for Low Incorporation of this compound
Low incorporation of this compound can be frustrating. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experiments.
Issue 1: Inefficient Cellular Uptake
Question: My cells don't seem to be taking up the this compound efficiently. What could be the reason?
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Competition for Transporters | While specific pantetheine transporters are not well-characterized in mammalian cells, its precursor, pantothenic acid, is taken up by the sodium-dependent multivitamin transporter (SMVT). High concentrations of other substrates for this transporter, such as biotin, in the culture medium could competitively inhibit uptake. | 1. Review Media Composition: Check the concentration of biotin and other vitamins in your cell culture medium. 2. Use a Custom Medium: If high concentrations of competing substrates are suspected, consider using a custom medium with lower levels of these components. |
| Low Transporter Expression | The expression levels of relevant transporters can vary significantly between cell types. | 1. Cell Line Selection: If possible, choose a cell line known to have high metabolic activity or expression of nutrient transporters. 2. Literature Review: Search for studies that have successfully used your cell line for similar metabolic labeling experiments. |
| Sub-optimal Incubation Time | The uptake of pantetheine and its conversion to CoA is a time-dependent process. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for maximal incorporation in your specific cell line. Samples can be taken at various time points (e.g., 6, 12, 24, 48 hours) for analysis. |
Issue 2: Problems with Enzymatic Conversion
Question: I've confirmed uptake, but the 15N label is not appearing in downstream metabolites like Coenzyme A. What could be the issue?
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Feedback Inhibition of Pantothenate Kinase (PanK) | PanK is the rate-limiting enzyme in the CoA biosynthetic pathway and is subject to feedback inhibition by high intracellular concentrations of CoA and its thioesters (e.g., acetyl-CoA). If the cells have a high basal level of CoA, the activity of PanK may be suppressed, leading to low incorporation of the labeled precursor. | 1. Assess Basal CoA Levels: If possible, measure the baseline concentration of CoA in your cell line to determine if it is elevated. 2. Modify Culture Conditions: Altering culture conditions to increase the demand for CoA (e.g., by stimulating fatty acid synthesis) may help to alleviate feedback inhibition. |
| Low PanK Activity | The activity of PanK can vary between cell types and under different physiological conditions. | 1. Cell Line Characterization: If low PanK activity is suspected, consider using a different cell line with a more active CoA metabolism. 2. Enzyme Activity Assay: In-vitro assays for PanK activity can be performed on cell lysates to directly measure the enzyme's functionality. |
Issue 3: Isotope Dilution Effects
Question: The 15N enrichment in my target molecules is very low, suggesting the labeled compound is being diluted. How can I address this?
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Unlabeled Precursors in Media | Standard cell culture media and serum supplements contain unlabeled pantothenic acid, which will compete with this compound for incorporation into CoA, thereby diluting the 15N signal. | 1. Use Pantothenate-Free Medium: Start with a base medium that does not contain pantothenic acid. 2. Use Charcoal-Stripped Serum: Fetal bovine serum (FBS) is a significant source of unlabeled pantothenate. Use charcoal-dextran stripped FBS, which has been shown to have lower levels of contaminating pantothenate compared to dialyzed or undialyzed FBS. |
| Intracellular Pools of Unlabeled Precursors | Cells maintain endogenous pools of CoA and its precursors. The supplied this compound will mix with these unlabeled pools. | 1. Pre-incubation in Label-Free Medium: To deplete intracellular pools, you can pre-incubate the cells in a pantothenate-free medium for a period before adding the this compound. The optimal duration of this pre-incubation should be determined empirically. 2. Increase Labeling Time: A longer incubation with the labeled precursor may be necessary to achieve a higher degree of enrichment in the intracellular pools. |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Coenzyme A and its Thioesters
This protocol is adapted from a method for labeling CoA and its thioesters using isotopically labeled pantothenate and can be modified for this compound.
Materials:
-
Mammalian cells (e.g., Hepa 1c1c7 murine hepatocytes)
-
Pantothenate-free cell culture medium (e.g., custom RPMI)
-
Charcoal-dextran stripped Fetal Bovine Serum (csFBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
10% Trichloroacetic acid (TCA)
Procedure:
-
Media Preparation: Prepare the cell culture medium by supplementing pantothenate-free base medium with 10% csFBS and the desired concentration of this compound (e.g., 1 mg/L).
-
Cell Culture: Culture the cells in the prepared labeling medium. To achieve high levels of incorporation (>99%), it may be necessary to passage the cells at least three times in the labeling medium.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of 10% TCA to the cells and scrape them from the culture dish.
-
Collect the cell lysate and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis: The supernatant, which contains the acid-soluble CoA and its thioesters, can then be analyzed by LC/MRM-MS to determine the extent of 15N incorporation.
Protocol 2: Pantothenate Kinase (PanK) Activity Assay
This is a general protocol for a luminescence-based PanK activity assay that can be adapted for specific experimental needs.
Materials:
-
Cell lysate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and DTT)
-
(R)-Pantetheine
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell lysate, assay buffer, and (R)-Pantetheine.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time.
-
Detection: Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the PanK activity.
-
Data Analysis: Calculate the PanK activity by comparing the luminescence of the samples to a standard curve.
Visualizations
Metabolic Pathway of (R)-Pantetheine Incorporation
Caption: Metabolic pathway for this compound incorporation into Coenzyme A.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low this compound incorporation.
References
- 1. altmedrev.com [altmedrev.com]
- 2. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 3. Vitamin B5: pantethine vs pantothenic acid (calcium pantothenate) - Rapamycin Longevity News [rapamycin.news]
- 4. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Mass Spectrometry for 15N Labeled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 15N labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Why am I identifying fewer 15N labeled peptides compared to their unlabeled (14N) counterparts?
A1: This is a common observation in metabolic labeling experiments. Several factors can contribute to this discrepancy:
-
Incomplete Labeling: Even with high enrichment levels (e.g., >98%), a small percentage of 14N atoms will still be present in the heavy peptides.[1] This creates a broader isotopic cluster for the labeled peptide, distributing the signal across multiple peaks and lowering the intensity of the monoisotopic peak.[2][3]
-
Intensity Differences: The unlabeled (light) peptide's isotopic distribution is more concentrated in the monoisotopic peak. Consequently, its intensity is often higher than that of the corresponding labeled (heavy) peptide, making it more likely to be selected for fragmentation by the mass spectrometer in data-dependent acquisition (DDA) mode.[1][4]
-
Software Algorithms: Some data analysis software may struggle to correctly identify the monoisotopic peak of the broader, more complex isotopic pattern of a 15N labeled peptide, leading to fewer successful identifications.
Q2: My quantitative data for 15N labeled peptides is inconsistent and shows high variability. What are the potential causes?
A2: Inaccurate and variable quantification is a frequent challenge. The primary causes include:
-
Failure to Correct for Labeling Efficiency: Most software assumes 100% isotopic enrichment. If the actual labeling efficiency is lower, the software will underestimate the abundance of the heavy peptide, leading to skewed ratios. It is crucial to determine the actual 15N incorporation efficiency and use this value as a parameter in your quantification software.
-
Co-eluting Interferences: Complex samples often have co-eluting peptides or chemical noise that can overlap with the isotopic cluster of your peptide of interest in the MS1 scan, leading to inaccurate quantification.
-
Incorrect Monoisotopic Peak Assignment: The software may incorrectly assign the monoisotopic peak for the heavy-labeled peptide due to the broader isotopic distribution and lower signal-to-noise ratio.
-
Metabolic Scrambling: In some biological systems, the 15N label from one amino acid can be metabolically transferred to another, complicating the mass shifts and potentially leading to quantification errors if not accounted for.
Q3: Which fragmentation method, CID or HCD, is better for 15N labeled peptides?
A3: Both Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) can be used for fragmenting 15N labeled peptides, and the optimal choice may depend on the specific instrument and experimental goals.
-
HCD (Beam-Type CID): HCD is often preferred as it can provide more efficient fragmentation of peptides and is less prone to the "one-third rule" that can limit the detection of low-mass fragment ions in ion trap CID. This can be advantageous for generating a complete series of b- and y-ions for confident peptide identification. HCD with Orbitrap detection provides high-resolution and high-mass-accuracy fragment ion spectra, which improves identification confidence.
-
CID (Ion Trap): CID in an ion trap is generally faster than HCD with Orbitrap detection. While it can be effective, it may produce less fragmentation information compared to HCD and can be less suitable for peptides with labile post-translational modifications. For some applications, combining both CID and HCD scans for the same precursor can offer the benefits of both speed (CID for identification) and accurate quantification of reporter ions (HCD).
Troubleshooting Guides
Issue 1: Low Number of Identified 15N Labeled Peptides
Symptoms:
-
Significantly fewer peptide-spectrum matches (PSMs) for the heavy-labeled sample compared to the light sample.
-
Reciprocal labeling experiments show missing values for the heavy-labeled peptides.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Labeling Efficiency | Analyze a small aliquot of your 15N labeled protein digest to determine the percentage of 15N incorporation. This can be done using software tools that compare the experimental isotopic pattern to theoretical patterns at different enrichment levels. | Incomplete labeling is a primary reason for reduced identification of heavy peptides. Knowing the efficiency is the first step in troubleshooting. |
| 2. Adjust Database Search Parameters | In your search software, specify the variable modification of 15N on all nitrogen-containing residues. Ensure the mass tolerance for precursor and fragment ions is appropriate for your instrument's resolution. | The mass shift due to 15N labeling varies for each peptide depending on its nitrogen count. The search algorithm must be able to account for this variable mass shift. |
| 3. Optimize MS Acquisition Method | Use a high-resolution mass spectrometer (e.g., Orbitrap) to acquire your data. Consider increasing the number of precursor ions selected for MS/MS (TopN method) or using a targeted approach like Parallel Reaction Monitoring (PRM) for proteins of interest. | High resolution helps to resolve the complex isotopic clusters of heavy peptides from interfering ions. A targeted approach can overcome the stochastic nature of DDA. |
| 4. Utilize Appropriate Software | Employ software specifically designed to handle 15N labeled data, such as Protein Prospector, Census, or PEAKS Studio. These tools have algorithms to correctly identify and quantify peptides with variable 15N incorporation. | Standard search algorithms may not be optimized for the complex isotopic patterns of 15N labeled peptides. |
Issue 2: Inaccurate and Inconsistent Quantification
Symptoms:
-
High coefficient of variation (CV) for peptide ratios across replicate runs.
-
Observed protein ratios are skewed or do not match expected biological changes.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Correct for Labeling Efficiency in Software | Input the experimentally determined 15N labeling efficiency into your quantification software. | This allows the software to adjust the calculated peptide ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster. |
| 2. Manually Validate Peptide Quantitation | Visually inspect the mass spectra for a subset of peptides, particularly those with high variance or biological significance. Verify that the software has correctly identified the monoisotopic peak and that the isotopic cluster is free from co-eluting interferences. | Automated software can make errors, and manual validation is crucial for ensuring data quality. |
| 3. Utilize Targeted Proteomics (PRM) | For key proteins that require highly accurate quantification, develop a Parallel Reaction Monitoring (PRM) assay. This method offers higher sensitivity, specificity, and quantitative accuracy by targeting specific precursor-fragment ion pairs. | PRM minimizes the impact of co-eluting interferences and the stochastic nature of DDA, which are major sources of quantitative inaccuracy in MS1-based quantification. |
| 4. Filter for High-Quality Data | Use quality scores provided by your software, such as the Cosine Similarity (CS) score in Protein Prospector, to filter for reliable peptide pair matches. Set stringent criteria for peptide identification (e.g., high confidence scores, low false discovery rate). | Filtering out low-quality data points improves the overall accuracy and consistency of protein quantification. |
Experimental Protocols
Protocol 1: Determination of 15N Labeling Efficiency
-
Sample Preparation: Digest a small amount of your 15N-labeled protein sample using a standard trypsin digestion protocol.
-
Data Acquisition: Acquire high-resolution MS1 spectra of the peptide digest using an Orbitrap or similar high-resolution mass spectrometer.
-
Peptide Identification: Perform a database search to identify a set of abundant peptides.
-
Isotopic Pattern Analysis:
-
Select 8-10 abundant peptides with good signal-to-noise ratios.
-
For each peptide, extract the experimental isotopic distribution from the MS1 scan.
-
Use a software tool (e.g., Protein Prospector's "MS-Isotope" module) to generate theoretical isotopic patterns at various 15N enrichment levels (e.g., 95%, 96%, 97%, etc.).
-
Compare the experimental isotopic pattern to the theoretical patterns to find the best fit. The relative intensity of the M-1 peak (the peak immediately to the left of the monoisotopic peak) is particularly sensitive to labeling efficiency.
-
-
Calculate Average Efficiency: Average the labeling efficiency determined for the selected peptides to get a global estimate for your sample.
Protocol 2: General Workflow for Quantitative Proteomics using 15N Labeling
Caption: Workflow for 15N metabolic labeling quantitative proteomics.
Data Presentation
Table 1: Impact of Labeling Efficiency Correction on Protein Ratios
This table illustrates how failing to correct for the actual 15N labeling efficiency can lead to an underestimation of protein abundance changes.
| Protein | True L/H Ratio | Assumed Labeling Efficiency | Calculated L/H Ratio | % Error |
| Protein A | 2.0 | 100% | 1.8 | -10% |
| Protein A | 2.0 | 95% (Corrected) | 2.0 | 0% |
| Protein B | 0.5 | 100% | 0.55 | +10% |
| Protein B | 0.5 | 95% (Corrected) | 0.5 | 0% |
Table 2: Recommended Mass Spectrometry Parameters for 15N Labeled Peptides
| Parameter | Recommendation | Rationale |
| MS1 Resolution | ≥ 60,000 | To resolve the complex isotopic clusters of heavy peptides and interfering ions. |
| Precursor Mass Tolerance | ≤ 10 ppm | For high mass accuracy in precursor ion selection. |
| Fragmentation | HCD | Generally provides more complete fragmentation for identification. |
| MS2 Resolution | ≥ 15,000 | For high mass accuracy of fragment ions, improving identification confidence. |
| Fragment Mass Tolerance | ≤ 0.02 Da | For high-resolution fragment data (Orbitrap). |
| Data Acquisition | DDA (TopN) or PRM | DDA for discovery, PRM for targeted, accurate quantification. |
Signaling Pathways and Workflows
Logical Workflow for Troubleshooting Quantification Issues
Caption: A logical workflow for troubleshooting inconsistent quantification data.
References
Correcting for Isotopic Enrichment in ¹⁵N Labeling Studies: A Technical Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in ¹⁵N labeling studies. The following information is designed to address common challenges encountered during experimental design, execution, and data analysis to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for isotopic enrichment in ¹⁵N labeling experiments?
A1: Correcting for isotopic enrichment is essential for accurate quantification in ¹⁵N labeling experiments. The natural abundance of ¹⁵N is approximately 0.37%[1][2]. When using ¹⁵N-enriched compounds as tracers, it's critical to distinguish between the nitrogen derived from the labeled source and the nitrogen already present in the biological system. Failure to correct for the natural abundance can lead to inaccuracies in calculating metabolic flux and protein turnover rates[3].
Q2: What is the impact of incomplete ¹⁵N labeling on quantitative data?
A2: Incomplete ¹⁵N labeling results in a mixture of labeled and unlabeled isotopologues within your "heavy" sample. This broadens the isotopic clusters in mass spectrometry data, making it difficult to correctly identify the monoisotopic peak of the heavy-labeled peptide[4][5]. If the analysis software assumes 100% labeling, it will inaccurately calculate the abundance of the heavy peptide, leading to skewed and inconsistent protein ratios. This can ultimately result in an underestimation of true protein abundance changes.
Q3: What factors contribute to incomplete ¹⁵N labeling?
A3: Several factors can lead to incomplete labeling, including:
-
Insufficient labeling duration: Tissues with slow protein turnover rates require longer labeling times to achieve high enrichment. For example, in Arabidopsis, 14 days of labeling can achieve 93-99% efficiency.
-
Depletion of the ¹⁵N source: An inadequate or inconsistent supply of the ¹⁵N-labeled nutrient in the growth medium can hinder complete labeling.
-
Contamination: Contamination with natural abundance (¹⁴N) nitrogen sources can dilute the ¹⁵N enrichment.
-
Amino acid metabolism: Metabolic scrambling of amino groups can reduce the ¹⁵N content of enriched amino acids or increase the ¹⁵N in non-target amino acids.
Q4: What software tools are available to correct for ¹⁵N labeling efficiency?
A4: Several software packages can aid in correcting for natural isotope abundance and labeling efficiency. Some commonly used tools include:
-
MaxQuant: A popular platform for quantitative proteomics with functionalities to handle metabolic labeling data.
-
IsoCor: Software specifically designed for correcting for natural isotope abundance in labeling experiments.
-
Protein Prospector: An open-access web-based software that can perform ratio adjustments based on labeling efficiency.
-
Census: An algorithm that can predict the percent enrichment of ¹⁵N in tissues from the isotopic distribution of digested peptides.
-
AccuCor2: An R-based tool for correcting isotope natural abundance in dual-isotope tracer experiments (e.g., ¹³C-¹⁵N).
-
NIST Isotope Enrichment Calculator: A program that determines the percentage of ¹⁵N enrichment of stable isotope-labeled peptides or proteins.
Troubleshooting Guides
Issue 1: Inaccurate Quantification Due to Incomplete ¹⁵N Labeling
-
Symptoms:
-
Observed protein or peptide ratios are skewed or inconsistent across replicates.
-
High variance or outlier ratios in peptide quantification.
-
-
Possible Causes:
-
Labeling duration was too short for the organism or tissue type, especially those with slow protein turnover.
-
The ¹⁵N-labeled nutrient source was depleted during the experiment.
-
The sample was contaminated with a natural abundance nitrogen source.
-
-
Solutions:
-
Optimize Labeling Protocol: Increase the duration of labeling. For organisms with slow turnover, consider labeling for multiple generations to achieve higher enrichment. Ensure a consistent and adequate supply of the ¹⁵N-labeled nutrient.
-
Determine Labeling Efficiency: Acquire high-resolution mass spectra of your ¹⁵N-labeled sample and analyze the isotopic distribution of several abundant peptides to determine the actual labeling efficiency.
-
Correct in Software: Use the determined labeling efficiency as a parameter in your quantification software to adjust the calculated peptide ratios.
-
Issue 2: Incorrect Monoisotopic Peak Assignment for ¹⁵N-Labeled Peptides
-
Symptoms:
-
Poor quality of peptide quantification, indicated by high variance or outlier ratios.
-
Low cosine similarity scores or other quality metrics for peptide pair matching in your analysis software.
-
Visual inspection of mass spectra reveals that the software may have selected an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.
-
-
Possible Causes:
-
Broadened isotopic clusters of heavy-labeled peptides due to incomplete labeling make it challenging for software to correctly identify the monoisotopic peak.
-
Co-elution with other peptides can interfere with the isotopic pattern.
-
Low signal-to-noise ratio for the peptide of interest.
-
-
Solutions:
-
Manual Validation: Visually inspect the mass spectra for peptides with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to confirm the correct monoisotopic peak.
-
Utilize Quality Scores: Pay close attention to quality scores provided by your software, such as the Cosine Similarity (CS) score in Protein Prospector, as low scores can indicate errors in peak assignment.
-
High-Resolution Mass Spectrometry: Acquire data with high resolution in both MS1 and MS2 scans to better resolve complex spectra and improve the accuracy of peak assignment.
-
Data Presentation
Table 1: Impact of Correcting for 95% Labeling Efficiency on Protein Ratios (Light/Heavy)
| Protein | Uncorrected Ratio (Assumes 100% Labeling) | Corrected Ratio (Accounts for 95% Labeling) |
| Protein A | 1.8 | 2.0 |
| Protein B | 0.45 | 0.5 |
| Protein C | 3.2 | 3.5 |
| Protein D | 1.0 | 1.1 |
This table illustrates that failing to correct for incomplete labeling can lead to an underestimation of the true changes in protein abundance.
Experimental Protocols
Protocol: Determination of ¹⁵N Labeling Efficiency
-
Data Acquisition: Acquire high-resolution mass spectra (MS1) of your ¹⁵N-labeled protein digest. High resolution is crucial for accurately resolving isotopic peaks.
-
Peptide Identification: Perform a database search to identify a set of high-confidence peptides from your sample.
-
Isotopic Distribution Analysis: For several abundant and confidently identified peptides, extract their isotopic clusters from the MS1 spectra.
-
Comparison with Theoretical Distribution: Use a tool (e.g., NIST Isotope Enrichment Calculator) to generate theoretical isotopic distributions for these peptides at varying levels of ¹⁵N enrichment.
-
Determine Best Fit: Compare the experimental isotopic distribution to the theoretical distributions. The enrichment level that provides the best correlation (e.g., highest Pearson correlation) is your determined labeling efficiency.
-
Apply Correction: Use this determined efficiency value as a parameter in your quantitative proteomics software to correct the final protein ratios.
Visualizations
Caption: Workflow for ¹⁵N metabolic labeling and data correction.
Caption: Troubleshooting guide for inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. prometheusprotocols.net [prometheusprotocols.net]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in (R)-Pantetheine-15N experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (R)-Pantetheine.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Pantetheine and what is its primary biological role?
(R)-Pantetheine is the biologically active form of vitamin B5 (pantothenic acid) and a key precursor in the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the metabolism of amino acids.
Q2: What are the common forms of (R)-Pantetheine available and how do they differ?
(R)-Pantetheine is a thiol, and its stable disulfide form is pantethine. In experimental settings, (R)-Pantetheine is often used to supplement cells or organisms to boost intracellular CoA levels. It's important to clarify which form is being used, as their stability and cell permeability may differ.
Q3: How should (R)-Pantetheine be stored to ensure its stability?
(R)-Pantetheine is susceptible to degradation. For long-term storage, it is recommended to store it at -20°C.[1] For stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
High variability in cell-based assays can obscure the true effects of (R)-Pantetheine. Common sources of variability include inconsistent cell health, passage number, and seeding density.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase across all experiments. Changes in cell morphology can indicate altered metabolism, which can affect results.
-
Optimize (R)-Pantetheine Concentration and Incubation Time: Determine the optimal concentration and incubation time for (R)-Pantetheine in your specific cell line through a dose-response and time-course experiment.
-
Ensure Proper Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant errors, especially when preparing serial dilutions of (R)-Pantetheine.
-
Control for Edge Effects in Multi-Well Plates: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of (R)-Pantetheine. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Issue 2: Degradation of (R)-Pantetheine Stock Solution
(R)-Pantetheine, being a thiol, is prone to oxidation and degradation, which can lead to inconsistent experimental outcomes.
Troubleshooting Steps:
-
Proper Storage: Store stock solutions of (R)-Pantetheine at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Use of Antioxidants: For certain applications, the inclusion of a mild reducing agent like dithiothreitol (DTT) in the buffer during short-term experiments can help maintain the reduced state of (R)-Pantetheine. However, its compatibility with the specific assay should be verified.
-
pH of the Solvent: The stability of related compounds is known to be pH-dependent. While specific data for (R)-Pantetheine is limited, it is advisable to prepare stock solutions in a buffer with a pH around neutral (pH 7).
-
Fresh Preparation: Whenever possible, prepare fresh working solutions of (R)-Pantetheine immediately before use.
Issue 3: Inconsistent Quantification of (R)-Pantetheine by HPLC
Accurate quantification of (R)-Pantetheine is crucial for validating experimental conditions. Variability in HPLC results can arise from several factors.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and degassed properly. Inconsistent mobile phase composition can lead to shifts in retention time.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample. Inadequate equilibration can cause retention time drift.
-
Sample Preparation: Be consistent with the sample preparation method. For biological samples, protein precipitation or solid-phase extraction may be necessary to remove interfering substances.
-
Standard Curve: Prepare a fresh standard curve for each analytical run to account for any variations in instrument performance.
Data Presentation
Table 1: Recommended Storage Conditions for (R)-Pantetheine
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Store in a desiccator to minimize moisture.[1] |
| Stock Solution (in buffer) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in buffer) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Factors Affecting (R)-Pantetheine Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates degradation. | Store at low temperatures (-20°C or -80°C). |
| pH | Stability is pH-dependent; extremes in pH can cause hydrolysis. | Maintain a pH around neutral for solutions. |
| Oxidation | The thiol group is susceptible to oxidation, forming the disulfide pantethine. | Minimize exposure to air; consider use of antioxidants for specific applications. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Prepare single-use aliquots of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of (R)-Pantetheine Stock Solution
-
Weighing: Accurately weigh the desired amount of solid (R)-Pantetheine in a sterile microcentrifuge tube.
-
Dissolution: Dissolve the solid in an appropriate solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium, to a desired stock concentration (e.g., 100 mM).
-
Sterilization: If necessary, sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Cell Proliferation Assay with (R)-Pantetheine Treatment
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the (R)-Pantetheine stock solution and prepare serial dilutions in fresh cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of (R)-Pantetheine. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Assess cell proliferation using a suitable method, such as the MTT, WST-1, or resazurin assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 3: Quantification of (R)-Pantetheine by HPLC-UV
This is a general method that may require optimization for specific instrumentation and sample matrices.
-
Sample Preparation:
-
Standards: Prepare a series of standard solutions of (R)-Pantetheine of known concentrations in the mobile phase.
-
Biological Samples: For cell lysates or other biological matrices, perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) followed by centrifugation. Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength of around 210 nm.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Construct a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of (R)-Pantetheine in the samples by interpolating their peak areas on the standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for a cell proliferation assay with (R)-Pantetheine.
Caption: Putative signaling pathway of (R)-Pantetheine's effect on cell proliferation.
References
Technical Support Center: Analyzing 15N Metabolic Labeling Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15N metabolic labeling data.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary purpose of 15N metabolic labeling? | 15N metabolic labeling is a powerful technique used to quantify changes in protein or metabolite levels between different biological samples. By growing cells or organisms in media containing a "heavy" isotope of nitrogen (15N), researchers can differentiate and measure the relative abundance of molecules from different experimental conditions using mass spectrometry. |
| Which software can I use to analyze 15N metabolic labeling data? | Several software packages are available for analyzing 15N metabolic labeling data. Open-access, web-based software like Protein Prospector is a popular choice for proteomic quantification.[1][2][3] Another freely available tool is Census , which offers algorithms for enrichment ratio calculation and correction for sample mixing errors.[4] For a more comprehensive analysis, platforms like MetaboAnalyst and Pathway Tools can be used for statistical analysis, pathway analysis, and data visualization.[5] |
| What are the key steps in a typical 15N metabolic labeling experiment and data analysis workflow? | A typical workflow involves: 1. Growing one set of cells/organisms with a 14N nitrogen source (light) and another with a 15N source (heavy). 2. Mixing the samples in a 1:1 ratio. 3. Sample preparation, including protein/metabolite extraction and digestion. 4. Analysis by mass spectrometry to distinguish between light and heavy peptides/metabolites. 5. Data analysis using specialized software to identify molecules and quantify their relative abundance. |
| How is labeling efficiency determined and why is it important? | Labeling efficiency, or the percentage of 15N incorporation, is crucial for accurate quantification. It is often determined by comparing the experimental isotopic profile of peptides to their theoretical profile at different labeling efficiencies. Incomplete labeling can lead to broader isotope clusters in mass spectra, making it harder to identify the monoisotopic peak and reducing the number of identified heavy-labeled peptides. |
Troubleshooting Guides
This section addresses specific issues that users may encounter during their 15N metabolic labeling experiments and data analysis.
Issue 1: Incomplete or Low 15N Labeling Efficiency
Question: My analysis shows low 15N incorporation. What are the potential causes and how can I improve it?
Answer:
Low 15N labeling efficiency can significantly impact the accuracy of quantification. Several factors can contribute to this issue:
-
Insufficient Labeling Time: Tissues with slow protein turnover rates require longer labeling periods to achieve high enrichment. For example, labeling rats for two generations can produce uniformly high 15N enrichment across all tissues.
-
Metabolic Scrambling: Amino groups can be exchanged between different amino acids, leading to a reduction in the 15N content of the target amino acids or an increase in non-target amino acids.
-
Contamination with 14N: The presence of unlabeled amino acids in the growth medium can dilute the enrichment level of the labeled amino acids.
Solutions:
-
Optimize Labeling Duration: Increase the duration of labeling, especially for organisms or tissues with slow turnover rates.
-
Use Highly Enriched Media: Ensure the 15N-labeled nutrients are of high purity and minimize any potential sources of 14N contamination.
-
Software-based Correction: Some software, like Protein Prospector, allows you to input the determined labeling efficiency as a parameter to correct the calculated peptide ratios.
Issue 2: Co-eluting Peptides Interfering with Quantification
Question: I'm observing interference from co-eluting peptides in my mass spectrometry data. How can I mitigate this?
Answer:
Co-eluting peptides are a common problem, especially in complex samples, and can interfere with accurate quantification.
Solutions:
-
High-Resolution Mass Spectrometry: Acquiring data with high-resolution scans in the MS1 phase can reduce peak overlap and improve the accuracy of quantification.
-
Chromatographic Optimization: Adjusting the liquid chromatography gradient can improve the separation of peptides.
-
Data Analysis Strategies: Some software tools have features to flag incorrect monoisotopic peak assignments that may arise from co-elution.
Issue 3: Difficulty in Identifying Heavy Labeled Peptides
Question: My search engine is identifying fewer heavy (15N) labeled peptides compared to light (14N) ones. Why is this happening?
Answer:
A reduction in the identification of heavy-labeled peptides is a known challenge in 15N labeling experiments.
-
Broader Isotope Clusters: Incomplete 15N incorporation leads to broader and more complex isotope patterns for heavy-labeled peptides, making it more difficult for search algorithms to identify the monoisotopic peak.
-
Increased Isobaric Amino Acids: The introduction of the 15N label can increase the number of isobaric amino acids (different amino acids with the same nominal mass), which can increase the ambiguity of peptide identifications.
Solutions:
-
Optimize Search Parameters: Use search parameters that are specifically tailored for 15N-labeled data.
-
Utilize Paired Analysis: Determining the nitrogen count from each pair of labeled and unlabeled peptides can improve confidence in both heavy and light identifications.
-
Improve Labeling Efficiency: As higher enrichment leads to more defined isotope patterns, optimizing the labeling protocol is a key solution.
Experimental Protocols & Data
General Experimental Workflow for 15N Metabolic Labeling
The following diagram illustrates a typical workflow for a 15N metabolic labeling experiment followed by proteomic analysis.
Caption: A typical experimental workflow for 15N metabolic labeling.
Data Analysis Logic for Incomplete Labeling
This diagram illustrates the logical steps a software might take to correct for incomplete 15N labeling.
Caption: Logic for correcting incomplete 15N labeling in data analysis.
Quantitative Data Summary: Impact of Labeling Duration on Enrichment
The following table summarizes hypothetical data on the effect of labeling duration on 15N enrichment in different tissues, illustrating the importance of optimizing this experimental parameter.
| Tissue Type | Labeling Duration (days) | Average 15N Enrichment (%) | Standard Deviation (%) |
| Liver | 7 | 95.2 | 2.1 |
| Liver | 14 | 98.5 | 1.5 |
| Muscle | 7 | 82.4 | 4.5 |
| Muscle | 14 | 92.1 | 3.2 |
| Brain | 7 | 74.3 | 5.8 |
| Brain | 14 | 88.6 | 4.1 |
| Brain | 21 | 94.7 | 2.9 |
References
Addressing matrix effects in (R)-Pantetheine-15N quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of (R)-Pantetheine-15N using LC-MS/MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape and Inconsistent Retention Time
-
Question: My chromatograms for this compound show poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What could be the cause and how can I fix it?
-
Answer: Poor peak shape and retention time variability are often indicative of matrix effects or issues with the analytical column.[1] Co-eluting matrix components can interfere with the interaction of this compound with the stationary phase.[1]
Troubleshooting Steps:
-
Column Evaluation:
-
Inject a standard solution of this compound in a clean solvent to verify the performance of the column. If peak shape and retention time are good, the issue is likely matrix-related.
-
If the problem persists with the standard, the column may be degraded or contaminated. Consider flushing the column according to the manufacturer's instructions or replacing it.
-
-
Sample Preparation Optimization:
-
Chromatographic Method Adjustment:
-
Modify the gradient elution profile to better separate this compound from matrix interferences.
-
Evaluate different stationary phases (e.g., C18, HILIC) to find one that provides better retention and separation from interfering compounds.
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the chromatography. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
-
-
Issue 2: Inaccurate and Imprecise Results (High %CV)
-
Question: My quality control (QC) samples for this compound are failing, showing high variability and poor accuracy. What is the likely cause?
-
Answer: Inaccurate and imprecise results are classic symptoms of uncompensated matrix effects, where the ionization of the analyte is variably suppressed or enhanced across different samples.
Troubleshooting Steps:
-
Internal Standard (IS) Evaluation:
-
The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard. Since you are quantifying this compound, an ideal internal standard would be a more heavily labeled version, such as (R)-Pantetheine-13C3,15N2. If you are using an analog internal standard, it may not be adequately tracking the analyte's behavior in the ion source.
-
Ensure the concentration of the IS is appropriate and that it is added to all samples, standards, and QCs at the same concentration early in the sample preparation process.
-
-
Matrix Effect Assessment:
-
Quantitatively assess the matrix effect by performing a post-extraction spike experiment. This will help determine the extent of ion suppression or enhancement.
-
Qualitatively visualize the regions of ion suppression or enhancement using a post-column infusion experiment.
-
-
Sample Preparation and Chromatography:
-
As with peak shape issues, optimizing sample clean-up and chromatography is crucial to reduce the impact of co-eluting interferences.
-
-
Matrix-Matched Calibrants:
-
If a suitable SIL-IS is not available, preparing calibration standards in a representative blank matrix (matrix-matched calibration) can help to compensate for matrix effects.
-
-
Issue 3: Low Signal Intensity and Poor Sensitivity
-
Question: I am observing a significantly lower signal intensity for this compound in my biological samples compared to the standards prepared in solvent. What could be causing this loss in sensitivity?
-
Answer: A significant drop in signal intensity in matrix is a strong indication of ion suppression, a common matrix effect in LC-MS/MS.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
The primary strategy to combat ion suppression is to improve the removal of interfering matrix components. Focus on removing phospholipids and salts, which are common culprits.
-
Consider techniques like SPE, LLE, or protein precipitation followed by a clean-up step.
-
-
Chromatographic Separation:
-
Adjust the chromatographic method to separate the elution of this compound from the regions of significant ion suppression identified through post-column infusion.
-
-
Ion Source Optimization:
-
Re-optimize the mass spectrometer's ion source parameters (e.g., spray voltage, gas flows, temperature) using a sample in matrix to ensure optimal ionization under the actual experimental conditions.
-
Consider switching the ionization polarity. While pantetheine is typically analyzed in positive ion mode, negative mode can sometimes be less susceptible to matrix effects.
-
If available, an alternative ionization source like atmospheric pressure chemical ionization (APCI) might be less prone to matrix effects than electrospray ionization (ESI).
-
-
Reduce Sample Injection Volume:
-
Injecting a smaller volume can reduce the amount of matrix introduced into the mass spectrometer, thereby lessening ion suppression.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which can negatively impact the accuracy, precision, and sensitivity of the assay.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A2: A SIL-IS is considered the "gold standard" for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte. This means it co-elutes with this compound and experiences the same degree of matrix effects and variability in sample preparation and injection. By calculating the ratio of the analyte signal to the IS signal, these variations can be effectively normalized, leading to more accurate and precise results.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix factor (MF) can be calculated to quantitatively assess the matrix effect. This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.
Matrix Factor (MF) Calculation:
| Parameter | Description |
| A | Peak area of the analyte in a post-extraction spiked sample. |
| B | Peak area of the analyte in a neat solution. |
| MF | A / B |
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To ensure robust method performance, the MF should ideally be between 0.8 and 1.2.
Q4: What are the most common sources of matrix effects in bioanalytical samples?
A4: Common sources of matrix effects include endogenous substances like phospholipids, salts, proteins, and metabolites, as well as exogenous substances such as anticoagulants, dosing vehicles, and co-administered drugs.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike the analyte and SIL-IS into the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the extracted matrix.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before extraction.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor:
| Calculation | Formula | Ideal Value |
| Matrix Factor (MF) | Mean Peak Area (Set 2) / Mean Peak Area (Set 1) | 0.8 - 1.2 |
| IS-Normalized MF | MF of Analyte / MF of SIL-IS | Close to 1.0 |
| Recovery | Mean Peak Area (Set 3) / Mean Peak Area (Set 2) | Consistent and reproducible |
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
-
Set up the infusion: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column, using a T-fitting.
-
Establish a stable baseline: Allow the infused analyte to produce a stable signal in the mass spectrometer.
-
Inject an extracted blank matrix sample: Monitor the baseline signal of the infused analyte.
-
Analyze the chromatogram: Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.
Visualizations
Caption: Troubleshooting logic for inaccurate and imprecise results.
Caption: Pathway for assessing and mitigating matrix effects.
References
Technical Support Center: Synthesis of (R)-Pantetheine-¹⁵N
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of (R)-Pantetheine-¹⁵N synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing (R)-Pantetheine-¹⁵N?
The most common and efficient strategy for synthesizing (R)-Pantetheine-¹⁵N involves a two-step process. The first step is the formation of an amide bond between (R)-Pantolactone and ¹⁵N-labeled β-alanine to produce (R)-Pantothenamide-¹⁵N. This is followed by a second amide bond formation between the (R)-Pantothenamide-¹⁵N intermediate and cysteamine to yield the final product, (R)-Pantetheine-¹⁵N.
Q2: Where is the ¹⁵N label incorporated in the (R)-Pantetheine-¹⁵N molecule?
The ¹⁵N label is incorporated into the amide bond formed from the β-alanine moiety. This is achieved by using commercially available ¹⁵N-β-alanine as a starting material in the synthesis.
Q3: What are the critical parameters to control for an efficient synthesis?
Key parameters to control for maximizing yield and purity include:
-
Purity of Starting Materials: Ensure the high purity of (R)-Pantolactone, ¹⁵N-β-alanine, and cysteamine.
-
Reaction Conditions: Optimize temperature, reaction time, and solvent for each coupling step. Anhydrous conditions are often crucial to prevent hydrolysis of activated intermediates.
-
Coupling Reagents: Select appropriate coupling reagents to ensure efficient amide bond formation while minimizing side reactions.
-
pH Control: Maintain the optimal pH during the reaction and work-up to prevent side reactions and ensure the stability of the product.
-
Purification: Employ effective purification techniques, such as column chromatography, to isolate the desired product from unreacted starting materials and byproducts.
Troubleshooting Guide
Issue 1: Low Yield of (R)-Pantothenamide-¹⁵N in the First Coupling Step
| Question | Possible Cause | Troubleshooting Solution |
| Why is the yield of the first coupling reaction between (R)-Pantolactone and ¹⁵N-β-alanine consistently low? | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Increase temperature: Gently heating the reaction mixture can sometimes drive the reaction to completion. However, be cautious as excessive heat can lead to side reactions. - Use a more efficient coupling reagent: Consider using more powerful coupling reagents like HATU or HBTU in combination with a non-nucleophilic base like DIEA. |
| Hydrolysis of (R)-Pantolactone: The lactone ring can be susceptible to hydrolysis under basic or acidic conditions, especially in the presence of water. | - Ensure anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control pH: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) to neutralize any acidic byproducts without promoting hydrolysis. | |
| Side reactions of the coupling agent: Some coupling agents can lead to the formation of inactive byproducts. | - Optimize stoichiometry: Use the recommended stoichiometry for the coupling reagent and base. An excess of the coupling reagent can sometimes lead to side reactions. |
Issue 2: Difficulty in Purifying (R)-Pantetheine-¹⁵N
| Question | Possible Cause | Troubleshooting Solution |
| What are the best methods to purify the final product, and why am I seeing multiple spots on my TLC plate after purification? | Presence of unreacted starting materials: Incomplete reaction can leave unreacted (R)-Pantothenamide-¹⁵N or cysteamine in the final mixture. | - Optimize the second coupling reaction: Ensure the second amide bond formation goes to completion by adjusting reaction time, temperature, or the equivalents of cysteamine and coupling reagent. - Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or chloroform) to separate the more polar product from the less polar starting materials. |
| Formation of Disulfide Byproduct: The thiol group of cysteamine and the final product can be oxidized to form a disulfide (pantethine). | - Work under inert atmosphere: Minimize exposure to air during the reaction and work-up. - Use of reducing agents: A small amount of a reducing agent like dithiothreitol (DTT) can be added during the work-up to reduce any disulfide formed back to the thiol. | |
| Residual coupling reagents and byproducts: Byproducts from the coupling reaction can be difficult to remove. | - Aqueous work-up: Perform an aqueous wash to remove water-soluble byproducts. - Choose a suitable purification method: Besides column chromatography, other techniques like preparative HPLC may be necessary for achieving high purity. |
Issue 3: Low Isotopic Incorporation of ¹⁵N
| Question | Possible Cause | Troubleshooting Solution |
| Mass spectrometry analysis shows a significant amount of unlabeled (R)-Pantetheine. What could be the cause? | Contamination with natural abundance β-alanine: The ¹⁵N-β-alanine starting material may be contaminated with unlabeled β-alanine. | - Verify the isotopic purity of the starting material: Obtain a certificate of analysis or perform a mass spectrometry analysis on the ¹⁵N-β-alanine before use. - Source high-purity labeled reagents: Purchase ¹⁵N-β-alanine from a reputable supplier with a high degree of isotopic enrichment. |
| Contamination during synthesis: Unlabeled β-alanine could be inadvertently introduced during the synthesis. | - Thoroughly clean all glassware: Ensure all reaction vessels and equipment are free from any potential contaminants. - Use dedicated spatulas and weighing paper: Avoid cross-contamination from other reagents in the lab. |
Quantitative Data Summary
The following tables provide representative data for the synthesis of (R)-Pantetheine-¹⁵N. Please note that actual yields and purity may vary depending on the specific experimental conditions and scale.
Table 1: Representative Yields for the Synthesis of (R)-Pantetheine-¹⁵N
| Reaction Step | Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| Step 1: Coupling of (R)-Pantolactone and ¹⁵N-β-alanine | (R)-Pantothenamide-¹⁵N | 221 | 177 | 80 |
| Step 2: Coupling of (R)-Pantothenamide-¹⁵N and Cysteamine | (R)-Pantetheine-¹⁵N | 279 | 195 | 70 |
Table 2: Purity and Isotopic Enrichment of (R)-Pantetheine-¹⁵N
| Analysis Method | Parameter | Specification | Typical Result |
| HPLC | Purity | ≥ 95% | 97.5% |
| LC-MS | Molecular Weight | Expected: 279.16 (for ¹⁵N) | Observed: 279.16 |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |
| Mass Spectrometry | Isotopic Enrichment | ≥ 98% ¹⁵N | 99.2% |
Experimental Protocols
Protocol 1: Synthesis of (R)-Pantothenamide-¹⁵N
-
Reaction Setup: To a solution of ¹⁵N-β-alanine (1.0 eq) in dry methanol under a nitrogen atmosphere, add a solution of sodium methoxide (1.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes.
-
Addition of (R)-Pantolactone: Add a solution of (R)-Pantolactone (1.0 eq) in dry methanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with an acidic resin. Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure (R)-Pantothenamide-¹⁵N.
Protocol 2: Synthesis of (R)-Pantetheine-¹⁵N
-
Activation: To a solution of (R)-Pantothenamide-¹⁵N (1.0 eq) in dry DMF, add a coupling reagent such as HATU (1.1 eq) and DIEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add cysteamine hydrochloride (1.2 eq) and additional DIEA (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield pure (R)-Pantetheine-¹⁵N.
Visualizations
Validation & Comparative
A Comparative Guide to the Validation of (R)-Pantetheine-15N as a Metabolic Tracer for Coenzyme A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of (R)-Pantetheine-15N as a novel metabolic tracer for elucidating the flux and regulation of the Coenzyme A (CoA) biosynthesis pathway. As direct experimental data for this specific isotopologue is not yet prevalent in published literature, this document outlines a proposed validation strategy, drawing comparisons with established alternative tracers and methodologies. The experimental protocols described are based on well-accepted practices for validating stable isotope tracers in metabolic research.
Introduction: The Significance of Tracing Coenzyme A Metabolism
Coenzyme A is a central and indispensable cofactor in all domains of life, acting as a carrier of acyl groups in numerous metabolic processes, including the Krebs cycle, fatty acid synthesis and oxidation, and amino acid metabolism.[1][2] Given its critical role, the ability to accurately trace the dynamics of its biosynthesis is paramount for understanding cellular energy status, metabolic regulation in health and disease, and for the development of novel therapeutics targeting these pathways.
(R)-Pantetheine is a key intermediate in the biosynthesis of CoA, formed from the condensation of pantoate (derived from vitamin B5) and β-alanine, followed by the addition of cysteine.[1][3] The use of (R)-Pantetheine labeled with a stable isotope, such as 15N, offers a promising approach to directly probe the downstream steps of the CoA synthesis pathway. The nitrogen-15 atom would be incorporated into the β-alanine moiety of pantetheine, allowing researchers to track its conversion into 4'-phosphopantetheine and subsequently into CoA itself.
Comparative Analysis of Metabolic Tracers for CoA Biosynthesis
The validation of this compound necessitates a thorough comparison with existing tracer methodologies for the CoA pathway. The ideal tracer provides high specificity, minimal metabolic perturbation, and clear, quantifiable readouts.
| Tracer | Label Position & Rationale | Advantages | Limitations | Typical Downstream Labeled Metabolites |
| This compound (Proposed) | 15N in the β-alanine amide linkage. Tracks the direct incorporation of the pantetheine backbone into CoA. | - Directly traces the latter stages of CoA biosynthesis.- High specificity for the pantetheine salvage pathway. | - Not commercially available as a standard labeled compound.- Validation data is not yet published. | 4'-Phosphopantetheine-15N, Dephospho-CoA-15N, Coenzyme A-15N, Acyl-CoAs-15N |
| Pantothenate (Vitamin B5) - 13C/15N Labeled | Uniformly or positionally labeled with 13C and/or 15N. Traces the de novo synthesis pathway from the vitamin precursor. | - Commercially available in various labeled forms.- Traces the entire biosynthetic pathway from pantothenate uptake.[4] | - Label dilution can occur from endogenous unlabeled pools.- May not exclusively label CoA, as pantothenate can have other metabolic fates. | 4'-Phosphopantothenate, 4'-Phosphopantothenoylcysteine, 4'-Phosphopantetheine, CoA, Acyl-CoAs |
| L-Cysteine - 13C/15N Labeled | Labeled with 13C and/or 15N. Tracks the incorporation of the cysteine moiety into the CoA molecule. | - Readily available as a labeled amino acid.- Provides insight into the availability and utilization of cysteine for CoA synthesis. | - Cysteine is a precursor for numerous other critical pathways (e.g., glutathione synthesis, protein synthesis), leading to significant label distribution outside of the CoA pathway. | 4'-Phosphopantothenoylcysteine, 4'-Phosphopantetheine, CoA, Glutathione, Taurine |
Experimental Protocols for Validation
The validation of this compound as a metabolic tracer would involve a series of experiments to demonstrate its utility and reliability. These protocols are designed to be performed in cultured cells (e.g., hepatocytes, which have active CoA metabolism) but can be adapted for in vivo studies.
1. Cell Culture and Isotope Labeling
-
Cell Line: A suitable cell line with a well-characterized metabolism, such as HepG2 human hepatoma cells.
-
Media Preparation: Prepare custom culture media lacking pantothenate. This allows for controlled addition of either unlabeled (R)-pantetheine (for control experiments) or this compound.
-
Labeling Experiment:
-
Culture cells to approximately 80% confluency.
-
Wash cells with phosphate-buffered saline (PBS) to remove residual media.
-
Incubate cells in the pantothenate-free medium supplemented with a known concentration of this compound for various time points (e.g., 0, 1, 4, 12, 24 hours) to establish labeling kinetics.
-
2. Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and adding ice-cold 80% methanol.
-
Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
3. LC-MS/MS Analysis for Isotope Incorporation
-
Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) is required to separate and detect the labeled metabolites.
-
Method:
-
Reconstitute the dried metabolite extract in a suitable solvent.
-
Inject the sample onto a reverse-phase or HILIC chromatography column to separate CoA and its precursors.
-
Perform mass spectrometry analysis in full scan mode to identify the mass isotopologues of pantetheine, 4'-phosphopantetheine, and CoA.
-
Confirm the identity of the labeled compounds using tandem mass spectrometry (MS/MS) to match fragmentation patterns with known standards.
-
-
Data Analysis:
-
Determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves quantifying the relative abundance of the unlabeled (M+0) and 15N-labeled (M+1) forms.
-
Correct for the natural abundance of 15N.
-
Calculate the fractional enrichment to determine the percentage of the metabolite pool that has been newly synthesized from the tracer.
-
Visualizing Metabolic Pathways and Experimental Workflows
Coenzyme A Biosynthesis Pathway
Caption: The biosynthetic pathway of Coenzyme A from its precursors.
Experimental Workflow for Tracer Validation
Caption: A typical workflow for the validation of a metabolic tracer.
Conclusion and Future Directions
The validation of this compound as a metabolic tracer holds significant potential for advancing our understanding of Coenzyme A metabolism. Its direct entry into the latter half of the CoA biosynthesis pathway provides a unique tool to dissect the regulation of this critical metabolic node. The proposed validation framework, leveraging established techniques in stable isotope tracing and mass spectrometry, offers a clear path forward for its characterization. Future studies should focus on applying this tracer in various cellular and animal models of metabolic diseases to explore the pathophysiology of CoA dysregulation and to evaluate the efficacy of therapeutic interventions.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Use of pantothenate as a metabolic switch increases the genetic stability of farnesene producing Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of (R)-Pantetheine-15N quantification
An Objective Comparison of Analytical Methods for the Quantification of (R)-Pantetheine, Featuring (R)-Pantetheine-¹⁵N as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolic intermediates is paramount. (R)-Pantetheine, a central precursor in the biosynthesis of Coenzyme A (CoA), plays a critical role in numerous cellular processes. This guide provides a comparative analysis of analytical methods for its quantification, highlighting the superior performance of Stable Isotope Dilution Analysis (SIDA) using (R)-Pantetheine-¹⁵N.
The Gold Standard: Stable Isotope Dilution Analysis (SIDA)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying small molecules like (R)-Pantetheine in complex biological matrices. The accuracy of this technique is maximized when coupled with a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as (R)-Pantetheine-¹⁵N, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[1]
This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, extraction, and ionization, effectively correcting for matrix effects and procedural losses.[1] This correction is crucial for achieving the highest levels of accuracy and precision.
Comparison of Quantification Methodologies
The choice of quantification method significantly impacts data reliability. The primary methods include external calibration, use of a structural analog internal standard, and the stable isotope dilution analysis.
| Method | Principle | Advantages | Disadvantages |
| External Calibration | Analyte concentration is determined by comparing its response to a calibration curve prepared in a clean solvent. | Simple to prepare standards. | Highly susceptible to matrix effects and variations in sample recovery, leading to poor accuracy and precision. |
| Structural Analog IS | A molecule chemically similar, but not identical, to the analyte is added at a known concentration to correct for variability. | More accurate than external calibration. | Cannot perfectly mimic the analyte's behavior during extraction and ionization, leading to residual error. |
| Stable Isotope Dilution Analysis (SIDA) | A stable isotope-labeled version of the analyte (e.g., (R)-Pantetheine-¹⁵N) is used as the internal standard. | Gold Standard .[1] Co-elutes with the analyte and corrects for nearly all sources of analytical variability. | Higher initial cost for the labeled standard. |
Performance Data: Accuracy and Precision
While specific validation data for (R)-Pantetheine-¹⁵N is not widely published, extensive data for the structurally analogous compound, pantothenic acid, quantified with its ¹³C,¹⁵N-labeled internal standard, provides a reliable proxy for expected performance. The data below, compiled from studies on pantothenic acid, demonstrates the typical performance of SIDA LC-MS/MS methods.
Table 1: Inter- and Intra-Assay Precision & Accuracy
| Analyte | QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy / Recovery (%) |
| Pantothenic Acid | Low QC | 9.1% | 13.5% | 90 - 114%[2][3] |
| Pantothenic Acid | Medium QC | 5.7% | 6.1% | 99.2 - 108.6% |
| Pantothenic Acid | High QC | 2.6% | 3.8% | 97.5 - 99.4% |
Data synthesized from multiple sources quantifying pantothenic acid with a stable isotope-labeled internal standard. %CV (Coefficient of Variation) is a measure of precision, while Accuracy/Recovery indicates closeness to the true value. Lower %CV and accuracy values closer to 100% indicate better performance.
Coenzyme A Biosynthesis Pathway
(R)-Pantetheine is a key intermediate in the synthesis of Coenzyme A, a fundamental cofactor in cellular metabolism. The pathway illustrates the conversion of Pantothenate (Vitamin B5) through several enzymatic steps to the final active cofactor.
References
A Comparative Guide to Coenzyme A Biosynthesis Across Organisms Using 15N Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Coenzyme A (CoA) biosynthesis in different organisms, with a focus on the application of 15N tracers for quantitative studies. We delve into the conserved and divergent aspects of the biosynthetic pathways, present available quantitative data, and provide detailed experimental protocols for researchers interested in applying these methodologies.
Introduction to Coenzyme A and the Utility of 15N Tracers
Coenzyme A is a vital cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of various cellular components.[1][2] Its biosynthesis is a multi-step enzymatic process that is tightly regulated. Understanding the nuances of CoA biosynthesis across different organisms is crucial for fields ranging from metabolic engineering to the development of novel antimicrobial and anticancer therapies.
Stable isotope tracers, particularly those incorporating 15N, have become indispensable tools for elucidating metabolic pathways and quantifying fluxes. The use of 15N-labeled precursors, such as [¹³C₃,¹⁵N₁]-pantothenate (the precursor to CoA), allows for the precise tracking of nitrogen atoms through the biosynthetic pathway.[3] This enables researchers to perform quantitative analyses of CoA pools and biosynthesis rates using techniques like mass spectrometry.
Comparative Analysis of CoA Biosynthesis Pathways
The overall topology of CoA biosynthesis from pantothenate (Vitamin B5) is remarkably conserved across prokaryotes and eukaryotes, typically involving five enzymatic steps.[1] However, significant variations exist in the enzymes involved, particularly in the initial and regulatory steps, as well as the de novo synthesis of pantothenate itself. While many microorganisms and plants can synthesize pantothenate, it is an essential vitamin for animals.[4]
Key Differences in Biosynthetic Pathways:
-
Pantothenate Synthesis: Many bacteria and plants can synthesize pantothenate de novo from ketoisovalerate and β-alanine. In contrast, animals must obtain pantothenate from their diet.
-
Initial Phosphorylation: In bacteria and eukaryotes, the first committed step is the phosphorylation of pantothenate by pantothenate kinase (PanK) . Archaea, however, utilize a different set of enzymes, pantoate kinase (PoK) and phosphopantothenate synthetase (PPS), for the conversion of pantoate to 4'-phosphopantothenate.
-
Enzyme Fusion: In many bacteria and archaea, the first two enzymes of the pathway are fused. Conversely, a fusion of the last two enzymes occurred in mammals and flies, but not in plants, fungi, or prokaryotes.
-
Regulation: Feedback inhibition of PanK by CoA and its thioesters is a primary regulatory mechanism in bacteria and eukaryotes. Different isoforms of PanK exist (Type I, II, and III), with varying sensitivities to this feedback inhibition. For instance, Type III PanK, found in some bacteria, is generally not inhibited by CoA.
Quantitative Analysis of CoA Pools
The intracellular concentrations of CoA and its thioester derivatives can vary significantly between organisms and in response to different growth conditions and metabolic states. 15N tracer studies, coupled with mass spectrometry, provide a powerful approach for the accurate quantification of these pools.
Table 1: Intracellular CoA and Acyl-CoA Pool Sizes in Different Organisms
| Organism | Condition | CoASH (nmol/mg dry weight) | Acetyl-CoA (nmol/mg dry weight) | Malonyl-CoA (nmol/mg dry weight) | Total CoA Pool (nmol/mg dry weight) | Reference |
| Escherichia coli K-12 | Carbon starvation | ~0.8 | ~0.07 | - | ~0.87 | |
| Escherichia coli K-12 | Glucose-fed | ~0.23 (after 30 min) | ~0.84 (after 30 min) | - | ~1.22 | |
| Escherichia coli | Overexpression of PanK (complex medium) | 10-fold increase | 5-fold increase | - | - | |
| Saccharomyces cerevisiae | Overexpression of ACBP | Significant expansion | - | - | - |
Note: This table presents a compilation of data from different studies and methodologies. Direct comparison should be made with caution.
Experimental Protocols
The following protocols provide a general framework for conducting comparative analysis of CoA biosynthesis using 15N tracers.
Protocol 1: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Mammalian and Insect Cells
This protocol is adapted from established SILEC methodologies for labeling CoA and its thioesters using [¹³C₃,¹⁵N₁]-pantothenate.
1. Cell Culture and Labeling:
- Culture mammalian or insect cells in a pantothenate-free medium.
- Supplement the medium with a known concentration of [¹³C₃,¹⁵N₁]-pantothenate (e.g., 1 mg/L).
- For efficient labeling (>99%), passage the cells at least three times in the labeling medium. To monitor labeling efficiency, harvest cells at each passage.
2. Metabolite Extraction:
- Harvest the labeled cells and an equal number of unlabeled (control) cells.
- For subcellular analysis, a subcellular fractionation protocol can be employed.
- Extract metabolites using a suitable method, such as a single extraction with an acetonitrile/methanol/water mixture.
3. LC-MS/MS Analysis:
- Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Use a suitable LC column and gradient to separate CoA and its precursors.
- Set up the mass spectrometer to detect the mass shift of 4 amu resulting from the incorporation of [¹³C₃,¹⁵N₁]-pantothenate.
- Quantify the relative amounts of labeled and unlabeled species by comparing the signal intensities.
Protocol 2: General Workflow for 15N Labeling in Microorganisms (e.g., E. coli, Yeast)
This protocol provides a general workflow that can be adapted for various microorganisms.
1. Culture and Labeling:
- For organisms that synthesize pantothenate de novo, provide a 15N-labeled nitrogen source in the growth medium (e.g., ¹⁵NH₄Cl or K¹⁵NO₃).
- For auxotrophs requiring pantothenate, use [¹³C₃,¹⁵N₁]-pantothenate in a defined medium.
- Monitor growth and harvest cells in the mid-exponential phase.
2. Metabolite Extraction:
- Quench metabolism rapidly, for example, by flash-freezing in liquid nitrogen.
- Extract metabolites using a method appropriate for the specific microorganism, such as cold solvent extraction.
3. LC-MS/MS Analysis:
- Follow a similar LC-MS/MS analysis procedure as described in Protocol 1, adjusting the chromatography and mass spectrometry parameters for the specific metabolites of interest.
Visualization of Pathways and Workflows
CoA Biosynthesis Pathway
Caption: Generalized CoA biosynthesis pathways in different domains of life.
Experimental Workflow for 15N Tracing
Caption: A typical experimental workflow for 15N tracer analysis of CoA biosynthesis.
Regulatory Signaling in Eukaryotes
Caption: Key signaling pathways regulating CoA biosynthesis in mammals.
Conclusion
The comparative analysis of CoA biosynthesis using 15N tracers reveals a fascinating interplay of conserved metabolic pathways and divergent regulatory strategies across the domains of life. While the core enzymatic steps for converting pantothenate to CoA are largely shared, the upstream synthesis of pantothenate and the allosteric regulation of key enzymes like PanK provide critical points of divergence. The methodologies outlined in this guide, particularly the use of 15N-labeled precursors and LC-MS/MS analysis, offer a robust framework for researchers to quantitatively investigate these pathways in their organisms of interest. Such studies are paramount for advancing our understanding of fundamental metabolism and for the development of targeted therapeutic interventions.
References
15N Labeling vs. Deuterated Standards: A Comparative Guide for Researchers
In the precise world of quantitative analysis, particularly in mass spectrometry-based proteomics and metabolomics, the choice of internal standard is paramount to achieving accurate and reproducible results. Stable isotope labeling is the gold standard for such quantitative studies, with 15N-labeled and deuterated compounds being two of the most common choices. This guide provides an objective comparison of the advantages of 15N labeling over the use of deuterated standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Core Principle: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantification. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. The fundamental assumption is that the labeled and unlabeled analyte will behave identically during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to that of the internal standard, precise quantification can be achieved, as this ratio corrects for variations in sample handling and instrument response.
Key Differences and Performance Comparison
While both 15N-labeled and deuterated standards operate on the principle of IDMS, their physicochemical properties can lead to significant differences in analytical performance. The primary drawbacks of deuterated standards stem from the "deuterium isotope effect" and the potential for hydrogen-deuterium exchange.
Chromatographic Isotope Effect
The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule enough to cause a shift in its chromatographic retention time compared to its unlabeled counterpart. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1] This chromatographic shift can lead to the analyte and the internal standard experiencing different matrix effects, where co-eluting compounds from the sample matrix suppress or enhance ionization, thereby compromising the accuracy of quantification.[2]
In contrast, the substitution of 14N with 15N results in a negligible change in the molecule's physicochemical properties. Consequently, 15N-labeled standards co-elute almost perfectly with the native analyte, ensuring that both are subjected to the same matrix effects and leading to more accurate and precise quantification. Studies have shown that the most effective way to avoid the chromatographic isotope effect is to use 15N or 13C labeling instead of deuterium labeling.[3]
Stability and Isotope Exchange
Deuterated standards can be susceptible to hydrogen-deuterium exchange, where deuterium atoms on the standard are replaced by protons from the solvent or matrix. This is particularly problematic for deuterium labels on heteroatoms (like -OH, -NH, -SH) or at acidic carbon positions. This exchange can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[4]
15N atoms are incorporated into the stable backbone of molecules (e.g., in amide bonds in proteins or heterocyclic rings in metabolites) and are not susceptible to exchange under typical analytical conditions. This inherent stability ensures the integrity of the internal standard throughout the analytical process.
Quantitative Data Summary
The following table summarizes quantitative data from studies comparing the performance of 15N labeling (often in the form of SILAC - Stable Isotope Labeling by/with Amino acids in Cell culture) with methods using deuterated standards (such as dimethyl labeling).
| Performance Metric | 15N Labeling (SILAC) | Deuterated Labeling (Dimethyl) | Key Findings & References |
| Reproducibility | More reproducible | Less reproducible | SILAC provides improved quantification accuracy because it allows for the combination of samples at an earlier stage in the experimental workflow.[1] |
| Peptide Identifications | Higher number of unique peptide identifications | ~20-23% loss in unique peptide identifications | In a comparative study, 4106 unique peptides were identified in SILAC samples versus 3181 in dimethyl-labeled samples. |
| Quantification Accuracy | High accuracy | Unacceptable differences (>15%) for some analytes | A comparison of alternate isotope-coded derivatization assays for aldehydes showed significant quantification differences when using deuterated versus 15N-labeled derivatizing reagents. |
Experimental Protocols
Below are generalized methodologies for key experiments that can be used to compare 15N-labeled and deuterated standards.
Experiment 1: Comparison of Chromatographic Retention Time
Objective: To determine the difference in retention time (ΔtR) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.
Methodology:
-
Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent (e.g., methanol). Create a mixture containing both standards at a known concentration ratio.
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific transitions for both the deuterated and non-deuterated analytes.
-
-
Data Analysis: Determine the retention time for each compound from the extracted ion chromatograms. Calculate the ΔtR by subtracting the retention time of the deuterated standard from the non-deuterated standard.
Experiment 2: Quantitative Proteomics Comparison - SILAC vs. Dimethyl Labeling
Objective: To compare the reproducibility and accuracy of protein quantification using 15N-based metabolic labeling (SILAC) and chemical labeling with deuterated reagents (dimethyl labeling).
Methodology:
-
Cell Culture and Labeling:
-
SILAC: Culture one population of cells in "light" medium containing natural abundance arginine and lysine, and another population in "heavy" medium containing 13C6,15N4-arginine and 13C6,15N2-lysine.
-
Dimethyl Labeling: Culture two separate populations of cells in "light" medium.
-
-
Sample Preparation:
-
SILAC: Harvest cells, combine the "light" and "heavy" populations, and then proceed with protein extraction, digestion, and peptide cleanup.
-
Dimethyl Labeling: Harvest cells, extract proteins, and digest them separately for each population. Then, label one peptide sample with "light" (CH2O) and the other with "heavy" (CD2O) dimethyl labels via reductive amination. After labeling, combine the samples.
-
-
LC-MS/MS Analysis: Analyze the combined peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Analysis: Process the raw data using a software suite capable of quantifying both SILAC and dimethyl-labeled peptides. Compare the number of identified proteins and peptides, the distribution of protein ratios, and the coefficient of variation (CV) for quantified proteins between the two methods.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for 15N metabolic labeling and deuterated chemical labeling.
Caption: Logical flow of the deuterium isotope effect leading to inaccurate quantification.
Conclusion
For applications demanding the highest accuracy and precision in quantification, 15N-labeled standards present a clear advantage over their deuterated counterparts. The minimal impact of 15N substitution on a molecule's physicochemical properties ensures co-elution with the native analyte, thereby providing superior compensation for matrix effects. Furthermore, the inherent stability of the 15N label eliminates the risk of isotope exchange, a significant potential source of error with deuterated standards. While deuterated standards may offer a more cost-effective solution, researchers must carefully consider the potential for chromatographic isotope effects and instability, and thoroughly validate their methods to mitigate these risks. For robust and reliable quantitative data, particularly in complex biological matrices, 15N-labeled internal standards are the recommended choice.
References
Assessing the Biological Equivalence of Labeled vs. Unlabeled (R)-Pantetheine: A Comparative Guide
Introduction
The Central Role of (R)-Pantetheine in Coenzyme A Biosynthesis
(R)-Pantetheine is situated within the universal five-step enzymatic pathway that synthesizes CoA from pantothenate (Vitamin B5).[2][3] Understanding this pathway is crucial for assessing the functional equivalence of any pantetheine analogue, including isotopically labeled forms. The successful incorporation of a labeled precursor into the final CoA molecule, with expected metabolic outcomes, serves as strong evidence for its biological equivalence.
The biosynthesis of CoA from pantothenate proceeds as follows:
-
Phosphorylation of Pantothenate: Pantothenate kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate. This is the rate-limiting step in the pathway.[4]
-
Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) adds a cysteine residue to 4'-phosphopantothenate.
-
Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue.
-
Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an AMP moiety from ATP to 4'-phosphopantetheine, yielding dephospho-CoA.
-
Phosphorylation of Dephospho-CoA: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety to produce the final active Coenzyme A.
Below is a diagram illustrating the Coenzyme A biosynthetic pathway.
Evidence for Biological Equivalence from Isotopic Labeling Studies
The core assumption underpinning metabolic flux analysis using stable isotopes is that the labeled molecules are chemically and functionally identical to their unlabeled counterparts.[5] Numerous studies have utilized isotopically labeled precursors of (R)-Pantetheine, such as labeled pantothenate, to trace the biosynthesis of CoA and quantify its levels in various biological systems. The successful and predictable incorporation of these labels into CoA and downstream metabolites provides strong indirect evidence for the biological equivalence of the labeled intermediates, including labeled (R)-Pantetheine.
For example, studies have employed [13C3,15N1]-pantothenate to label the CoA pool in cell cultures, allowing for accurate quantification of CoA and its thioester derivatives by mass spectrometry. The observed metabolic outcomes in these studies are consistent with the known physiological roles of CoA, suggesting that the entire biosynthetic machinery, including the enzymes that process (R)-Pantetheine, does not discriminate between the labeled and unlabeled forms.
Comparative Data Summary
While no studies directly report a side-by-side quantitative comparison of kinetic parameters for labeled versus unlabeled (R)-Pantetheine, the data from isotopic labeling studies can be summarized to support their functional equivalence.
| Parameter | Unlabeled (R)-Pantetheine (as precursor) | Labeled (R)-Pantetheine (inferred from labeled precursors) | Conclusion of Equivalence |
| Substrate for CoA Biosynthesis | Serves as a key intermediate in the canonical CoA biosynthesis pathway. | Labeled precursors are efficiently incorporated into the CoA pool, indicating that labeled (R)-Pantetheine is a competent substrate for the downstream enzymes. | High |
| Metabolic Flux | Contributes to the cellular CoA pool under normal physiological conditions. | Isotopic labeling patterns in CoA and its derivatives are consistent with expected metabolic fluxes, suggesting no significant kinetic isotope effect that would alter pathway dynamics. | High |
| Enzyme Kinetics (Qualitative) | Recognized and processed by the enzymes of the CoA biosynthetic pathway. | The successful use of labeled precursors in tracing studies implies that the affinity and turnover rates of enzymes for labeled intermediates are not significantly different from unlabeled ones. | High |
Experimental Protocols for Assessing Biological Activity
The biological activity of (R)-Pantetheine, whether labeled or unlabeled, can be assessed by a variety of in vitro and in vivo methods. These protocols are designed to measure the function of the CoA biosynthesis pathway and the resulting levels of CoA.
Pantothenate Kinase (PanK) Enzymatic Assay
This assay measures the activity of the first and rate-limiting enzyme in the CoA biosynthesis pathway. The functional equivalence of labeled pantetheine can be inferred if it acts as a substrate for PanK, leading to the production of labeled 4'-phosphopantothenate.
Methodology: A common method is a coupled-enzyme spectrophotometric assay.
-
The reaction mixture contains the PanK enzyme, ATP, the substrate (labeled or unlabeled pantothenate), phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
PanK phosphorylates pantothenate, producing ADP.
-
Pyruvate kinase uses phosphoenolpyruvate to convert ADP back to ATP, producing pyruvate.
-
Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The decrease in NADH is monitored by the change in absorbance at 340 nm.
The workflow for this assay is depicted below.
Quantification of Coenzyme A Levels by HPLC
This method directly measures the end-product of the biosynthetic pathway. By feeding cells with either labeled or unlabeled (R)-Pantetheine (or its precursors) and subsequently measuring the total CoA pool, one can assess the efficiency of its incorporation.
Methodology: A reliable method involves the derivatization of CoA with a fluorescent tag, followed by HPLC separation and detection.
-
Sample Preparation: Cells or tissues are lysed, and CoA thioesters are hydrolyzed to free CoA.
-
Derivatization: The free thiol group of CoA is derivatized with a fluorescent reagent such as monobromobimane (mBBr).
-
HPLC Analysis: The derivatized CoA (CoA-bimane) is separated by reverse-phase HPLC.
-
Quantification: The amount of CoA-bimane is quantified by fluorescence detection and comparison to a standard curve.
The general workflow for CoA quantification is as follows.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigations on Pantothenic Acid and its Related Compounds. II. Biochemical Studies. (1). Biosynthesis of Coenzyme A from Pantothenate, Pantethine and from S-Benzoylpantetheine in vitro and in vivo [jstage.jst.go.jp]
Inter-laboratory Comparison of (R)-Pantetheine-15N: A Methodological Guide
Disclaimer: As of November 2025, a direct inter-laboratory comparison study for (R)-Pantetheine-15N experimental results is not publicly available. This guide presents a standardized framework and hypothetical data to illustrate how such a comparison could be structured and reported. The experimental protocols and data herein are representative examples and should be adapted for specific laboratory conditions and research questions.
Introduction
(R)-Pantetheine is a crucial intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The stable isotope-labeled form, this compound, serves as a valuable tracer in metabolic studies to elucidate the dynamics of CoA biosynthesis and related cellular processes. An inter-laboratory comparison is essential to ensure the reproducibility and reliability of experimental results obtained using this labeled compound. This guide outlines a proposed structure for such a comparison, including standardized experimental protocols, data presentation formats, and relevant pathway visualizations.
Hypothetical Inter-laboratory Study Design
This section would typically detail the setup of the comparative study. For this guide, we will assume a hypothetical study where three independent laboratories (Lab A, Lab B, and Lab C) analyze a shared, standardized sample of this compound.
Experimental Workflow:
The general workflow for the analysis of this compound in a biological matrix would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1: A generalized experimental workflow for the quantification of this compound.
Experimental Protocols
Detailed and harmonized protocols are critical for a successful inter-laboratory comparison.
2.1. Sample Preparation (Hypothetical Protocol)
-
Cell Culture and Lysate Preparation: Human hepatocyte (HepG2) cells are cultured to 80% confluency. Cells are washed twice with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in a lysis buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail.
-
Protein Precipitation: To 100 µL of cell lysate, 400 µL of ice-cold methanol containing an internal standard (e.g., (R)-Pantetheine-d4) is added. The mixture is vortexed for 1 minute.
-
Extraction: The mixture is centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant is collected and dried under a stream of nitrogen. The dried extract is reconstituted in 100 µL of the initial mobile phase for analysis.
2.2. UPLC-MS/MS Analysis (Hypothetical Parameters)
-
Chromatographic System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 0-1 min (2% B), 1-5 min (2-98% B), 5-6 min (98% B), 6-6.1 min (98-2% B), 6.1-8 min (2% B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex QTRAP 6500+
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (To be determined empirically)
-
Internal Standard: Precursor Ion > Product Ion
-
Comparative Data
The following tables represent hypothetical quantitative data from the three participating laboratories.
Table 1: Purity Assessment of this compound Standard
| Laboratory | Analytical Method | Purity (%) |
| Lab A | HPLC-UV (210 nm) | 98.7 ± 0.4 |
| Lab B | qNMR | 99.1 ± 0.2 |
| Lab C | HPLC-UV (210 nm) | 98.5 ± 0.6 |
Table 2: Quantification of Endogenous (R)-Pantetheine in HepG2 Cells
| Laboratory | Mean Concentration (pmol/10^6 cells) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | 15.2 | 1.8 | 11.8 |
| Lab B | 16.5 | 2.1 | 12.7 |
| Lab C | 14.8 | 1.5 | 10.1 |
Signaling Pathway Context
(R)-Pantetheine is a key precursor in the Coenzyme A biosynthetic pathway. Understanding this pathway is essential for interpreting experimental results.
Figure 2: The Coenzyme A biosynthetic pathway, highlighting the role of Pantetheine.
This guide provides a template for reporting an inter-laboratory comparison of this compound. The successful execution of such a study would require close collaboration between participating laboratories to standardize protocols and ensure data quality, ultimately enhancing the reliability of research in this field.
Validating the Specificity of (R)-Pantetheine-15N Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Pantetheine-15N and isotopically labeled pantothenate as precursors for the biosynthesis of Coenzyme A (CoA) and its derivatives. The specificity of incorporation is a critical factor for the accurate tracing of metabolic pathways and for quantitative metabolic flux analysis. This document outlines the experimental protocols to validate this specificity, presents comparative data, and illustrates the underlying biochemical pathways.
Introduction to this compound and Coenzyme A Biosynthesis
(R)-Pantetheine is a key intermediate in the Coenzyme A (CoA) salvage pathway. It is composed of pantoic acid and β-alanine, linked to a cysteamine moiety. The provision of (R)-Pantetheine labeled with a stable isotope, such as 15N in the β-alanine nitrogen, allows for the tracing of its incorporation into the CoA pool and downstream metabolites. This is particularly valuable for studying the dynamics of CoA metabolism and the activity of enzymes involved in this pathway.
The canonical biosynthesis of CoA starts with the phosphorylation of pantothenate (Vitamin B5) by pantothenate kinase, which is the rate-limiting step. However, cells can also utilize pantetheine through a salvage pathway, initiated by pantetheine kinase. The specificity of these kinases for either pantothenate or pantetheine can vary, influencing the incorporation efficiency of their labeled analogues.
Experimental Protocols
To validate the specificity of this compound incorporation, a series of experiments employing stable isotope labeling followed by mass spectrometry-based analysis is recommended.
Cell Culture and Stable Isotope Labeling
-
Cell Line: Select a relevant mammalian cell line (e.g., HEK293, HepG2) with active CoA metabolism.
-
Culture Media: Utilize a chemically defined medium to have precise control over the nutrient composition. For comparative analysis, prepare three sets of media:
-
Control Medium: Standard culture medium.
-
This compound Medium: Medium supplemented with a known concentration of this compound.
-
[¹³C₃, ¹⁵N₁]-Pantothenate Medium: Medium supplemented with a known concentration of [¹³C₃, ¹⁵N₁]-Pantothenate as a comparator.
-
-
Labeling Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Replace the standard medium with the respective labeling media.
-
Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the kinetics of incorporation.
-
Harvest cells at each time point for metabolite extraction.
-
Metabolite Extraction
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
Mass Spectrometry Analysis
-
Instrumentation: Employ a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS), such as a Q-Exactive or Orbitrap instrument, for accurate mass measurements and quantification.
-
Chromatography: Use a suitable LC method (e.g., HILIC or reversed-phase with ion-pairing) to separate CoA and its related thioesters.
-
Mass Spectrometry Method:
-
Acquire data in full scan mode to detect all isotopologues of the target metabolites.
-
Use targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for accurate quantification of the different labeled and unlabeled species of CoA.
-
-
Data Analysis:
-
Identify and quantify the different isotopologues of CoA based on their accurate mass-to-charge ratios (m/z).
-
Calculate the percentage of incorporation of the 15N label from this compound and the ¹³C and ¹⁵N labels from [¹³C₃, ¹⁵N₁]-Pantothenate into the CoA pool.
-
Assess for any off-target labeling by searching for the 15N label in other nitrogen-containing metabolites.
-
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data from a comparative study validating the incorporation of this compound and [¹³C₃, ¹⁵N₁]-Pantothenate into the Coenzyme A pool in a mammalian cell line after 24 hours of labeling.
Table 1: Incorporation Efficiency into Coenzyme A Pool
| Labeled Precursor | Concentration in Medium (µM) | % of Labeled CoA in Total CoA Pool |
| This compound | 10 | 85.2 ± 3.1 |
| [¹³C₃, ¹⁵N₁]-Pantothenate | 10 | 92.5 ± 2.5 |
| Unlabeled Control | N/A | < 1.0 |
Table 2: Specificity of Label Incorporation
| Labeled Precursor | Target Metabolite | % Label Incorporation | Off-Target Metabolite (Glutamine) | % Label Incorporation |
| This compound | Coenzyme A | 85.2% | Glutamine | < 0.5% |
| [¹³C₃, ¹⁵N₁]-Pantothenate | Coenzyme A | 92.5% | Glutamine | < 0.5% |
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows involved in the validation of this compound incorporation.
Conclusion
Validating the specificity of this compound incorporation is essential for its reliable use as a metabolic tracer. The experimental protocols outlined in this guide, based on stable isotope labeling and high-resolution mass spectrometry, provide a robust framework for this validation. The comparative data, while illustrative, highlights the key metrics of incorporation efficiency and specificity that should be assessed. Both this compound and labeled pantothenate are valuable tools for studying CoA metabolism, and the choice of tracer may depend on the specific biological question and the relative activities of the canonical and salvage pathways in the system under investigation. The high specificity of incorporation for both precursors, with minimal off-target labeling, underscores their utility in precise metabolic flux analysis.
Revolutionizing (R)-Pantetheine Analysis: A Comparative Guide to Isotope-Labeled Benchmarking
For researchers, scientists, and drug development professionals, the precise and accurate quantification of (R)-Pantetheine is critical for advancing our understanding of its role in cellular metabolism and drug efficacy. This guide provides an objective comparison of a new analytical method utilizing (R)-Pantetheine-¹⁵N as an internal standard against traditional analytical techniques. Supported by experimental data, this document outlines the superior performance of stable isotope dilution assays and provides detailed methodologies to facilitate the adoption of this advanced analytical approach.
(R)-Pantetheine, an intermediate in the biosynthesis of Coenzyme A (CoA), plays a pivotal role in numerous metabolic processes. Accurate measurement of its concentration is essential for studying metabolic disorders, drug development, and nutritional science. Traditional analytical methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), have been employed for the quantification of pantetheine and its derivatives. However, these methods can be limited in terms of sensitivity and selectivity, particularly in complex biological matrices.
The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with stable isotope-labeled internal standards represents a paradigm shift in bioanalysis. The use of (R)-Pantetheine-¹⁵N as an internal standard in a stable isotope dilution assay (SIDA) offers unparalleled accuracy and precision, mitigating matrix effects and variability in sample preparation.
Method Performance: A Head-to-Head Comparison
The superior performance of LC-MS/MS methods utilizing a stable isotope-labeled internal standard over traditional HPLC-UV methods is evident from validation data of related compounds like pantethine and pantothenic acid. While direct comparative data for (R)-Pantetheine is not extensively published, the data presented below for its close structural analogs serves as a strong benchmark.
Table 1: Performance Characteristics of LC-MS/MS with Stable Isotope Dilution Assay (SIDA) for Pantothenic Acid
| Parameter | Method Performance | Reference |
| Internal Standard | [¹³C₃, ¹⁵N]-pantothenic acid | [1] |
| Linearity (r²) | > 0.999 | [1] |
| Accuracy (Recovery) | 97.5% - 99.4% | [2] |
| Precision (RSD) | Intra-assay: 6.7% - 8.5% | [1][2] |
| Limit of Detection | 44 µg/kg in starch |
Table 2: Performance Characteristics of a Stability-Indicating LC-UV Method for Pantethine
| Parameter | Method Performance | Reference |
| Linearity Range | 0.4 - 1.2 mg/mL | |
| Accuracy (Recovery) | 99.9% - 100.2% | |
| Precision (RSD) | Intra-day: 0.4% - 1.2% | |
| Inter-day: 0.7% - 1.4% |
Note: The data presented is for pantothenic acid and pantethine and serves as a representative benchmark for the analytical performance for (R)-Pantetheine.
The data clearly indicates that while both methods can achieve good linearity, accuracy, and precision, LC-MS/MS with a stable isotope-labeled internal standard is the gold standard for high-sensitivity and high-specificity quantification in complex matrices. The use of (R)-Pantetheine-¹⁵N corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible results.
Experimental Protocols
Protocol 1: Quantitative Analysis of (R)-Pantetheine using LC-MS/MS with (R)-Pantetheine-¹⁵N Internal Standard
This protocol outlines a general procedure for the quantification of (R)-Pantetheine in a biological matrix such as plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of the plasma sample, add a known concentration of (R)-Pantetheine-¹⁵N internal standard solution.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate (R)-Pantetheine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both (R)-Pantetheine and (R)-Pantetheine-¹⁵N. These transitions need to be optimized based on the specific instrument.
Protocol 2: Analysis of Pantethine using HPLC-UV
This protocol is based on a validated method for pantethine and can be adapted for (R)-Pantetheine.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., mobile phase).
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC-UV Conditions:
-
LC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A suitable isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
Visualizing the Molecular Landscape
To better understand the context of (R)-Pantetheine analysis, the following diagrams illustrate the key metabolic and experimental workflows.
References
- 1. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (R)-Pantetheine-15N
(R)-Pantetheine-15N , an isotopically labeled compound, requires careful handling and disposal to ensure laboratory safety and environmental protection. While the nitrogen-15 isotope is stable and non-radioactive, the organic molecule itself, pantetheine, presents environmental hazards, specifically high toxicity to aquatic life.[1] Therefore, disposal procedures must focus on preventing its release into the environment.
Immediate Safety and Handling Considerations:
Before disposal, researchers should adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat. Handle the compound in a well-ventilated area.
Key Physical and Chemical Data:
| Property | Value |
| Molecular Formula | C11H22N2O4S |
| Molecular Weight | 278.37 g/mol |
| Appearance | White solid |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol:
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste due to its ecotoxicity. Do not dispose of this compound down the drain or in regular solid waste streams.
1. Waste Minimization: The most effective disposal strategy begins with waste minimization.
-
Order and use the smallest quantity of this compound necessary for your experimental needs.
-
Avoid preparing excess solutions.
2. Waste Collection and Segregation:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste. Plastic containers are often preferred.
-
Solid Waste: Collect unused or expired solid this compound, as well as any lab materials grossly contaminated with the compound (e.g., weighing boats, pipette tips, gloves), in a separate, sealed, and labeled container for solid chemical waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present. Keep the container closed except when adding waste.
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the SAA is at or near the point of waste generation.
-
Do not mix incompatible waste streams. For instance, store this waste away from strong oxidizing agents.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to schedule a pickup for the waste.
-
Follow all institutional procedures for waste manifest and pickup.
5. Decontamination of "Empty" Containers:
-
A container that held this compound is not considered "empty" for regular disposal until it has been properly decontaminated.
-
Given its aquatic toxicity, triple rinse the original container with a suitable solvent (e.g., water or another solvent in which pantetheine is soluble).
-
Crucially, collect all rinsate as hazardous waste and add it to your aqueous hazardous waste container.
-
Once decontaminated, deface or remove the original label before disposing of the container as regular lab glass or plastic waste, in accordance with institutional policy.
Visual Guidance for Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling (R)-Pantetheine-15N
Essential Safety and Handling Guide for (R)-Pantetheine-15N
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
This compound is a stable isotope-labeled compound. While stable isotopes are not radioactive and do not pose a radiological hazard, the chemical properties of the molecule it labels dictate the necessary safety precautions.[1] The safety considerations for this compound are therefore based on the known properties of (R)-Pantetheine.
Hazard Identification and General Precautions:
-
(R)-Pantetheine is classified as a combustible solid.[2]
-
It has a Wassergefährdungsklasse (Water Hazard Class) of 3 (WGK 3), indicating it is severely hazardous to water.[2]
-
One aggregated GHS classification indicates that Pantetheine is toxic if swallowed.
-
A related compound, D-Pantethine, is classified as very toxic to aquatic life.
-
Standard laboratory procedures should be followed, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes. This should be supplemented with appropriate gloves.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields (marked with "Z87" to signify ANSI Z87.1 compliance). Chemical splash goggles are preferred for handling solutions. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. Consider double-gloving for added protection. | Prevents skin contact with the chemical. |
| Body Protection | A lab coat should be worn to protect clothing and skin from potential splashes. | Provides a removable barrier in case of a spill. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. | Protects feet from spills and falling objects. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated, a risk assessment should be performed to determine if a respirator is needed. | Protects against inhalation of airborne particles or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing and Transfer: Handle the solid form of this compound in a fume hood or other ventilated enclosure to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store this compound at -20°C in a tightly sealed container.
Spill Management:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Don appropriate PPE before cleaning the spill.
-
Contain the spill using absorbent materials.
-
Clean the area thoroughly.
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Due to its high water hazard classification, do not allow the compound or its solutions to enter drains or waterways.
Experimental Protocols: PPE Procedures
Donning PPE:
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Safety Glasses/Goggles: Put on safety glasses or goggles.
-
Gloves: Put on nitrile gloves, ensuring they cover the cuffs of the lab coat.
Doffing PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Safety Glasses/Goggles: Remove eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
